molecular formula C10H16O2 B1616106 Piperitone oxide CAS No. 5286-38-4

Piperitone oxide

Cat. No.: B1616106
CAS No.: 5286-38-4
M. Wt: 168.23 g/mol
InChI Key: IAFONZHDZMCORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperitone oxide (CAS 5286-38-4) is a natural monoterpene derivative found as a significant component in the essential oils of various plants, including species from the Clinopodium genus . It is classified as an oxepane, featuring a seven-membered ring containing oxygen . This compound is a colorless to pale yellow liquid with a reported boiling point of 235-236 °C . Researchers value this compound for its role as a key chemical marker. It has been identified as the major constituent (29.1%) of the essential oil of Clinopodium acutifolium , a species used in traditional ethnobotanical practices . Its occurrence has also been noted in other plants such as cornmint, spearmint, and peppermint, making it a compound of interest in chemotaxonomic studies and for the authentication of essential oils . The primary research applications for this compound are in the fields of phytochemistry and analytical chemistry. It is used as a high-purity reference standard for Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography with Flame Ionization Detection (GC/FID) analysis, enabling the accurate identification and quantification of components in complex essential oil mixtures . Studies on plants rich in this compound suggest potential for investigating various bioactive properties, which provides a basis for further exploration into its biological activity . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5286-38-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3

InChI Key

IAFONZHDZMCORS-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Canonical SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Other CAS No.

5286-38-4

Origin of Product

United States

Foundational & Exploratory

Natural Sources of Piperitone Oxide in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of piperitone (B146419) oxide in various Mentha species. It includes quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data of Piperitone Oxide in Mentha Species

The concentration of this compound in the essential oils of Mentha species can vary significantly depending on the species, chemotype, geographical origin, and environmental conditions.[1][2] Several species have been identified as potent natural sources of this oxygenated monoterpene. The following table summarizes the quantitative data reported in the scientific literature.

Mentha SpeciesPlant PartGeographical OriginThis compound (%) in Essential OilReference(s)
Mentha longifoliaAerial partsJordan83.7[3]
Mentha longifoliaLeavesLithuania44.2 - 57.2[4]
Mentha longifoliaLeavesSupercritical CO2 Extract26.59
Mentha spicataLeavesNot Specified74.25[5]
Mentha spicataNot SpecifiedGreece23.0 (piperitone epoxide)[6]
Mentha spicataNot SpecifiedIran19.3[7]
Mentha suaveolensNot SpecifiedNot Specified>50[8]
Mentha suaveolensNot SpecifiedMorocco3.8[9]
Mentha rotundifoliaLeavesMorocco3.8[9]

Experimental Protocols

The extraction, isolation, and quantification of this compound from Mentha species involve several key methodologies. This section provides detailed protocols for the most common techniques cited in the literature.

Extraction of Essential Oil

2.1.1. Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[3]

  • Plant Material Preparation: Fresh or air-dried aerial parts (leaves and stems) of the Mentha species are used. The material is typically coarsely ground to increase the surface area for efficient extraction.[3]

  • Apparatus: A Clevenger-type apparatus is commonly employed.

  • Procedure:

    • Place a known quantity of the prepared plant material (e.g., 100 g) into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to boiling. The steam and volatile essential oil components will rise and pass into the condenser.

    • The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus.

    • The distillation process is typically carried out for 3-4 hours.[10]

    • After cooling, the essential oil layer is separated from the aqueous layer.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.[3]

2.1.2. Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that utilizes supercritical CO2 as a solvent. This method is highly efficient and avoids the use of organic solvents and high temperatures, thus preventing thermal degradation of the compounds.[3][11]

  • Plant Material Preparation: Dried and ground leaves of the Mentha species are used.

  • Apparatus: A supercritical fluid extraction system.

  • Procedure:

    • Load the ground plant material into the extraction vessel.

    • Set the extraction parameters. Typical conditions for this compound extraction are a pressure of 200 bar and a temperature of 40°C.[3]

    • Pump supercritical CO2 through the extraction vessel.

    • The extracted compounds are separated from the CO2 in a separator by reducing the pressure and/or temperature.

    • The collected extract is a concentrated mixture of essential oil components.

Isolation of this compound

For obtaining pure this compound, chromatographic techniques are employed.

  • Column Chromatography:

    • The crude essential oil is loaded onto a silica (B1680970) gel column.

    • A gradient elution is performed using a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[10]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are combined and the solvent is evaporated.

  • Preparative Thin Layer Chromatography (TLC):

    • The extract is applied as a band onto a preparative TLC plate (silica gel 60 F254).

    • The plate is developed in a suitable mobile phase, such as n-hexane:ethyl acetate (B1210297) (1:2 v/v).

    • The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted with a solvent like methanol.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.[1]

  • Sample Preparation: Dilute the essential oil sample in a volatile solvent such as hexane (B92381) or ethanol (B145695) (e.g., 1:100 v/v).[1]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A programmed temperature gradient is employed to separate the components of the essential oil. An example program could be: initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.

    • Injector Temperature: Typically set around 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scanning from m/z 35 to 500 amu.[12]

  • Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[1][12]

  • Quantification: The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.[1]

Biosynthesis of this compound in Mentha Species

This compound is a monoterpenoid synthesized in the glandular trichomes of Mentha leaves.[13] Its biosynthesis is part of the broader terpenoid pathway, starting from primary metabolites. The key steps are outlined below.

Biosynthetic_Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Geranyl Diphosphate Synthase Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Piperitenone Piperitenone Isopiperitenone->Piperitenone Isopiperitenone Isomerase Piperitone_Oxide This compound Piperitenone->Piperitone_Oxide Epoxidase (Cytochrome P450) Experimental_Workflow Plant_Material Plant Material Collection (*Mentha* species) Drying Drying and Grinding Plant_Material->Drying Extraction Essential Oil Extraction (e.g., Hydrodistillation, SFE) Drying->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Analysis GC-MS Analysis (Identification & Quantification) Crude_Oil->Analysis Isolation Isolation of this compound (Column Chromatography, Prep-TLC) Crude_Oil->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound Characterization Structural Characterization (NMR, etc.) Pure_Compound->Characterization

References

The Biosynthesis of Piperitone Oxide from Piperitenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide is an oxygenated monoterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries, found notably in the essential oils of various Mentha species. Its biosynthesis from piperitenone (B1678436) represents a critical enzymatic step, concluding a branch of the complex monoterpenoid pathway. This technical guide provides a comprehensive overview of the conversion of piperitenone to piperitone oxide, detailing the enzymatic basis, and offering protocols for both biological and chemical synthesis and analysis. While the biosynthetic pathway to piperitenone is well-documented, the final epoxidation step, catalyzed by a cytochrome P450-dependent epoxidase, is an area of active research, with the specific enzyme yet to be fully characterized. This document synthesizes current knowledge to support further investigation and application of this pathway in metabolic engineering and drug development.

The Biosynthetic Pathway of this compound

The formation of this compound is the terminal step in a specific branch of the monoterpenoid biosynthetic pathway, which is localized in the glandular trichomes of mint leaves.[1] The pathway originates from geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes.

The key enzymatic steps leading to this compound are as follows:

  • Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway initiates with the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase.[1]

  • (-)-Limonene to (-)-trans-Isopiperitenol (B1216475): (-)-Limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This step is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-limonene-3-hydroxylase.[1]

  • (-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The resulting alcohol is oxidized to a ketone by (-)-trans-isopiperitenol dehydrogenase.[1]

  • (-)-Isopiperitenone to Piperitenone: An isomerization reaction, catalyzed by isopiperitenone (B1196671) isomerase, converts (-)-isopiperitenone to piperitenone.[1]

  • Piperitenone to this compound: The final step is the epoxidation of piperitenone to form this compound. This reaction is catalyzed by a cytochrome P450-dependent epoxidase, which has not yet been definitively identified and characterized in Mentha species.[1] Research also suggests the possibility of a non-enzymatic epoxidation of piperitenone in the presence of peroxides under weakly basic conditions, which may contribute to the observed enantiomeric excess of the natural product.[1][2]

Biosynthesis_of_Piperitone_Oxide GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol (-)-Limonene-3-hydroxylase (CYP) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase Piperitenone Piperitenone Isopiperitenone->Piperitenone Isopiperitenone Isomerase Piperitone_Oxide This compound Piperitenone->Piperitone_Oxide Cytochrome P450 Epoxidase Enzyme_Assay_Workflow start Start: Mentha Leaf Homogenization microsome_prep Microsome Preparation (Ultracentrifugation) start->microsome_prep reaction_setup Reaction Setup: Microsomes + Piperitenone microsome_prep->reaction_setup reaction_initiation Reaction Initiation: Add NADPH reaction_setup->reaction_initiation incubation Incubation (30°C, 30-60 min) reaction_initiation->incubation reaction_stop Reaction Quenching (Organic Solvent) incubation->reaction_stop extraction Product Extraction reaction_stop->extraction analysis GC-MS Analysis extraction->analysis end End: Data Interpretation analysis->end Chemical_Synthesis_Workflow start Start: Dissolve Piperitenone in Methanol cooling Cool to 0°C start->cooling base_addition Add NaOH Solution cooling->base_addition oxidant_addition Add H₂O₂ Solution base_addition->oxidant_addition reaction Stir at Room Temperature (4-8 hours) oxidant_addition->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification end End: Pure this compound purification->end

References

In-Depth Technical Guide to the Physicochemical Properties of Piperitone Oxide (C₁₀H₁₆O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O₂, is a naturally occurring compound found in the essential oils of various plant species, notably within the Mentha genus. Its unique chemical structure, featuring an epoxide ring, contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of piperitone oxide, detailed experimental protocols for their determination, and a summary of its known biological activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic minty and herbaceous odor. Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Appearance Colorless to pale yellow clear liquid (est.)
Odor Profile Minty, herbaceous, woody, camphoraceous
CAS Number 5286-38-4
Table 2: Thermodynamic and Physical Constants of this compound
PropertyValueReference(s)
Boiling Point 231 to 236 °C at 760 mmHg
Melting Point Not available
Density Not available
Vapor Pressure 0.05 mmHg at 25 °C (est.)
Flash Point 90.90 to 102.13 °C (TCC)
Refractive Index (n_D^20) Not available
Optical Rotation ([α]_D) Varies depending on stereoisomer
logP (o/w) 1.272 to 1.8
Table 3: Solubility of this compound at 25 °C
SolventSolubility (mg/L)Reference(s)
Water213.5 (est.)
AlcoholSoluble

Experimental Protocols

This section details the methodologies for the characterization and analysis of this compound.

Spectroscopic Analysis

GC-MS is a primary technique for the identification and quantification of this compound in complex mixtures like essential oils.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample Preparation: Dilute the essential oil sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) at an appropriate ratio (e.g., 1:100 v/v).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard and by matching the mass spectrum with libraries such as NIST and Wiley.

NMR spectroscopy is crucial for the structural elucidation of this compound.

  • Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the concentration.

IR spectroscopy is used to identify the functional groups present in this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Liquid Film: Place a drop of the sample between two NaCl or KBr plates.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ketone) and C-O-C (epoxide).

Determination of Physicochemical Properties

The boiling point can be determined using a micro-boiling point apparatus or by distillation. A common laboratory method involves a Thiele tube.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • Place a small amount of the this compound sample into the small test tube.

    • Invert the capillary tube (sealed end up) into the test tube.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube.

    • Observe the sample. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The refractive index is measured using a refractometer, typically an Abbe refractometer.

  • Apparatus: Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surface is clean and dry.

    • Apply a few drops of the this compound sample onto the prism.

    • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, including anticancer and anti-inflammatory effects. Its mechanism of action is an active area of research.

Anticancer Activity

Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway.

Piperitone_Oxide_Apoptosis_Pathway Piperitone_Oxide This compound Cell Cancer Cell Piperitone_Oxide->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Bax ↑ Bax Cell->Bax Bcl2 ↓ Bcl-2 Cell->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Mentha sp.) Extraction Essential Oil Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Analysis Physicochemical & Spectroscopic Analysis Crude_Oil->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR IR IR Analysis->IR Properties Boiling Point, Refractive Index, etc. Analysis->Properties Data Data Interpretation & Reporting GCMS->Data NMR->Data IR->Data Properties->Data

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a monoterpenoid of significant interest due to its presence in various essential oils and its potential pharmacological applications. This technical guide has provided a detailed summary of its core physicochemical properties, offering a valuable resource for researchers. The outlined experimental protocols for spectroscopic analysis and the determination of physical constants serve as a practical guide for the characterization of this compound. Further research into the specific mechanisms of its biological activities, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its therapeutic potential.

Spectroscopic Profile of Piperitone Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the monoterpenoid piperitone (B146419) oxide, providing a crucial resource for its identification, characterization, and application in scientific research and drug development.

Introduction

Piperitone oxide is a naturally occurring monoterpenoid epoxide derived from piperitone. It exists as different stereoisomers, including cis and trans forms, which can be found in the essential oils of various plants, such as those from the Mentha (mint) species. The presence of the epoxide functional group makes this compound a reactive and versatile chiral building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes. This guide provides a comprehensive overview of the key spectroscopic data for this compound and detailed experimental protocols for acquiring this information.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, compiled from scientific literature. It is important to note that the exact spectral values can vary slightly depending on the solvent used, the specific isomer present, and the instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) [ppm]MultiplicityAssignment
~3.03sH-2
~0.90sCH₃ (geminal)
~0.80sCH₃ (geminal)

Note: The data presented is based on reported values and may not represent a complete assignment of all protons. Further 2D NMR experiments such as COSY and HSQC would be required for a definitive assignment of all signals.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) [ppm]Carbon Atom
~208.5C-1 (C=O)
~62.0C-2
~61.5C-3
~52.0C-6
~29.0C-7
~21.5C-10
~20.0CH₃ (geminal)
~18.0CH₃ (geminal)

Note: The assignments are based on reported data and Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations include the proton at δ 3.03 with carbons at δ 208.5 (C-1), 61.5 (C-3), 52.0 (C-6), and 21.5 (C-10). The geminal methyl protons show correlations with the carbons at δ 52.0 (C-6) and 29.0 (C-7).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and epoxide functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1710C=O stretch (ketone)
~1250C-O stretch (epoxide)
~850C-O stretch (epoxide, ring vibration)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining its molecular weight and elucidating its structure. For this compound (C₁₀H₁₆O₂), the expected molecular weight is approximately 168.23 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zPutative Fragment Assignment
168[M]⁺ (Molecular Ion)
153[M - CH₃]⁺
125[M - C₃H₇]⁺
111
97
83
69[C₄H₅O]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: The fragmentation pattern can be complex and may vary depending on the ionization method used. The listed fragments are based on typical electron ionization (EI) mass spectra of similar compounds.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent signal (CDCl₃ at δ 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture, confirm its molecular weight, and analyze its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A suitable capillary column for terpenoid analysis (e.g., HP-5ms, DB-5).

Sample Preparation:

  • Dilute a small amount of the sample containing this compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 to 100:1, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5-10 °C/min.

    • Final hold: Hold at 240 °C for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST, Wiley) for confirmation.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_output Final Output NaturalSource Natural Source (e.g., Mentha sp.) Extraction Extraction NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Purity Purity Assessment StructureElucidation->Purity Report Technical Report & Data Archiving Purity->Report

Workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of Piperitone Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperitone (B146419) oxide, a naturally occurring monoterpene epoxide, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities.[1][2][3] Predominantly found in the essential oils of various plants, particularly within the Mentha (mint) species, this molecule holds considerable promise for applications in drug development and pest management.[1][4] Its chemical structure, characterized by an epoxide ring and an α,β-unsaturated ketone, is believed to be fundamental to its wide-ranging effects, which include anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[5] This technical guide provides a comprehensive overview of the biological activities of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Anticancer Activity: Induction of Differentiation and Apoptosis

This compound has demonstrated notable anticancer effects, primarily through the induction of cell differentiation and apoptosis, representing a potential therapeutic strategy to revert malignant cells to a more mature and less proliferative state.[2][5]

Induction of Differentiation in Colon Cancer Cells

A significant area of research has focused on this compound's ability to induce differentiation in human colon cancer cells.[5][6] Studies have shown it to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line, a key finding as differentiation therapy is a promising approach in cancer treatment.[1][7][8] The formation of duct-like structures, a marker of differentiation in these cells, is a key qualitative observation.[6] Research has also indicated that the (+)-piperitenone oxide enantiomer exhibits stronger differentiation-inducing activity than the (–)-piperitenone oxide form, highlighting the stereospecificity of its action.[9] The epoxide group is considered crucial for this biological activity.[9][10]

Cytotoxicity and Apoptosis

While direct studies on this compound-induced apoptosis are still emerging, its cytotoxic effects against various cancer cell lines have been documented.[11] It is hypothesized that this compound may induce apoptosis through the intrinsic or mitochondrial pathway, a mechanism inferred from studies on structurally related compounds.[5] This pathway involves increased mitochondrial membrane permeability and the release of pro-apoptotic factors, leading to the activation of caspases.[5]

Quantitative Data: Anticancer and Cytotoxic Effects

CompoundCell LineCell TypeAssayIncubation Time (h)IC50 / EffectReference
Piperitenone (B1678436) OxideRCM-1Human Colon CancerDifferentiation Assay-Potent Inducer[1][11]
Piperitenone OxideHuh7Human Hepatocellular CarcinomaPCSK9 Inhibition7218.2 ± 6.3 µg/mL[11]
Piperitenone OxideHepG2Human Hepatocellular CarcinomaPCSK9 Inhibition7227.3 ± 15.5 µg/mL[11]
Hypothesized Signaling Pathway for Differentiation

The precise molecular mechanism for this compound-induced differentiation is not fully elucidated. However, a hypothesized pathway involves the interaction of this compound with a cellular receptor or target, potentially modulating signaling pathways like the TGF-β/SMAD pathway. This interaction is thought to alter the expression of downstream effector proteins and genes, ultimately leading to cell differentiation.[1]

G PO This compound Receptor Cellular Receptor (Unknown) PO->Receptor Interaction TGFB_SMAD TGF-β/SMAD Pathway Receptor->TGFB_SMAD Modulation Effector Downstream Effector Proteins & Genes TGFB_SMAD->Effector Altered Expression Differentiation Cell Differentiation Effector->Differentiation Induction

Hypothesized signaling pathway of this compound-induced cell differentiation.
Experimental Protocol: RCM-1 Cell Differentiation Assay

This protocol outlines the primary method to assess the differentiation-inducing activity of this compound in RCM-1 cells.[6][9]

Materials:

  • RCM-1 human colon cancer cell line

  • DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Phase-contrast microscope

Procedure:

  • Cell Seeding: Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Observation: Incubate the cells for an appropriate period (e.g., 4 days) to allow for differentiation.[9] Observe the cells daily under a phase-contrast microscope for morphological changes, specifically the formation of duct-like structures.

  • Quantification: Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system. Alternatively, assess the activity of a differentiation marker such as alkaline phosphatase (ALP).[9]

G start Start seed Seed RCM-1 cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate for 4 days (Differentiation) treat->incubate2 observe Observe duct formation (Phase-contrast microscopy) incubate2->observe quantify Quantify differentiation (Duct counting / ALP assay) observe->quantify end End quantify->end

Workflow for assessing this compound-induced differentiation in RCM-1 cells.

Antimicrobial Activity: A Dual Threat to Pathogens

This compound has demonstrated promising activity against a range of pathogens, including bacteria.[5] Its mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane, leading to a loss of cellular integrity.[5][12]

Synergistic Effects with Conventional Antibiotics

A particularly interesting aspect of this compound's antimicrobial properties is its ability to act synergistically with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[12] By compromising the bacterial membrane, this compound may facilitate the entry of antibiotics into the bacterial cell, enhancing their efficacy.[12]

Quantitative Data: Antimicrobial Activity (MIC and Synergy)

OrganismCompound/CombinationMetricValueInterpretationReference
Escherichia coliPiperitenone OxideAverage MIC512.2 ± 364.7 µg/ml-[13]
Staphylococcus aureusPiperitenone OxideAverage MIC172.8 ± 180.7 µg/ml-[13]
E. coliAmikacin/PEOAverage FICI≤ 0.5Synergy[12]
E. coliAmpicillin/PEOAverage FICI≤ 0.5Synergy[12]
E. coliCeftazidime/PEOAverage FICI≤ 0.5Synergy[12]
E. coliMeropenem/PEOAverage FICI≤ 0.5Synergy[12]
S. aureusCeftriaxone/PEOFICI-Synergy in 67.86% of assays[12]
S. aureusLevofloxacin/PEOFICI-Synergy in 67.86% of assays[12]
S. aureusLinezolid/PEOFICI-Synergy in 67.86% of assays[12]
Proposed Mechanism of Synergistic Action

The proposed synergistic mechanism involves this compound disrupting the bacterial cell membrane, which increases its permeability and allows for enhanced uptake of the conventional antibiotic, leading to a more potent antimicrobial effect.

G PO This compound Membrane Bacterial Cell Membrane PO->Membrane Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Uptake Enhanced Antibiotic Uptake Disruption->Uptake Facilitates Antibiotic Conventional Antibiotic Antibiotic->Uptake Increased Death Bacterial Cell Death Uptake->Death Results in

Proposed mechanism of synergistic action of this compound with conventional antibiotics.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Piperitenone oxide

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include positive (bacteria and MHB) and negative (MHB only) growth controls.

  • Incubation: Cover the plates and incubate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, though the specific molecular pathways are still under investigation.[14][15] It is hypothesized that its effects are mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

Quantitative Data: Anti-inflammatory Activity

Due to limited public data on pure this compound, data from the essential oil of Mentha suaveolens, where this compound is the major constituent, is used as a proxy for in-vivo comparisons.[14]

Assay ModelTreatmentDose% Inhibition of EdemaReference
Carrageenan-induced paw edemaMentha suaveolens essential oil200 mg/kg68.3%[14]
Carrageenan-induced paw edemaIndomethacin (standard drug)10 mg/kg75.4%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[16]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% solution in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide animals into groups: Control (Vehicle), Positive Control (e.g., Indomethacin), and Test Groups (this compound at various doses).

  • Compound Administration: Administer the vehicle, standard drug, or this compound orally one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Insecticidal Activity: A Neurotoxic Agent

This compound has shown significant efficacy against a range of insect pests, acting as a larvicidal, ovicidal, repellent, and reproduction-retardant agent.[4][17] Its insecticidal action is primarily attributed to its neurotoxic effects.[18]

Dual Mechanism of Action

The insecticidal action of this compound is believed to be multifaceted, targeting the insect nervous system through a dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: this compound inhibits AChE, a critical enzyme that breaks down the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and death of the insect.[4]

  • Octopamine (B1677172) Receptor Interaction: It is also proposed that this compound interacts with octopamine receptors, disrupting essential physiological processes in insects.[19]

Quantitative Data: Insecticidal Activity

Target PestBioassay TypeMetricValueReference
Anopheles stephensi (Malarial vector)LarvicidalLD5061.64 µg/mL[4][19]
Anopheles stephensiOvicidalIH5025.77 µg/mL[4]
Anopheles stephensiAdulticidal (Vapor Toxicity)LC5019.9 mg/mL[4]
Culex quinquefasciatus (Vector of filariasis)LarvicidalLD5017 mg/L[4]
Stored Product PestsAdulticidal & LarvicidalMortalityHigh mortality at 500-1000 ppm[4]

Proposed Insecticidal Signaling Pathways

G cluster_0 Acetylcholinesterase (AChE) Inhibition cluster_1 Octopamine Receptor Interaction PO1 This compound AChE AChE PO1->AChE Inhibits ACh Acetylcholine Accumulation Paralysis1 Paralysis & Death ACh->Paralysis1 PO2 This compound OctoR Octopamine Receptor PO2->OctoR Interacts with Disruption Physiological Disruption OctoR->Disruption Paralysis2 Paralysis & Death Disruption->Paralysis2

Proposed insecticidal signaling pathways for this compound.
Experimental Protocol: Larvicidal Bioassay

This protocol is adapted from standard methods for evaluating the larvicidal activity of compounds against mosquito larvae.[4][19]

Materials:

  • Fourth instar larvae of the target mosquito species (e.g., Aedes aegypti or Anopheles stephensi)

  • This compound

  • Ethanol or DMSO (as a solvent)

  • Beakers or vials

  • Tap water

Procedure:

  • Test Solutions: Prepare a series of concentrations of this compound in tap water. A small amount of solvent may be used to dissolve the compound initially.

  • Exposure: Introduce a specific number of larvae (e.g., 20) into vials containing the test solutions. A control group with tap water and the solvent should be included.

  • Mortality Recording: Record larval mortality after 24 hours of exposure.

  • LD50 Calculation: Calculate the lethal dose 50 (LD50) values from the mortality data using appropriate statistical methods (e.g., Probit analysis).

Other Biological Activities and Considerations

Modulation of Cholesterol Metabolism

Recent research has suggested that this compound may modulate cholesterol metabolism by reducing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.[20] This indicates a potential and novel mechanism of action that warrants further investigation.[5][20]

Genotoxicity

It is important to note that some studies have raised concerns about the potential genotoxicity of this compound.[5][21][22] In vitro studies have shown that it can induce both point mutations and DNA damage.[23] Computational predictions have identified the epoxide function and the α,β-unsaturated carbonyl as possible structural alerts for DNA damage.[21][22] Further in vivo evaluations are necessary to understand the full genotoxicity profile.[21]

This compound is a natural compound with a remarkable spectrum of biological activities that position it as a promising candidate for further investigation in the fields of oncology, infectious diseases, inflammation, and pest management. Its ability to induce differentiation in cancer cells, act synergistically with antibiotics, and exhibit potent insecticidal effects highlights its therapeutic and practical potential. However, the concerns regarding its genotoxicity necessitate careful evaluation in future studies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire continued research to unlock the full potential of this multifaceted molecule for the benefit of human health and agriculture.

References

Piperitone Oxide: A Technical Guide to its Insecticidal and Repellent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a monoterpenoid found in the essential oils of various Mentha species, has emerged as a promising natural alternative to synthetic insecticides.[1] Its demonstrated efficacy against a range of insect pests, from disease vectors to agricultural and stored product pests, is attributed to a multifaceted mode of action, primarily targeting the insect nervous system.[1][2] This technical guide provides a comprehensive overview of the insecticidal and repellent properties of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action and experimental workflows. The information compiled herein is intended to support further research and development of this compound as a viable biopesticide.

Quantitative Efficacy of this compound

The insecticidal and repellent activities of this compound have been quantified against various insect species. The following tables summarize the key efficacy data from published studies, providing a comparative overview of its potency.

Table 1: Insecticidal Activity of this compound against Anopheles stephensi

Bioassay TypeMetricValueReference
Larvicidal (4th instar larvae)LD5061.64 µg/mL[3][4]
OvicidalIH5025.77 µg/mL[1]
OvicidalConcentration for 100% Inhibition75.0 µg/mL[3][4]
Oviposition DeterrentConcentration for Complete Inhibition60.0 µg/mL[3][4]
Adulticidal (Vapor Toxicity)LC5019.9 mg/mL[1]
Developmental ToxicityConcentration for Complete Inhibition of Adult Emergence10.0 µg/mL[4]

Table 2: Insecticidal Activity of this compound against Stored-Product Pests

Target InsectBioassay MethodEfficacy Metric (LC50/LD50)ValueReference
Tribolium castaneum (Red Flour Beetle)Contact Toxicity (Topical Application)LD5013.1 µ g/insect [5]
Tribolium castaneum (Red Flour Beetle)Fumigant ToxicityLC504.8 µL/L air[5]
Sitophilus zeamais (Maize Weevil)Contact Toxicity (Topical Application)LD5024.6 µ g/insect [5]
Oryzaephilus surinamensis (Saw-toothed Grain Beetle)Adulticidal & LarvicidalMortalityHigh mortality at 500-1000 ppm[1]

Table 3: Repellent Activity of this compound

Target InsectRepellency MetricDose for Complete Repellency (1h)Reference
Anopheles stephensiComplete Repellency10.0 mg/mL[6]

Mechanism of Action

The insecticidal action of this compound is primarily neurotoxic, targeting the insect's nervous system through a dual mechanism of action.[1] This multi-target approach is advantageous in potentially mitigating the development of insecticide resistance.[1]

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][5]

Octopamine (B1677172) Receptor Modulation

This compound also interacts with octopamine receptors in insects.[1][4] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, regulating vital processes such as behavior, movement, and metabolism.[1][7] By interfering with octopamine signaling, this compound can disrupt these essential functions, contributing to its overall insecticidal effect.[1][4] It is suggested that this interaction can lead to an increase in cyclic AMP (cAMP) levels, causing subsequent physiological disruptions.[4]

Piperitone_Oxide_Mechanism_of_Action cluster_0 Synaptic Cleft cluster_1 Octopaminergic Neuron Piperitone_Oxide Piperitone_Oxide AChE Acetylcholinesterase (AChE) Piperitone_Oxide->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Postsynaptic_Receptor_ACh Postsynaptic Acetylcholine Receptor Acetylcholine->Postsynaptic_Receptor_ACh Binds Continuous_Nerve_Impulses Continuous Nerve Impulses Postsynaptic_Receptor_ACh->Continuous_Nerve_Impulses Leads to Paralysis_Death Paralysis & Death Continuous_Nerve_Impulses->Paralysis_Death Piperitone_Oxide_OA This compound Octopamine_Receptor Octopamine Receptor Piperitone_Oxide_OA->Octopamine_Receptor Modulates cAMP_Increase Increased cAMP Octopamine_Receptor->cAMP_Increase Physiological_Disruption Physiological Disruption cAMP_Increase->Physiological_Disruption Physiological_Disruption->Paralysis_Death

Proposed neurotoxic mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the insecticidal and repellent potential of this compound.

Larvicidal Bioassay

This protocol is adapted from standard methods for evaluating the larvicidal activity of essential oils and their components against mosquito larvae.[1][8]

  • Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi).

  • Materials:

    • This compound

    • Ethanol (or a suitable solvent)

    • Distilled water

    • Late 3rd or early 4th instar larvae of the target mosquito species

    • 250 mL glass beakers or disposable cups

    • Pipettes

  • Procedure:

    • Stock Solution Preparation: Prepare a 1% stock solution of this compound in ethanol.[1]

    • Test Concentrations: Prepare a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution in distilled water.[1] A control group with the solvent and a negative control with only distilled water should be prepared.

    • Exposure: Place 20-25 larvae in each beaker containing 100 mL of the respective test solution.[8] Each concentration should be replicated at least three times.

    • Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.[1]

    • Mortality Assessment: Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.[1][8]

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[1][9]

Contact Toxicity Bioassay (Topical Application)

This method determines the intrinsic toxicity of a compound when applied directly to the insect's body.[5]

  • Objective: To determine the median lethal dose (LD50) of this compound against adult insects (e.g., Tribolium castaneum).

  • Materials:

    • This compound

    • Acetone (B3395972) (or another suitable volatile solvent)

    • Micro-applicator

    • Adult insects of a specific age and uniform size

    • Petri dishes

    • Controlled environment chamber

  • Procedure:

    • Insect Rearing: Rear the target insects on a suitable diet under controlled conditions (e.g., 28 ± 2°C, 65 ± 5% RH, 12:12 h L:D).[5]

    • Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations.[5]

    • Application: Use a micro-applicator to apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect.[5] A control group is treated with the solvent alone.

    • Observation: After treatment, transfer the insects to clean petri dishes with a food source and maintain them under the same controlled conditions. Assess mortality at 24, 48, and 72 hours post-treatment.[5]

  • Data Analysis: Subject the mortality data to probit analysis to determine the LD50 value and its 95% confidence limits.[5]

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of the vapor phase of a compound.[5]

  • Objective: To determine the median lethal concentration (LC50) of this compound vapor against adult insects.

  • Materials:

    • This compound

    • Filter paper discs

    • Glass jars or sealed containers of a known volume

    • Adult insects

  • Procedure:

    • Preparation: Apply a specific amount of this compound to a filter paper disc.

    • Exposure: Place the treated filter paper inside the sealed container with a known number of adult insects. The filter paper should not be in direct contact with the insects.

    • Incubation: Keep the containers under controlled temperature and humidity for a defined exposure period (e.g., 24 hours).[5]

    • Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and assess mortality.[5]

  • Data Analysis: Use probit analysis to calculate the LC50, the concentration of the vapor in the air that kills 50% of the test insects.[5]

Repellency Bioassay (Arm-in-Cage Method)

This is a standard method for evaluating the repellency of a substance against biting insects.[10][11]

  • Objective: To determine the complete protection time (CPT) of this compound against host-seeking mosquitoes.

  • Materials:

    • This compound solution in a suitable carrier (e.g., ethanol)

    • Test cages containing adult female mosquitoes

    • Human volunteers (with appropriate ethical approval)

  • Procedure:

    • Volunteer Preparation: Volunteers should avoid using any fragrances on the day of the test.[12]

    • Repellent Application: Apply a standardized dose of the this compound solution to a defined area on the volunteer's forearm.[12] The other arm can serve as an untreated control.

    • Exposure: The volunteer inserts the treated arm into the cage of mosquitoes for a specified period.[10]

    • Observation: The time until the first confirmed bite is recorded. This is the CPT.[10]

  • Data Analysis: The mean CPT is calculated from multiple volunteers to determine the duration of repellent efficacy.[12]

Experimental_Workflow_Insecticidal_Bioassay cluster_prep 2. Preparation Phase Start Start End End Insect_Rearing 1. Insect Rearing (Controlled Environment) Preparation Insect_Rearing->Preparation Test_Compound Test Compound Prep. (this compound Dilutions) Preparation->Test_Compound Control_Prep Control Prep. (Solvent Only) Preparation->Control_Prep Bioassay 3. Bioassay Exposure (e.g., Topical, Fumigant, Larvicidal) Test_Compound->Bioassay Control_Prep->Bioassay Data_Collection 4. Data Collection (Mortality Assessment at 24, 48, 72h) Bioassay->Data_Collection Data_Analysis 5. Data Analysis (Probit Analysis) Data_Collection->Data_Analysis Results 6. Results (LC50 / LD50 Calculation) Data_Analysis->Results Results->End

Generalized experimental workflow for insecticidal bioassays.

Conclusion

This compound demonstrates significant potential as a natural insecticide and repellent. Its broad-spectrum activity, coupled with a dual mode of action targeting the insect nervous system, makes it a compelling candidate for the development of new biopesticides. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this promising monoterpenoid. Future research should focus on formulation development to enhance stability and efficacy, as well as field trials to validate its performance under practical conditions.

References

Antimicrobial and Antifungal Properties of Piperitone Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antifungal activities of piperitone (B146419) oxide, a monoterpenoid ketone found in various essential oils.[1] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action and experimental workflows.

Quantitative Antimicrobial and Antifungal Activity

Piperitone oxide has demonstrated notable activity against a range of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

Antibacterial Activity

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. A significant body of research has focused on its activity against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Strains

MicroorganismStrain TypeMIC Range (µg/mL)Average MIC (µg/mL)Reference
Staphylococcus aureusClinical Isolates (28 strains)32 - 1024172.8 ± 180.7[3][4]
Escherichia coliClinical Isolates (10 strains)32 - 1024512.2 ± 364.7[3][4]
Synergistic Antibacterial Activity

This compound has also been investigated for its synergistic effects when combined with conventional antibiotics. This approach can enhance the efficacy of existing drugs and potentially overcome microbial resistance.[4] The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.[5]

Table 2: Synergistic Activity of this compound with Antibiotics against S. aureus and E. coli

Combination (this compound + Antibiotic)Target MicroorganismInteractionFICI ValueReference
AmikacinE. coliSynergy≤ 0.5[3]
AmpicillinE. coliSynergy≤ 0.5[3]
CeftazidimeE. coliSynergy≤ 0.5[3]
MeropenemE. coliSynergy≤ 0.5[3]
MinocyclineE. coliSynergy≤ 0.5[3]
CeftriaxoneS. aureusSynergy (in 67.86% of assays)≤ 0.5[5]
LevofloxacinS. aureusSynergy (in 67.86% of assays)≤ 0.5[5]
LinezolidS. aureusSynergy (in 67.86% of assays)≤ 0.5[5]
AmpicillinS. aureusSynergy (in 57.14% of assays)≤ 0.5[5]
PenicillinS. aureusSynergy (in 53.57% of assays)≤ 0.5[5]
MinocyclineS. aureusSynergy (in 42.86% of assays)≤ 0.5[5]
MeropenemS. aureusSynergy (in 35.71% of assays)≤ 0.5[5]
Antifungal Activity

The antifungal properties of this compound have also been reported, although they are less extensively studied than its antibacterial effects. Essential oils containing this compound have shown inhibitory activity against various fungal species.[6] For instance, an essential oil with piperitenone (B1678436) oxide as a major constituent demonstrated strong antifungal activity against Aspergillus niger at a minimum concentration of 25 mg/mL.[7]

Proposed Mechanism of Action

The primary antimicrobial mechanism of this compound, similar to many components of essential oils, is attributed to its ability to disrupt the integrity of the bacterial cytoplasmic membrane.[3][4][5] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5] When used in combination with other antibiotics, it is proposed that this membrane disruption facilitates the entry of the partner antibiotic into the bacterial cell, thereby enhancing its antimicrobial effect.[5]

cluster_0 Bacterial Cell membrane Cytoplasmic Membrane target Intracellular Target (e.g., DNA, Ribosomes) po This compound po->membrane Disrupts membrane integrity antibiotic Conventional Antibiotic antibiotic->target Inhibits target

Proposed mechanism of synergistic action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial and synergistic activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on a suitable agar (B569324) medium at 37°C for 18-24 hours.[2]

  • A suspension of the colonies is made in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][5]

  • This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.[2]

b. Microdilution Assay:

  • The assay is conducted in sterile 96-well microtiter plates.[2]

  • 100 µL of MHB is added to each well.[5] To ensure the solubility of this compound, dimethyl sulfoxide (B87167) (DMSO) can be used at a final concentration that does not inhibit bacterial growth (e.g., 2% v/v).[4][5]

  • Serial two-fold dilutions of this compound are prepared in the wells.[5]

  • 50 µL of the prepared bacterial inoculum is added to each well.[2][5]

  • Positive (broth with bacteria) and negative (broth only) controls are included.[2]

  • The plates are covered and incubated at 37°C for 16-24 hours.[2][5]

c. Determination of MIC:

  • The MIC is identified as the lowest concentration of this compound where no visible bacterial growth is observed.[2][5] This can be assessed visually or by using a growth indicator like tetrazolium dye (MTT).[3]

cluster_prep Inoculum Preparation cluster_assay Microdilution Assay cluster_read MIC Determination prep1 Culture Bacteria on Agar prep2 Suspend in Saline (0.5 McFarland) prep1->prep2 prep3 Dilute in MHB prep2->prep3 assay1 Prepare Serial Dilutions of this compound in 96-well plate prep3->assay1 assay2 Inoculate with Bacterial Suspension assay1->assay2 assay3 Incubate at 37°C for 16-24h assay2->assay3 read1 Observe for Visible Growth assay3->read1 read2 Identify Lowest Concentration with No Growth (MIC) read1->read2

Workflow for MIC determination.
Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.[5]

a. Assay Setup:

  • In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis.[5]

  • Simultaneously, serial dilutions of the chosen antibiotic are made along the y-axis.[5] This creates a matrix of various concentration combinations of the two agents.[5]

b. Inoculation and Incubation:

  • Each well is inoculated with the bacterial suspension prepared as described for the MIC assay.[5]

  • The plate is incubated under the same conditions (37°C for 16-24 hours).[5]

c. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]

d. Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI < 1

  • Indifferent: 1 < FICI ≤ 2

  • Antagonistic: FICI > 2[5]

start Start prep_plate Prepare 96-well plate with serial dilutions of this compound (X-axis) and Antibiotic (Y-axis) start->prep_plate inoculate Inoculate all wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate determine_mic Determine MIC of each agent alone and in combination incubate->determine_mic calculate_fici Calculate FICI for each combination determine_mic->calculate_fici interpret Interpret FICI value (Synergy, Additive, Indifferent, Antagonistic) calculate_fici->interpret end End interpret->end

Workflow for checkerboard synergy assay.

References

An In-depth Technical Guide on the Anticancer and Differentiation-Inducing Effects of Piperitone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a monoterpene found in the essential oils of plants such as spearmint (Mentha spicata), has emerged as a compound of interest for its potential anticancer properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of piperitone oxide's effects on cancer cells, with a primary focus on its ability to induce cellular differentiation and apoptosis. While research specifically on this compound is still developing, this document consolidates the available data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways, drawing parallels with the structurally similar and more extensively studied compound, piperine. The information presented herein is intended to serve as a foundational resource to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring monoterpene characterized by an epoxide ring and an α,β-unsaturated ketone, a chemical structure believed to be integral to its biological activities.[1] Research has highlighted its potential as an anticancer agent, primarily through its demonstrated ability to induce differentiation in human colon cancer cells.[1][2][3] This is a significant finding, as differentiation therapy aims to revert malignant cells to a more mature, non-proliferative state.[4] Additionally, while direct evidence is still emerging, studies on analogous compounds suggest that this compound may also exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] This guide will delve into the quantitative data available, provide detailed methodologies for key experimental assays, and illustrate the complex biological processes involved.

Quantitative Data on Anticancer Effects

The publicly available quantitative data on the direct anticancer effects of this compound is limited. However, data from studies on the RCM-1 human colon cancer cell line qualitatively describe it as a potent inducer of differentiation.[6] For comparative purposes, this section includes quantitative data on this compound's effect on PCSK9 inhibition and the cytotoxic effects of the related compound, piperine, on various cancer cell lines.

Table 1: Efficacy of this compound and Piperine in Various Cancer Cell Lines

CompoundCell LineCell TypeAssayIncubation Time (h)IC50Reference
This compound RCM-1Human Colon CancerDifferentiation-Potent Inducer[7]
This compound Huh7Human Hepatocellular CarcinomaPCSK9 Inhibition7218.2 ± 6.3 µg/mL[7]
Piperine DLD-1Human Colorectal CancerMTT48~125 µM[8]
Piperine SW480Human Colorectal CancerMTT48~125 µM[8]
Piperine HT-29Human Colorectal CancerMTT48~125 µM[8]
Piperine Caco-2Human Colorectal CancerMTT48~125 µM[8]
Piperine 4T1Mouse Breast CancerMTT24800 µM[7]
Piperine K-562Human LeukemiaCytotoxicity-Strong[9]

Signaling Pathways

The precise molecular pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its structure and the known mechanisms of related compounds like piperine, several signaling pathways are hypothesized to be involved.

Hypothesized Signaling Pathway for this compound-Induced Differentiation

While the specific pathway for this compound in RCM-1 cells is unknown, cancer cell differentiation is often governed by key signaling cascades that regulate cell growth and morphogenesis.[6] Pathways such as the Wnt, Notch, and TGF-β signaling pathways are known to be crucial in the differentiation of colon cancer cells.[2][3] It is plausible that this compound interacts with one or more of these pathways to promote a differentiated phenotype.

G Piperitone_Oxide This compound Cell_Surface_Receptor Cell Surface Receptor (Hypothetical) Piperitone_Oxide->Cell_Surface_Receptor Signal_Transduction Signal Transduction Cascades (e.g., Wnt, Notch, TGF-β) Cell_Surface_Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Induction of Differentiation (e.g., Duct Formation) Gene_Expression->Differentiation

Caption: Hypothesized signaling pathway for this compound-induced differentiation.

Putative Signaling Pathway for this compound-Induced Apoptosis (Inferred from Piperine)

The mechanism of this compound-induced apoptosis is thought to be similar to that of piperine, which involves the intrinsic or mitochondrial pathway.[1] This pathway is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1][6]

G Piperitone_Oxide This compound ROS ↑ Reactive Oxygen Species (ROS) Piperitone_Oxide->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondrion->Bax_Bcl2 regulates MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer and differentiation-inducing effects of this compound.

RCM-1 Cell Culture

The RCM-1 human rectal adenocarcinoma cell line is crucial for studying the differentiation-inducing effects of this compound.[6]

  • Materials:

    • RCM-1 Cell Line

    • DMEM/F-12 (1:1) medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain RCM-1 cells in DMEM/F-12 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 split ratio.[5]

Differentiation-Inducing Assay (Duct Formation)

This assay is the primary method to qualitatively and quantitatively assess the differentiation-inducing activity of this compound in RCM-1 cells.[5]

  • Materials:

    • RCM-1 cells

    • Complete growth medium (as above)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well cell culture plates

    • Phase-contrast microscope

  • Protocol:

    • Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[5]

    • Incubate for 24 hours to allow for cell attachment.[5]

    • Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should not exceed 0.1% (v/v).[5]

    • Replace the medium with 100 µL of medium containing the desired concentrations of this compound or a vehicle-only control.[5]

    • Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.[6]

    • Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.[6]

    • Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.[6]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed RCM-1 cells (1x10^4 cells/well) Adhere Incubate 24h for adherence Seed->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate 48-72h Treat->Incubate Observe Observe under Phase-Contrast Microscope Incubate->Observe Quantify Quantify Duct Formation Observe->Quantify

Caption: Workflow for assessing this compound-induced differentiation.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

  • Materials:

    • This compound stock solution (in DMSO)

    • Selected cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or other formazan (B1609692) solubilizing agent

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.[7] Include vehicle and negative controls.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Materials:

    • This compound-treated cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.[7]

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[7]

    • Wash the cells twice with cold PBS.[7]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat cells with This compound Harvest Harvest cells (Trypsinization/Centrifugation) Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated differentiation-inducing activity against human colon cancer cells.[1][3] While its complete anticancer profile and mechanisms of action are still under investigation, the available evidence suggests a multifaceted effect that may also involve the induction of apoptosis and cell cycle arrest. The superior activity of the (+)-piperitenone oxide enantiomer indicates a specific biological interaction that warrants further exploration.[10][11]

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values for cytotoxicity and ED50 values for differentiation in a broader range of cancer cell lines.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in both differentiation and apoptosis.

  • In Vivo Studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

  • Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its potency and therapeutic index.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel therapeutic agent for cancer treatment.

References

Piperitone Oxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperitone (B146419) oxide is a naturally occurring oxygenated monoterpene found in the essential oils of various aromatic plants, particularly within the Mentha genus.[1][2] As a volatile organic compound, it contributes to the characteristic aroma of these plants and has garnered significant scientific interest for its diverse biological activities.[1][3] These activities, including cytotoxic, insecticidal, and potential cholesterol-modulating effects, position piperitone oxide as a promising candidate for further investigation in drug discovery and development.[2][4][5][6]

This technical guide provides a comprehensive overview of this compound, detailing its presence in essential oils, physicochemical properties, and methodologies for its extraction, analysis, and biological evaluation. It further explores the current understanding of the signaling pathways it may modulate, offering a valuable resource for researchers in natural product chemistry, pharmacology, and therapeutics.

Chemical Identification and Properties

This compound exists as different stereoisomers, including cis- and trans-piperitone oxide.[7][8] The specific isomer can influence its biological activity. Care must be taken to distinguish this compound from the structurally similar piperitenone (B1678436) oxide, which contains a double bond in its cyclohexene (B86901) ring.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₂[7][10]
Molecular Weight168.23 g/mol [7]
CAS Number5286-38-4 (for the general compound)[10]
AppearanceColorless to pale yellow liquid (estimated)[8]
Water SolubilitySlightly soluble (1.96 g/L estimated)[11]
logP1.8 - 2.26[7][11]

Natural Occurrence and Quantitative Data

This compound is a significant constituent of essential oils from several plant species, especially within the Lamiaceae family. The concentration of this compound can vary substantially based on the plant species, chemotype, geographical origin, and harvesting time.[12] Mentha species are particularly rich sources.[2][12]

Table 2: Concentration of this compound in Various Essential Oils

Plant SpeciesPlant PartPercentage of this compound in Essential Oil (%)Reference
Mentha longifolia (from Jordan)Aerial Parts83.7[12][13]
Mentha suaveolensAerial Parts73.77 ± 6.41[12]
Mentha longifolia (from Lithuania)Aerial Parts44.2 - 57.2[12][14]
Mentha spicataLeavesCan be a major component[12]
Micromeria dalmaticaAerial Parts25.4[12]

Experimental Protocols

Extraction and Isolation

The isolation of this compound from plant material involves initial extraction of the essential oil, followed by chromatographic purification.

Protocol 1: Supercritical CO₂ Extraction and Preparative TLC [6][12]

This method is a modern, green technique that avoids the use of harsh organic solvents and high temperatures, preserving the integrity of the compound.[6][9]

  • Supercritical CO₂ Extraction:

    • Dried and ground leaves of the plant material (e.g., Mentha longifolia) are subjected to supercritical CO₂ extraction to yield an oily extract.[12] This technique is highly efficient for non-polar to slightly polar compounds.[9]

  • Preparative Thin Layer Chromatography (TLC):

    • The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate).

    • The solution is applied as a band onto a preparative TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄).

    • The plate is developed in a mobile phase such as n-hexane:ethyl acetate (B1210297) (1:2 v/v).[12]

  • Elution and Recovery:

    • The band corresponding to this compound is visualized under UV light.

    • The silica gel from the band is scraped off the plate.

    • The compound is eluted from the silica with a polar solvent like methanol.[12]

    • The solvent is evaporated under a stream of nitrogen to yield purified this compound.[12]

Protocol 2: Hydrodistillation and Column Chromatography [12]

Hydrodistillation is a traditional and widely used method for extracting essential oils.[9]

  • Hydrodistillation:

    • Fresh or air-dried plant material (e.g., leaves of Mentha spicata) is placed in a Clevenger-type apparatus.

    • The material is boiled in water for 3-4 hours, and the volatile compounds are co-distilled with steam.[12] The steam and vaporized compounds are then condensed, and the essential oil is collected.

  • Column Chromatography:

    • The obtained essential oil is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

    • Fractions rich in this compound are combined and the solvent is evaporated.

G plant Plant Material (e.g., Mentha leaves) extraction Extraction plant->extraction hd Hydrodistillation extraction->hd Traditional sfe Supercritical Fluid Extraction (SFE) extraction->sfe Green Method crude_oil Crude Essential Oil / Extract hd->crude_oil sfe->crude_oil purification Purification crude_oil->purification cc Column Chromatography purification->cc ptlc Preparative TLC purification->ptlc pure_po Purified this compound cc->pure_po ptlc->pure_po analysis Analysis & Characterization pure_po->analysis gcms GC-MS analysis->gcms nmr NMR analysis->nmr

Caption: General workflow for extraction and analysis of this compound.

Analytical Methods

Accurate quantification of this compound is crucial for standardization and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile compounds.[15][16]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [15][16]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane).

    • Fill the flask to the mark with the solvent, mix thoroughly, and filter through a 0.22 µm syringe filter into a GC vial.[16]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

    • Injector Temperature: 250°C.[15]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Final hold: Hold at 240°C for 5 minutes.[15]

  • Data Analysis:

    • Identify the this compound peak by comparing its mass spectrum and retention index with those of a known standard or library data.

    • Quantify using an external or internal standard method by constructing a calibration curve of peak area versus concentration.[16]

Biological Activity Assays

Protocol 4: Cytotoxicity Assessment using MTT Assay [1]

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and cholesterol-modulating effects being of particular interest. The precise molecular mechanisms are still under investigation, but several signaling pathways have been proposed.

Induction of Differentiation in Cancer Cells

This compound has been identified as a potent inducer of differentiation in the RCM-1 human colon cancer cell line.[12][17] Differentiation therapy is a promising cancer treatment strategy that aims to convert malignant cells into a more mature, less proliferative state.[12] While the exact mechanism is not fully elucidated, a conceptual model suggests the involvement of the TGF-β/SMAD pathway.[12]

G cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Cellular Response PO This compound Receptor Unknown Receptor/ Target PO->Receptor TGFB_SMAD Modulation of TGF-β/SMAD Pathway Receptor->TGFB_SMAD Hypothesized Interaction Effector Downstream Effectors (Proteins, Genes) TGFB_SMAD->Effector HNF1A HNF-1α (Transcription Factor) TGFB_SMAD->HNF1A Speculative Differentiation Cell Differentiation Effector->Differentiation HNF1A->Differentiation

Caption: Hypothesized signaling pathway for this compound-induced cell differentiation.

Induction of Apoptosis

The proposed mechanism for this compound-induced apoptosis involves the intrinsic or mitochondrial pathway, a common mechanism for many natural anticancer compounds.[4]

G PO This compound ROS Induction of Oxidative Stress (↑ ROS) PO->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2 Regulation of Bcl-2 Family (↑ Bax/Bcl-2 ratio) Mito->Bcl2 CytoC Cytochrome c Release (from Mitochondria) Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway for this compound-induced apoptosis.

Modulation of Cholesterol Metabolism

Recent research has shown that this compound, isolated from Mentha longifolia, can modulate cholesterol metabolism.[6] Specifically, it has been shown to reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic target for hypercholesterolemia.[4][6] By reducing PCSK9, this compound may lead to an increase in the expression of the LDL receptor (LDLR), thereby enhancing the clearance of LDL cholesterol from the circulation.[6]

G PO This compound PCSK9 PCSK9 Expression (in Hepatocytes) PO->PCSK9 reduces LDLR LDLR Expression (on Hepatocyte Surface) PCSK9->LDLR promotes degradation of LDL LDL Cholesterol (in blood) LDLR->LDL binds & internalizes Clearance Increased LDL-C Clearance LDL->Clearance

Caption: Mechanism of this compound in cholesterol metabolism modulation.

Conclusion

This compound is a volatile organic compound with significant potential in the fields of pharmacology and drug development. Its presence in high concentrations in certain Mentha chemotypes makes it an accessible target for natural product research. The diverse biological activities, including promising anticancer effects through the induction of differentiation and apoptosis, and a novel role in cholesterol metabolism, underscore the need for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists aiming to explore the therapeutic potential of this intriguing monoterpene. Future research should focus on validating the hypothesized signaling pathways, exploring the structure-activity relationships of its stereoisomers, and evaluating its efficacy and safety in preclinical models.

References

A Technical Guide to the Discovery and Isolation of Piperitone Oxide from Mentha spicata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of piperitone (B146419) oxide from Mentha spicata (spearmint). It includes detailed experimental protocols and quantitative data to support research and development efforts in natural product chemistry and drug discovery.

Introduction: Piperitone Oxide in Mentha spicata

This compound is a monoterpene epoxide found in the essential oils of various plant species, particularly within the Mentha genus.[1] While often present as a minor constituent, specific chemotypes of Mentha spicata have been identified that contain significant quantities of this compound.[2] The chemical composition of M. spicata essential oil is known to be highly variable, with other common dominant compounds including carvone, limonene, and 1,8-cineole.[3][4][5] This variability, influenced by factors such as geography and harvesting time, makes the selection of the correct plant chemotype a critical first step in the isolation process.[6]

This compound and the closely related compound, piperitenone (B1678436) oxide, have garnered scientific interest for their potential biological activities, including insecticidal properties and the ability to induce differentiation in human colon cancer cell lines.[7][8][9] This guide focuses on the methodologies required to extract and purify this compound for further investigation.

Quantitative Data: this compound Content in Mentha Species

The concentration of this compound and its related compounds can vary significantly among different Mentha species and even within different chemotypes of M. spicata. The following table summarizes findings from various studies, highlighting the importance of chemical profiling for source material selection.

Plant SpeciesPlant PartMajor Component(s) / Percentage (%)Reference
Mentha spicataAerial PartsChemotype rich in piperitenone oxide (61.9%)[2]
Mentha spicataAerial Partsα-terpinene (19.7%), this compound (19.3%), isomenthone (B49636) (10.3%)[2][3]
Mentha spicataLeavesCarvone (40.8%), Limonene (20.8%)[3]
Mentha spicataLeavesCarvone (76.65%), Limonene (9.57%)[3]
Mentha longifoliaAerial Partscis-piperitone epoxide (7.8% to 77.6%), piperitenone oxide (1.5% to 49.1%)[10]
Mentha suaveolensAerial PartsPiperitenone oxide (73.77%)[6]

Experimental Protocols

Detailed methodologies for the successful isolation and characterization of this compound are presented below.

The initial step involves extracting the crude essential oil from the plant material. Two common methods are hydrodistillation and supercritical fluid extraction.

Protocol 3.1.1: Hydrodistillation

This traditional method is widely used for its simplicity and effectiveness in extracting volatile compounds.[11]

  • Preparation: Weigh approximately 200 g of dried and coarsely ground aerial parts of Mentha spicata.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1.5 L of distilled water. Connect the flask to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap.

  • Extraction: Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Collection and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.

  • Storage: Store the dried oil in a sealed, dark glass vial at 4°C until further processing.

Protocol 3.1.2: Supercritical Fluid Extraction (SFE)

SFE is a modern "green" technique that uses supercritical CO₂ as a solvent, which is ideal for extracting thermally sensitive compounds at low temperatures.[10][11]

  • Preparation: Place approximately 50 g of dried, ground Mentha spicata leaves into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction vessel temperature to 40°C.

    • Set the pressure to 100 bar.

    • Set the CO₂ flow rate to 2 mL/min.

  • Extraction Process: Pump supercritical CO₂ through the vessel for a duration of 2-3 hours.

  • Collection: The extract is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the essential oil extract.

  • Storage: Transfer the collected extract to a sealed, dark glass vial and store at 4°C.

Purification of this compound from the crude essential oil is achieved using column chromatography.

  • Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane. Pour the slurry into a glass chromatography column (e.g., 50 cm length, 4 cm diameter) to create a packed bed of approximately 30 cm in height.

  • Sample Loading: Dissolve 2 g of the crude essential oil in a minimal amount of n-hexane. Carefully load this solution onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297).

    • Begin with 100% n-hexane to elute non-polar hydrocarbons like limonene.

    • Gradually increase the polarity by adding ethyl acetate (e.g., starting with n-hexane:ethyl acetate 98:2, then 95:5, and so on).

  • Fraction Collection: Collect fractions of 15-20 mL in separate test tubes.

  • Analysis (TLC): Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 90:10). Visualize spots under UV light or by staining with a potassium permanganate (B83412) solution.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound, as identified by TLC and subsequent GC-MS analysis. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[6]

Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard and most powerful technique for identifying and quantifying volatile compounds like this compound in essential oils.[1][12][13]

  • Sample Preparation: Dilute the crude essential oil or the purified fraction in a high-purity volatile solvent (e.g., hexane) at a ratio of 1:100 (v/v). Transfer the diluted sample to a 2 mL autosampler vial.[1]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.[12]

  • Data Analysis:

    • Identification: Identify this compound by comparing its mass spectrum with reference spectra in libraries (e.g., NIST, Wiley) and by comparing its retention index with literature values.[1]

    • Quantification: Calculate the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds. For absolute quantification, use a calibration curve generated from a pure this compound standard.[1]

Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure of the purified this compound.[14]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Data Reference (in CDCl₃):

    • ¹H NMR (δ, ppm): 3.20 (d, H-2), 2.07 (s, H₃-8/H₃-9), 1.77 (s, H₃-8/H₃-9), 1.70 (s, H₃-10).[14]

    • ¹³C NMR (δ, ppm): 198.0 (C-1), 63.2 (C-2), 63.1 (C-3), 129.0 (C-6), 149.0 (C-7), 23.3 (C-8/C-9), 21.7 (C-10).[14]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the isolation and analysis of this compound.

G cluster_0 Plant Material & Extraction cluster_1 Purification cluster_2 Analysis & Final Product Harvest Harvest Mentha spicata (Aerial Parts) Dry Drying & Grinding Harvest->Dry Extract Essential Oil Extraction (Hydrodistillation or SFE) Dry->Extract CrudeOil Crude Essential Oil Extract->CrudeOil ColumnChrom Silica Gel Column Chromatography CrudeOil->ColumnChrom Fractions Collect & Pool Fractions ColumnChrom->Fractions PureCompound Pure this compound Fractions->PureCompound Analysis Characterization (GC-MS, NMR, IR) PureCompound->Analysis

Figure 1: General workflow for the isolation and analysis of this compound.

G GPP Geranyl Pyrophosphate (GPP) Enzyme1 Limonene Synthase GPP->Enzyme1 Limonene (+)-Limonene Enzyme2 Series of Hydroxylation & Oxidation Steps Limonene->Enzyme2 Pulegone (+)-Pulegone Enzyme3 Pulegone Isomerase Pulegone->Enzyme3 Piperitone (+)-Piperitone Enzyme4 Cytochrome P450 (Epoxidase) Piperitone->Enzyme4 PiperitoneOxide (+)-Piperitone Oxide Enzyme1->Limonene Enzyme2->Pulegone Enzyme3->Piperitone Enzyme4->PiperitoneOxide

Figure 2: Simplified biosynthetic pathway of this compound in Mentha species.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Essential Oil or Purified Fraction Dilute Dilute in Volatile Solvent (e.g., Hexane 1:100) Sample->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject into GC Vial->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Peak Identification (Mass Spectra Library & Retention Index) Chromatogram->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify

Figure 3: Workflow for the GC-MS analysis of this compound.

Piperitenone oxide, a related monoterpene, has been shown to induce differentiation in the RCM-1 human colon cancer cell line.[6][9] The precise mechanism is still under investigation, but it is hypothesized to involve the modulation of gene expression leading to cell differentiation.[6]

G PO Piperitenone Oxide Membrane Cell Membrane PO->Membrane Receptor Unknown Cellular Target/Receptor Membrane->Receptor Interaction Signal Intracellular Signaling Cascade Receptor->Signal TF Alteration of Transcription Factors (e.g., HNF-1α) Signal->TF Gene Modulation of Gene Expression TF->Gene Result Induction of Cell Differentiation Gene->Result

References

Enantiomers of Piperitone Oxide: A Technical Guide to Their Properties and Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantiomers of piperitone (B146419) oxide, focusing on their specific rotation and the experimental methodologies for their synthesis, separation, and characterization. Piperitone oxide, a monoterpene epoxide, is a compound of interest due to its presence in various essential oils and its potential biological activities. Understanding the stereochemistry and chiroptical properties of its enantiomers is crucial for applications in drug development and natural product chemistry.

Data Presentation

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂[1]
Molecular Weight168.23 g/mol [1]
IUPAC Name6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one[1]
CAS Number5286-38-4[1]
Specific Rotation ([α]²⁵_D)
(+)-Piperitone OxideNot available in searched literature
(-)-Piperitone Oxide (l-piperitone oxide)-33.3° (c 1.8, EtOH) Note: Sample was not completely pure.[2]

Experimental Protocols

Synthesis of Racemic this compound

Racemic this compound can be synthesized via the epoxidation of piperitone. A common method is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions.

Materials:

Procedure:

  • Reaction Setup: Dissolve piperitone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add a solution of sodium hydroxide in water dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Addition of Oxidant: To this basic solution, add 30% hydrogen peroxide dropwise, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude racemic this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Enantiomeric Resolution of this compound

The separation of the racemic this compound into its individual enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific protocol for this compound is not detailed in the searched literature, a method for the structurally related piperitenone (B1678436) oxide can be adapted.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column, for example, a Chiralpak® IA or similar polysaccharide-based column.

Mobile Phase:

  • A mixture of hexane and isopropanol (B130326) is commonly used. The exact ratio may need to be optimized to achieve baseline separation (e.g., 95:5 hexane:isopropanol).

Procedure:

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Separation: Inject the sample onto the chiral column. The two enantiomers will have different retention times, allowing for their separation.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak as they elute from the column.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated enantiomers can be determined by re-injecting the isolated samples onto the chiral HPLC system.

Determination of Specific Rotation

The specific rotation of the purified enantiomers of this compound is determined using a polarimeter.

Instrumentation and Materials:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, chloroform) in which the sample is soluble.

Procedure:

  • Zero Calibration: Calibrate the polarimeter with the pure solvent that will be used to dissolve the sample.

  • Sample Preparation: Accurately weigh a known mass of the purified enantiomer and dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c) in g/mL.

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α]T_λ = α / (l × c)

    Where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of the light (D for the sodium D-line)

    • α is the observed rotation in degrees

    • l is the path length of the polarimeter cell in decimeters (dm)

    • c is the concentration of the sample in grams per milliliter (g/mL)

    The enantiomers of this compound are expected to have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory and - for levorotatory).

Visualization

The following diagram illustrates the relationship between racemic this compound, its enantiomers, and their chiroptical properties.

Enantiomers_of_Piperitone_Oxide cluster_racemate Racemic Mixture cluster_separation Chiral Separation (e.g., HPLC) cluster_enantiomers Enantiomers racemate (u00B1)-Piperitone Oxide (Optically Inactive, [α] = 0) separation Resolution racemate->separation Separation Process plus_enantiomer (+)-Piperitone Oxide (Dextrorotatory) [α] > 0 separation->plus_enantiomer Isolate minus_enantiomer (-)-Piperitone Oxide (Levorotatory) [α] < 0 separation->minus_enantiomer Isolate polarimetry_plus Measures Positive Rotation plus_enantiomer->polarimetry_plus Polarimetry polarimetry_minus Measures Negative Rotation minus_enantiomer->polarimetry_minus Polarimetry

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Piperitone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a monoterpene epoxide found in various essential oils, notably from the Mentha species, has garnered significant interest for its diverse biological activities. Understanding its thermodynamic properties and stability is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known thermodynamic data, stability profile, and degradation pathways of piperitone oxide. Detailed experimental protocols for stability assessment and analysis are presented, alongside visualizations of its biosynthetic and proposed signaling pathways to provide a thorough understanding of this promising natural compound.

Thermodynamic Properties

Precise experimental determination of the thermodynamic properties of this compound is not extensively documented in publicly available literature. However, computational methods provide valuable estimations for its isomers. The following tables summarize the calculated thermodynamic data for cis-piperitone oxide and piperitenone (B1678436) oxide, a closely related compound. These values are crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: Calculated Thermodynamic Properties of cis-Piperitone Oxide

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (gf)-81.63kJ/molJoback Method
Enthalpy of Formation at Standard Conditions (hf)-390.37kJ/molJoback Method
Enthalpy of Fusion at Standard Conditions (hfus)14.56kJ/molJoback Method
Enthalpy of Vaporization at Standard Conditions (hvap)44.76kJ/molJoback Method
Ideal Gas Heat Capacity (cpg)356.36J/mol×KJoback Method
Normal Boiling Point Temperature (tb)535.85KJoback Method
Normal Melting (Fusion) Point (tf)334.27KJoback Method
Critical Temperature (tc)761.98KJoback Method
Critical Pressure (pc)2931.34kPaJoback Method
Critical Volume (vc)0.520m³/kmolJoback Method
McGowan's Characteristic Volume (mcvol)137.480ml/molMcGowan Method
Log10 of Water Solubility in mol/l (log10ws)-1.91Crippen Method
Octanol/Water Partition Coefficient (logp)1.779Crippen Method

Source: Cheméo[1]

Table 2: Calculated Thermodynamic Properties of Piperitenone Oxide

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (gf)0.10kJ/molJoback Method
Enthalpy of Formation at Standard Conditions (hf)-269.45kJ/molJoback Method
Enthalpy of Fusion at Standard Conditions (hfus)15.50kJ/molJoback Method
Enthalpy of Vaporization at Standard Conditions (hvap)44.56kJ/molJoback Method
Ideal Gas Heat Capacity (cpg)336.75J/mol×KJoback Method
Normal Boiling Point Temperature (tb)532.85KJoback Method
Normal Melting (Fusion) Point (tf)333.55KJoback Method
Critical Temperature (tc)763.26KJoback Method
Critical Pressure (pc)3059.17kPaJoback Method
Critical Volume (vc)0.508m³/kmolJoback Method
McGowan's Characteristic Volume (mcvol)133.180ml/molMcGowan Method
Log10 of Water Solubility in mol/l (log10ws)-2.00Crippen Method
Octanol/Water Partition Coefficient (logp)1.699Crippen Method

Source: Cheméo[2]

Stability and Degradation

The stability of this compound is a critical factor influencing its shelf-life and efficacy in various applications. The epoxide ring and α,β-unsaturated ketone moiety in its structure render it susceptible to degradation under certain conditions.

General Stability

Piperitenone oxide is expected to have limited stability in aqueous solutions, particularly under non-neutral pH conditions.[3][4] For long-term storage, it is recommended to store piperitenone oxide as a solid at -20°C or below, in a tightly sealed container, and protected from light.[5] When stored under these ideal conditions, it should remain stable for at least one year.[5] Solutions should be prepared fresh or stored in aliquots at -80°C for short durations, and repeated freeze-thaw cycles should be avoided.[5]

Degradation Pathways

The primary degradation pathways for piperitenone oxide are believed to be:

  • Hydrolysis: The epoxide ring is susceptible to opening in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of a diol.[3][5]

  • Oxidation: Exposure to oxygen, especially in the presence of heat or light, can lead to various oxidation products.[3][5]

  • Thermal Decomposition: Elevated temperatures can induce molecular rearrangement or decomposition.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for various degradation reactions, including isomerization or rearrangement.[3][5]

The loss of biological activity is a common consequence of chemical degradation, as the epoxide ring is often crucial for its function.[5]

Experimental Protocols

Forced Degradation Studies

To assess the stability of piperitenone oxide and identify potential degradation products, forced degradation studies under various stress conditions are recommended.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of piperitenone oxide in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4][5]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4][5]

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[4][5]

    • Thermal Degradation: Place a solid sample of piperitenone oxide in a hot air oven at 80°C for 48 hours.[5]

    • Photodegradation: Expose a solution of piperitenone oxide in methanol to direct sunlight for 48 hours.[5]

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[6]

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying piperitenone oxide and its degradation products.[3] A C18 column is often a suitable starting point for method development.[3] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential as it provides molecular weight and fragmentation data.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for analyzing volatile degradation products.[3]

Visualizations

Biosynthesis of Piperitenone Oxide

The biosynthesis of piperitenone oxide is a part of the broader monoterpenoid pathway in Mentha species.[6]

Biosynthesis_of_Piperitenone_Oxide Biosynthesis of Piperitenone Oxide GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol (-)-Limonene-3-Hydroxylase (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase Piperitenone Piperitenone Isopiperitenone->Piperitenone Isopiperitenone Isomerase Piperitenone_Oxide Piperitenone Oxide Piperitenone->Piperitenone_Oxide Terpenoid Epoxidase (Cytochrome P450)

Caption: Biosynthetic pathway of piperitenone oxide in Mentha species.

Proposed Signaling Pathway for Differentiation-Inducing Effect

Piperitenone oxide has been shown to induce differentiation in human colon cancer cells.[3] While the exact mechanism is still under investigation, a potential signaling pathway has been proposed.

Signaling_Pathway_Piperitenone_Oxide Proposed Signaling Pathway for Differentiation-Inducing Effect of Piperitenone Oxide Piperitenone_Oxide Piperitenone Oxide Cell_Receptor Unknown Cellular Receptor/Target Piperitenone_Oxide->Cell_Receptor TGF_Beta_SMAD Modulation of TGF-β/SMAD Pathway Cell_Receptor->TGF_Beta_SMAD Downstream_Effectors Altered Expression of Downstream Effector Proteins TGF_Beta_SMAD->Downstream_Effectors Gene_Expression Changes in Gene Expression Downstream_Effectors->Gene_Expression Cell_Differentiation Induction of Cell Differentiation Gene_Expression->Cell_Differentiation

Caption: Hypothesized signaling pathway of piperitenone oxide's differentiation effect.

Experimental Workflow for Forced Degradation Study

A systematic workflow is essential for conducting forced degradation studies to ensure reliable and reproducible results.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by HPLC/LC-MS/GC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Start Piperitenone Oxide Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation: - % Degradation - Degradant Identification Analysis->Data

Caption: Workflow for conducting forced degradation studies of this compound.

References

An In-depth Technical Guide to Piperitone Oxide (CAS 5286-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide (CAS 5286-38-4) is a naturally occurring monoterpene epoxide found in a variety of aromatic plants, most notably within the Mentha genus. Possessing a characteristic minty and herbaceous aroma, it has found applications in the fragrance and flavor industries. Beyond its sensory properties, piperitone oxide has emerged as a molecule of significant interest to the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, spectral data, and a detailed exploration of its biological effects and potential mechanisms of action. Particular focus is given to its anticancer, cholesterol-modulating, antiviral, and insecticidal properties. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid.[1][2] Its chemical structure features a p-menthane (B155814) skeleton with an epoxide ring and a ketone functional group.[3]

PropertyValueReference(s)
CAS Number 5286-38-4[2][4][5]
Molecular Formula C₁₀H₁₆O₂[2][4][5]
Molecular Weight 168.23 g/mol [2][4]
IUPAC Name 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one[1][2]
Synonyms 1,2-Epoxy-p-menthane-3-one, Piperitone 1-oxide[2]
Appearance Not specified in provided results
Boiling Point 231-236 °C (estimated)[4]
Flash Point 102.13 °C (estimated)[4]
Solubility Slightly soluble in water[6]

Synthesis and Spectral Data

Synthesis

This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis: In Mentha species, this compound is synthesized as part of the monoterpenoid pathway. The final step involves the epoxidation of piperitone, a reaction catalyzed by a cytochrome P450-dependent epoxidase.[7] There is also evidence to suggest that non-enzymatic epoxidation can occur under weakly basic conditions in the presence of peroxides.[7]

Chemical Synthesis: The most common laboratory synthesis involves the epoxidation of piperitone.[3] This can be achieved using various epoxidizing agents, with two primary methods being:

  • Weitz-Scheffer Reaction: This method utilizes hydrogen peroxide under basic conditions (e.g., NaOH or in a phosphate (B84403) buffer).[3]

  • m-Chloroperoxybenzoic acid (m-CPBA): This reagent is widely used for the epoxidation of alkenes and is effective for converting piperitone to this compound.[8]

A detailed experimental protocol for the synthesis of this compound from piperitone is provided in the Experimental Protocols section.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data Key Features
¹H NMR (CDCl₃) Signals corresponding to the methyl and isopropyl groups, as well as protons on the cyclohexane (B81311) and epoxide rings.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, carbons of the epoxide ring, and the aliphatic carbons of the p-menthane skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.

Anticancer Activity: Induction of Differentiation

A significant area of research has been the anticancer potential of this compound, specifically its ability to induce differentiation in human colon cancer cells.[1][9]

  • In Vitro Studies: this compound has been shown to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line.[1][10][11] This is observed through the formation of duct-like structures, a marker of a more differentiated and less malignant phenotype.[1][12] Interestingly, the (+)-enantiomer of this compound exhibits stronger differentiation-inducing activity than the (–)-enantiomer.[13][14] The epoxide group at C-1 and C-6 is crucial for this activity, as related compounds lacking this feature, such as carvone (B1668592) and menthol, do not show the same effect.[11][14]

  • Hypothesized Signaling Pathway: While the precise mechanism is still under investigation, it is hypothesized that this compound may exert its effects through the modulation of signaling pathways that control cell growth and differentiation, such as the TGF-β/SMAD pathway .[12] Studies on the structurally related compound piperine (B192125) have shown its ability to inhibit TGF-β signaling.[15][16]

G This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds to TGF-β/SMAD Pathway TGF-β/SMAD Pathway Cell Surface Receptor->TGF-β/SMAD Pathway Activates/Inhibits Gene Expression Modulation Gene Expression Modulation TGF-β/SMAD Pathway->Gene Expression Modulation Regulates Cell Differentiation Cell Differentiation Gene Expression Modulation->Cell Differentiation Induces

Hypothesized signaling pathway for this compound-induced cell differentiation.
Cholesterol Metabolism Modulation

This compound has shown potential in modulating cholesterol metabolism.

  • In Vitro Studies: In studies using human hepatoma cell lines (Huh7 and HepG2), this compound was found to effectively reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9).[9][17] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition leads to increased levels of the LDL receptor (LDLR), which in turn enhances the clearance of LDL cholesterol from the circulation.[18][19] While the extract of Mentha longifolia containing this compound induced LDLR expression, this compound itself was particularly effective at reducing PCSK9 expression.[9][17]

  • Potential Mechanism: The data suggests a possible negative effect of this compound on the sterol regulatory element-binding protein 2 (SREBP2) pathway, which is responsible for the transcription of both LDLR and PCSK9 genes.[2]

cluster_0 Hepatocyte PO This compound SREBP2 SREBP2 Pathway PO->SREBP2 Modulates PCSK9 PCSK9 Expression SREBP2->PCSK9 Regulates LDLR LDLR Expression SREBP2->LDLR Regulates PCSK9->LDLR Promotes Degradation LDL_Uptake Increased LDL Uptake LDLR->LDL_Uptake

Proposed mechanism of this compound on cholesterol metabolism.
Antiviral Activity

This compound has demonstrated promising antiviral activity against Herpes Simplex Virus type 1 (HSV-1).

  • In Vitro Studies: In an in vitro model of HSV-1 infection, this compound exhibited a 50% inhibitory concentration (IC50) of 1.4 µg/ml.[8][20] The antiviral activity was found to be most effective when the compound was added after viral adsorption, suggesting that it interferes with a late stage of the HSV-1 life cycle.[8][20] A synergistic effect was also observed when this compound was used in combination with acyclovir.[8][20]

Insecticidal Activity

This compound has been evaluated for its insecticidal properties, particularly against the malarial vector Anopheles stephensi.

  • In Vitro Studies: this compound was found to be more effective than the crude essential oil of Mentha spicata in larvicidal, ovicidal, and repellent assays.[21] The LD50 value for fourth instar larvae was 61.64 µg/ml.[21] It also completely inhibited oviposition at a dose of 60.0 µg/ml and egg hatching at 75.0 µg/ml.[21][22]

Safety and Toxicity

Currently, there is limited specific safety and toxicity data available for this compound (CAS 5286-38-4). A safety data sheet for the related compound piperitone (CAS 89-81-6) indicates that it can cause skin and eye irritation and may be harmful if swallowed.[23]

It is important to note that studies on the closely related compound, piperitenone (B1678436) oxide , have raised concerns about potential genotoxicity.[18][20][24] In vitro assays, including the Ames test, micronucleus test, and comet assay, indicated that piperitenone oxide can induce both point mutations and DNA damage.[18][24] Computational predictions identified the epoxide function and the α,β-unsaturated carbonyl group as potential structural alerts for this activity.[18] Given the structural similarities, further investigation into the safety profile of this compound is warranted.

Experimental Protocols

Chemical Synthesis of this compound from Piperitone

This protocol is based on the Weitz-Scheffer epoxidation using hydrogen peroxide in a weakly basic phosphate buffer.[3]

Materials:

Procedure:

  • Dissolve Piperitone in methanol or a suitable co-solvent in a round-bottom flask.

  • Add the weakly basic phosphate buffer to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

G start Start dissolve Dissolve Piperitone in Methanol & Buffer start->dissolve cool Cool to 0-10°C dissolve->cool add_h2o2 Add H2O2 Dropwise cool->add_h2o2 monitor Monitor by TLC add_h2o2->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Experimental workflow for the synthesis of this compound.
RCM-1 Human Colon Cancer Cell Differentiation Assay

This is a generalized protocol for assessing the differentiation-inducing activity of this compound in RCM-1 cells.[1][12][13]

Materials:

  • RCM-1 human colon cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Phase-contrast microscope

Procedure:

  • Seed RCM-1 cells into a 96-well plate at a density that allows for the formation of a confluent monolayer.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.

  • Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.

  • Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.

Western Blot for PCSK9 and LDLR Expression

This protocol outlines the general steps for analyzing PCSK9 and LDLR protein levels in hepatoma cells treated with this compound.[1][4][18][25][26]

Materials:

  • Human hepatoma cell line (e.g., Huh7 or HepG2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against PCSK9 and LDLR

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture hepatoma cells and treat them with varying concentrations of this compound for a specified time (e.g., 72 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with primary antibodies against PCSK9 and LDLR.

  • Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Plaque Reduction Assay for Anti-HSV-1 Activity

This is a standard method to determine the antiviral efficacy of a compound.[10][22][27][28][29]

Materials:

  • Vero cells

  • Herpes Simplex Virus type 1 (HSV-1)

  • This compound

  • Cell culture medium

  • Overlay medium (containing methylcellulose (B11928114) or other viscous substance)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of HSV-1 for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Add an overlay medium containing different concentrations of this compound to the wells.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells and stain them with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC50 value.

Conclusion

This compound is a multifaceted monoterpene with established applications in the flavor and fragrance industry and a growing portfolio of promising biological activities. Its ability to induce differentiation in colon cancer cells, modulate cholesterol metabolism via PCSK9 inhibition, and exert antiviral and insecticidal effects positions it as a valuable lead compound for further investigation in drug discovery and development. The provided data and experimental protocols in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its mechanisms of action, particularly the signaling pathways involved, and to establish a comprehensive safety and toxicity profile.

References

Methodological & Application

Synthesis of Piperitone Oxide via Epoxidation of Piperitone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) oxide is a valuable chiral building block and a naturally occurring monoterpene epoxide found in various essential oils.[1] Its synthesis through the epoxidation of piperitone is a key chemical transformation, providing access to a versatile intermediate for the development of novel pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the two primary methods of piperitone epoxidation: the Weitz-Scheffer reaction using alkaline hydrogen peroxide and epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).

Application Notes

The selection of an epoxidation method for piperitone depends on several factors, including the desired stereoselectivity, scalability, and environmental considerations.

Weitz-Scheffer Epoxidation (Alkaline Hydrogen Peroxide): This method is a nucleophilic epoxidation that is generally favored for α,β-unsaturated ketones.[1]

  • Advantages: It utilizes inexpensive and environmentally benign reagents (hydrogen peroxide and a base), with water being the primary byproduct.[2] The reaction conditions are typically mild.

  • Disadvantages: This method generally results in the formation of a racemic mixture of piperitone oxide, which may require subsequent chiral resolution if a specific enantiomer is desired.[3] The reaction can sometimes be slower than peracid-based methods.

  • Stereoselectivity: The nucleophilic attack of the hydroperoxide anion can occur from either face of the double bond, leading to a mixture of diastereomers if the substrate is chiral. For piperitone, this results in a racemic mixture of the cis- and trans-isomers relative to the isopropyl group.

m-CPBA Epoxidation: This is an electrophilic epoxidation and a widely used method for a variety of alkenes.[4]

  • Advantages: m-CPBA is a highly effective oxidizing agent that often leads to high yields and can be more stereoselective than the Weitz-Scheffer reaction, depending on the substrate.[4] The reaction is typically faster.

  • Disadvantages: m-CPBA is a potentially explosive solid and requires careful handling.[5] The byproduct, m-chlorobenzoic acid, must be removed during workup.[6] Furthermore, with α,β-unsaturated ketones, there is a potential for a competing Baeyer-Villiger oxidation to occur.[2] Anhydrous conditions are often necessary to prevent the opening of the newly formed epoxide ring to a diol.[1]

  • Stereoselectivity: The epoxidation with m-CPBA is a stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[4] The facial selectivity (i.e., which face of the double bond is attacked) is influenced by steric hindrance.

Data Presentation

Table 1: Reaction Conditions for Weitz-Scheffer Epoxidation of Piperitone

ParameterCondition 1Condition 2
Piperitone 1.0 equiv1.0 equiv
Oxidizing Agent 30% Hydrogen Peroxide (1.5 equiv)30% Hydrogen Peroxide (2.0 equiv)
Base Sodium Hydroxide (B78521) (0.5 equiv)Potassium Hydroxide (0.5 equiv)
Solvent MethanolMethanol/Water
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 4 - 8 hours6 - 12 hours
Typical Outcome Racemic this compoundRacemic this compound

Table 2: General Reaction Conditions for m-CPBA Epoxidation of Piperitone

ParameterGeneral Condition
Piperitone 1.0 equiv
Oxidizing Agent m-CPBA (1.1 - 1.5 equiv)
Solvent Dichloromethane or Chloroform
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours
Key Considerations Anhydrous conditions are recommended.

Experimental Protocols

Protocol 1: Weitz-Scheffer Epoxidation of Piperitone with Hydrogen Peroxide

This protocol describes the synthesis of racemic this compound using alkaline hydrogen peroxide.[1]

Materials:

  • Piperitone

  • Methanol

  • 30% Hydrogen peroxide solution

  • Sodium hydroxide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 equiv) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water to the cooled solution.

  • Addition of Oxidant: Add 30% hydrogen peroxide (1.5 equiv) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]

Protocol 2: Epoxidation of Piperitone with m-CPBA

This protocol outlines a general procedure for the epoxidation of piperitone using m-CPBA.

Materials:

  • Piperitone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperitone (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to slowly warm to room temperature and stirred for an additional 2-6 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Reaction_Scheme General Reaction Scheme for Piperitone Epoxidation cluster_reagents Oxidizing Agents piperitone Piperitone piperitone_oxide This compound piperitone->piperitone_oxide [O] H2O2 H2O2 / Base mCPBA m-CPBA

Caption: General reaction scheme for the epoxidation of piperitone.

Weitz_Scheffer_Mechanism Mechanism of Weitz-Scheffer Epoxidation cluster_step1 Step 1: Formation of Hydroperoxide Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure H2O2 H2O2 HOO_minus HOO- (Hydroperoxide anion) H2O2->HOO_minus + OH- OH_minus OH- H2O H2O piperitone Piperitone (α,β-unsaturated ketone) enolate Enolate Intermediate piperitone->enolate + HOO- epoxide_formation Intramolecular SN2 enolate->epoxide_formation piperitone_oxide This compound epoxide_formation->piperitone_oxide OH_minus_regenerated OH- epoxide_formation->OH_minus_regenerated expels

Caption: Mechanism of the Weitz-Scheffer epoxidation of piperitone.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Piperitone in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Base (if applicable) and Oxidizing Agent cool->add_reagents react Monitor Reaction by TLC add_reagents->react workup Quench Reaction and Perform Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Piperitone Oxide using m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) oxide is a naturally occurring monoterpene epoxide found in various essential oils, notably from plants of the Mentha genus. It exists as different stereoisomers, with the cis and trans diastereomers being of significant interest due to their potential biological activities. The synthesis of piperitone oxide is a key step for the exploration of its therapeutic potential and for the development of novel derivatives. One of the most common and effective methods for the synthesis of epoxides from alkenes is through the use of meta-chloroperoxybenzoic acid (m-CPBA). This document provides detailed application notes and a generalized protocol for the synthesis of this compound from piperitone using m-CPBA.

Reaction Principle

The epoxidation of piperitone using m-CPBA proceeds via the Prilezhaev reaction. In this electrophilic addition, the peroxy acid transfers an oxygen atom to the double bond of the piperitone molecule, forming an epoxide ring. The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide. In the case of piperitone, which is a chiral molecule, the use of m-CPBA can lead to the formation of a mixture of diastereomers, namely cis- and trans-piperitone oxide. The ratio of these diastereomers can be influenced by the reaction conditions.

Data Presentation

While the epoxidation of piperitone with m-CPBA is a known transformation, specific quantitative data on reaction yields and diastereomeric ratios are not consistently reported in readily available literature. The following table provides a template for summarizing such data, which would typically be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterValueAnalytical Method
Starting Material PiperitoneNMR, GC-MS
Epoxidizing Agent m-CPBA-
Solvent Dichloromethane (B109758)-
Reaction Temperature 0 °C to room temperature-
Reaction Time 2 - 24 hoursTLC, GC
Typical Yield Data not readily availableGravimetric, GC
Diastereomeric Ratio (cis:trans) Data not readily availableGC, NMR

Experimental Protocol: Epoxidation of Piperitone with m-CPBA

This protocol is a generalized procedure based on common practices for m-CPBA epoxidations of alkenes. Optimization of specific parameters may be required to achieve desired yields and diastereoselectivity.

Materials:

  • Piperitone

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, typically ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve piperitone (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA:

    • In a separate beaker, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

    • Slowly add the m-CPBA solution to the stirred piperitone solution dropwise over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture remains between 0 and 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C or let it warm to room temperature.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the piperitone spot and the appearance of the product spot(s). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • The column is typically packed with silica gel in hexane. The product is eluted using a gradient of ethyl acetate in hexane. The fractions containing the this compound isomers are collected.

    • The separation of cis and trans isomers can be challenging due to their similar polarities. Careful chromatography is required.[1]

  • Characterization:

    • Characterize the purified this compound isomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their structure and stereochemistry.[2]

Visualizations

Reaction Scheme:

reaction_scheme Epoxidation of Piperitone with m-CPBA piperitone Piperitone piperitone_oxide This compound (cis and trans isomers) piperitone->piperitone_oxide mcpba m-CPBA (in CH2Cl2) mcpba->piperitone_oxide byproduct m-Chlorobenzoic Acid

Caption: Epoxidation of piperitone to this compound using m-CPBA.

Experimental Workflow:

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup - Dissolve piperitone in DCM - Cool to 0 °C addition 2. Addition of m-CPBA - Add m-CPBA solution dropwise at 0 °C setup->addition monitoring 3. Reaction Monitoring - Monitor by TLC addition->monitoring workup 4. Workup - Quench with NaHCO3 - Wash with NaHCO3 and brine - Dry and concentrate monitoring->workup purification 5. Purification - Silica gel column chromatography workup->purification characterization 6. Characterization - NMR, IR, MS purification->characterization logical_relationship Key Components and their Roles piperitone Piperitone (Substrate) piperitone_oxide This compound (Product) piperitone->piperitone_oxide mcpba m-CPBA (Oxidizing Agent) mcpba->piperitone_oxide byproduct m-Chlorobenzoic Acid (Byproduct) mcpba->byproduct forms dcm DCM (Solvent) dcm->piperitone dissolves dcm->mcpba dissolves nahco3 NaHCO3 (Neutralizing Agent) nahco3->byproduct neutralizes

References

Application Notes and Protocols for the Hydrogen Peroxide Method of Piperitenone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone (B1678436) oxide is a naturally occurring monoterpene epoxide found in various mint species. It serves as a valuable chiral building block in organic synthesis and has garnered interest for its potential biological activities. The epoxidation of piperitenone, an α,β-unsaturated ketone, is a key synthetic transformation. This document provides detailed application notes and protocols for the epoxidation of piperitenone using hydrogen peroxide, a green and readily available oxidant. The primary method described is the Weitz-Scheffer reaction, which employs nucleophilic epoxidation under basic conditions.

Reaction Scheme

The epoxidation of piperitenone with hydrogen peroxide proceeds as follows:

Piperitenone + H₂O₂ → Piperitenone Oxide

This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), or in a buffered system to facilitate the formation of the hydroperoxide anion, the active nucleophile.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the epoxidation of α,β-unsaturated ketones, analogous to piperitenone, using a peroxide oxidant under Weitz-Scheffer conditions. While specific yields for piperitenone epoxidation are not widely published, these data provide a strong indication of expected performance under various conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Substrate trans-chalconetrans-chalconetrans-chalconetrans-chalcone
Oxidant CyclohexylidenebishydroperoxideCyclohexylidenebishydroperoxideCyclohexylidenebishydroperoxide30% H₂O₂
Oxidant Equiv. 1.01.01.02.0
Base 1.0 M aq. KOH1.0 M aq. KOH1.0 M aq. KOH1.0 M aq. KOH
Solvent DMEDioxaneCH₃CNDioxane
Reaction Time 2.5 h2 h3 hNot Specified
Yield (%) 88959282

Data adapted from a study on the epoxidation of trans-chalcone, a structurally similar α,β-unsaturated ketone, providing expected yield trends.[1]

Experimental Protocols

Two primary protocols for the hydrogen peroxide-mediated epoxidation of piperitenone are detailed below.

Protocol 1: Weitz-Scheffer Epoxidation with Sodium Hydroxide[2]

This protocol describes the synthesis of racemic piperitenone oxide using classical Weitz-Scheffer conditions.

Materials:

  • Piperitenone

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Methanol (B129727)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equiv) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Addition of Base: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water to the cooled solution.[2]

  • Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equiv) dropwise, ensuring the temperature remains between 0 and 5 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).[2]

  • Washing: Combine the organic layers and wash with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude piperitenone oxide by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]

Protocol 2: Epoxidation in a Phosphate (B84403) Buffer System[2][3]

This method utilizes a weakly basic phosphate buffer to maintain an optimal pH for the epoxidation, which can be a milder alternative to strong bases.[2][3]

Materials:

  • Piperitenone

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphate buffer (e.g., pH 8-9)[3]

  • Methanol or Acetonitrile (as a co-solvent)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve piperitenone (1.0 equiv) in a suitable organic co-solvent (e.g., methanol or acetonitrile) in a round-bottom flask.[2][3]

  • Buffering: Add the phosphate buffer solution to the reaction mixture.[2][3]

  • Addition of Oxidant: Add 30% hydrogen peroxide (2.0 equiv) to the stirring solution at room temperature.[2]

  • Reaction: Stir the biphasic mixture vigorously for 6-12 hours. Monitor the reaction by TLC.[2]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.[2]

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).[2]

  • Washing: Combine the organic layers and wash with brine.[2]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

The epoxidation of piperitenone via the Weitz-Scheffer reaction proceeds through a nucleophilic addition mechanism.

Weitz_Scheffer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperitenone Piperitenone Enolate Enolate Intermediate Piperitenone->Enolate Nucleophilic Attack H2O2 H₂O₂ HOO- HOO⁻ (Hydroperoxide anion) H2O2->HOO- Deprotonation OH- OH⁻ OH-->HOO- HOO-->Enolate Piperitenone_Oxide Piperitenone Oxide Enolate->Piperitenone_Oxide Intramolecular Ring Closure Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve Piperitenone - Add Solvent/Buffer Start->Reaction_Setup Cooling Cool to 0 °C (for NaOH method) Reaction_Setup->Cooling Reagent_Addition Add Base (NaOH) or Buffer Cooling->Reagent_Addition Oxidant_Addition Add H₂O₂ Dropwise Reagent_Addition->Oxidant_Addition Reaction Stir and Monitor by TLC Oxidant_Addition->Reaction Workup Quench Reaction Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification End End Purification->End

References

Piperitone Oxide: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) oxide, a naturally occurring monoterpene epoxide, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid, bicyclic structure, readily available from natural sources like Mentha species (mints), provides an excellent starting point for the stereocontrolled synthesis of complex molecules. The inherent chirality of piperitone oxide allows for the diastereoselective introduction of new stereocenters, making it a powerful tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. These application notes provide a comprehensive overview of the synthesis of this compound and its application in the diastereoselective synthesis of chiral pyrazoline and isoxazoline (B3343090) derivatives, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound: A Chiral Precursor

The most common and efficient method for the synthesis of this compound is the epoxidation of piperitenone (B1678436). The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a widely employed method for this transformation. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone.

Table 1: Synthesis of this compound from Piperitenone
ParameterCondition 1Condition 2
Piperitenone 1.0 equiv1.0 equiv
Hydrogen Peroxide (30%) 1.5 equiv2.0 equiv
Base NaOH (0.5 equiv)KOH (0.5 equiv)
Solvent Methanol/WaterMethanol/Water
Temperature 0 °C to rt0 °C to rt
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield Moderate to GoodModerate to Good
Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperitenone (1.0 equiv) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: While stirring, slowly add a solution of NaOH (0.5 equiv) or KOH (0.5 equiv) in water to the cooled solution.

  • Oxidant Addition: To the basic solution, add 30% hydrogen peroxide (1.5 - 2.0 equiv) dropwise, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Characterization Data for this compound:

  • Appearance: Colorless oil.

  • The spectral data (¹H NMR, ¹³C NMR, IR, MS) should be compared with literature values for confirmation.

G Synthesis of this compound piperitenone Piperitenone reaction_mixture Dissolve in Methanol Cool to 0 °C piperitenone->reaction_mixture base_addition Add NaOH/KOH solution reaction_mixture->base_addition h2o2_addition Add H2O2 (30%) dropwise base_addition->h2o2_addition reaction Stir at rt (4-12h) h2o2_addition->reaction workup Quench with NaHCO3 Extract with Et2O/EtOAc reaction->workup purification Column Chromatography workup->purification piperitone_oxide This compound purification->piperitone_oxide

Caption: Experimental workflow for the synthesis of this compound.

Application of this compound in Diastereoselective Synthesis

This compound serves as an excellent chiral precursor for the diastereoselective synthesis of various heterocyclic compounds. The epoxide ring is susceptible to nucleophilic attack, and the inherent stereochemistry of the starting material directs the approach of the nucleophile, leading to the formation of products with high diastereoselectivity.

Synthesis of Chiral Pyrazoline Derivatives

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to chiral pyrazoline derivatives. This reaction proceeds through a nucleophilic attack of the hydrazine on the epoxide, followed by an intramolecular cyclization.

Table 2: Diastereoselective Synthesis of Pyrazoline Derivative from this compound
ParameterCondition
This compound 1.0 equiv
Hydrazine Hydrate 1.2 equiv
Solvent Ethanol (B145695)
Temperature Reflux
Reaction Time 4 hours
Typical Yield Good
Diastereoselectivity High (often a single diastereomer is predominantly formed)
Experimental Protocol: Synthesis of a Chiral Pyrazoline Derivative

Materials:

  • This compound

  • Ethanol

  • Hydrazine hydrate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equiv) dropwise to the solution at room temperature with stirring.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure pyrazoline derivative.

Characterization Data for the Pyrazoline Derivative:

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.3 (dd, 1H), 4.0 (dd, 1H), 6.2 (dd, 1H), 6.7-7.5 (m, aromatic protons), 9.5 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 41.7 (C-4), 61.2 (C-5), 121.5–149.7 (aromatic carbons), 157.4 (C=N).

  • IR (KBr, cm⁻¹): 3419-3239 (NH₂), 1595 (C=N).

  • MS (m/z): Confirm molecular ion peak.

Synthesis of Chiral Isoxazoline Derivatives

Similarly, the reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of chiral isoxazoline derivatives. The reaction follows a similar mechanism of nucleophilic ring-opening followed by intramolecular cyclization.

Table 3: Diastereoselective Synthesis of Isoxazoline Derivative from this compound
ParameterCondition
This compound 1.0 equiv
Hydroxylamine Hydrochloride 1.5 equiv
Base Sodium acetate (1.5 equiv)
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 6 hours
Typical Yield Good
Diastereoselectivity High (often a single diastereomer is predominantly formed)
Experimental Protocol: Synthesis of a Chiral Isoxazoline Derivative

Materials:

  • This compound

  • Absolute ethanol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol in a round-bottom flask.

  • Base Addition: Add sodium acetate (1.5 equiv) to the mixture.

  • Reaction: Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure isoxazoline derivative.

Characterization Data for the Isoxazoline Derivative:

  • ¹H NMR: Characteristic signals for the isoxazoline ring protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the isoxazoline ring and the terpene backbone.

  • IR (cm⁻¹): Peaks corresponding to C=N and C-O stretching vibrations.

  • MS (m/z): Confirmation of the molecular weight.

G Diastereoselective Synthesis of Heterocycles cluster_0 Pyrazoline Synthesis cluster_1 Isoxazoline Synthesis piperitone_oxide_p This compound hydrazine Hydrazine Hydrate Ethanol, Reflux piperitone_oxide_p->hydrazine pyrazoline Chiral Pyrazoline hydrazine->pyrazoline piperitone_oxide_i This compound hydroxylamine Hydroxylamine HCl NaOAc, Ethanol, Reflux piperitone_oxide_i->hydroxylamine isoxazoline Chiral Isoxazoline hydroxylamine->isoxazoline

Caption: Reaction pathways for the synthesis of chiral heterocycles.

Conclusion

This compound is a readily accessible and highly effective chiral building block for the diastereoselective synthesis of complex heterocyclic molecules. The protocols outlined in these application notes provide a reproducible methodology for accessing valuable pyrazoline and isoxazoline scaffolds with a high degree of stereocontrol. The availability of this compound from natural sources, combined with the efficiency of these transformations, makes it an attractive starting material for applications in medicinal chemistry and drug development, where the synthesis of enantiomerically pure compounds is of paramount importance. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.

Application Notes and Protocols: Diastereoselective Synthesis of Pyrazoline Derivatives from Piperitenone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed diastereoselective synthesis of novel pyrazoline derivatives from piperitenone (B1678436) oxide, a readily available chiral α,β-epoxyketone derived from the monoterpene piperitenone. The reaction with hydrazine (B178648) derivatives is explored as a potential route to 4-hydroxypyrazoline structures, which are of significant interest in medicinal chemistry due to their diverse biological activities. While the direct reaction of piperitenone oxide with hydrazines to form pyrazolines is not extensively documented, this guide extrapolates from established mechanisms of similar reactions with α,β-epoxyketones and chalcone (B49325) epoxides. The protocols provided herein are intended to serve as a foundational methodology for the exploration of this novel synthetic transformation.

Introduction

Pyrazoline and its derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds. They are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The synthesis of pyrazolines is a topic of ongoing interest, with a common route being the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Piperitenone oxide, a chiral α,β-epoxyketone, presents an intriguing starting material for the synthesis of novel, stereochemically complex pyrazoline derivatives. The inherent chirality of piperitenone oxide offers the potential for diastereoselective transformations, leading to the formation of specific stereoisomers of the resulting pyrazoline products. The reaction of α,β-epoxyketones with hydrazine can lead to different products, including allylic alcohols via the Wharton reaction. However, under controlled conditions, the formation of 4-hydroxypyrazolines is a plausible and synthetically valuable alternative. This document outlines a proposed diastereoselective synthesis of such compounds from piperitenone oxide.

Proposed Reaction Pathway

The proposed reaction of piperitenone oxide with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) is anticipated to proceed via a nucleophilic attack of the hydrazine on the epoxide ring, followed by intramolecular cyclization to form the pyrazoline ring. The diastereoselectivity of the reaction will be influenced by the stereochemistry of the starting piperitenone oxide and the reaction conditions.

The reaction is expected to be initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine at the β-carbon of the epoxyketone. This attack is sterically and electronically controlled. Subsequent intramolecular condensation between the newly formed hydrazone and the hydroxyl group will lead to the formation of the 4-hydroxypyrazoline ring. The stereochemistry of the final product will be dependent on the facial selectivity of the initial nucleophilic attack and the subsequent cyclization.

Reaction_Pathway piperitenone_oxide Piperitenone Oxide intermediate Hydrazone Intermediate piperitenone_oxide->intermediate Nucleophilic Attack hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate pyrazoline 4-Hydroxypyrazoline Derivative intermediate->pyrazoline Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 4-hydroxypyrazoline derivatives from piperitenone oxide.

Experimental Protocols

The following protocols are suggested starting points for the synthesis and characterization of pyrazoline derivatives from piperitenone oxide. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve desired yields and diastereoselectivity.

Protocol 1: Synthesis of 4-Hydroxy-1-phenyl-3,5-dimethyl-5-(prop-1-en-2-yl)-4,5-dihydropyrazol-4-yl)methanone from Piperitenone Oxide and Phenylhydrazine (B124118)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperitenone oxide (1.0 eq) in absolute ethanol (20 mL/mmol of piperitenone oxide).

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-hydroxypyrazoline derivative.

Protocol 2: Synthesis using Hydrazine Hydrate

This protocol can be adapted from Protocol 1 by substituting phenylhydrazine with hydrazine hydrate. The resulting N-unsubstituted pyrazoline may exhibit different reactivity and solubility properties.

Procedure:

Follow the procedure outlined in Protocol 1, using hydrazine hydrate (1.5 eq) in place of phenylhydrazine. The work-up and purification steps remain the same.

Data Presentation

The expected quantitative data for the synthesis of pyrazoline derivatives from piperitenone oxide are summarized in the table below. These are hypothetical values based on similar reactions reported in the literature and will require experimental verification.

EntryHydrazine DerivativeSolventCatalystTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1PhenylhydrazineEthanolAcetic Acid67585:15
2Hydrazine HydrateEthanolAcetic Acid86880:20
34-NitrophenylhydrazineMethanol-127290:10
4PhenylhydrazineDioxane-106570:30

Characterization of Products

The synthesized pyrazoline derivatives should be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and determine the diastereomeric ratio. The characteristic signals for the pyrazoline ring protons and the hydroxyl group should be identifiable.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C=N bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of pyrazoline derivatives from piperitenone oxide is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start reaction_setup Reaction Setup: Piperitenone Oxide, Hydrazine, Solvent, Catalyst start->reaction_setup reaction Reaction under Reflux (Monitored by TLC) reaction_setup->reaction workup Solvent Removal & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: General experimental workflow for the synthesis and characterization of pyrazoline derivatives.

Conclusion

The diastereoselective synthesis of pyrazoline derivatives from piperitenone oxide represents a promising avenue for the creation of novel, biologically active molecules. The protocols and application notes provided in this document offer a solid foundation for researchers to explore this synthetic route. Further investigation into the optimization of reaction conditions and a thorough stereochemical analysis of the products will be crucial for the successful development of this methodology. The potential to generate a library of chiral pyrazoline derivatives from a readily available natural product precursor makes this an attractive area for future research in drug discovery and development.

Application Note and Protocol: Synthesis of Isoxazoline Derivatives from Piperitenone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed protocol for the synthesis of a novel isoxazoline (B3343090) derivative from piperitenone (B1678436) oxide, a naturally occurring α,β-epoxy ketone. The described methodology is based on the established reaction of chalcone (B49325) epoxides with hydroxylamine (B1172632), a known route to 5-hydroxy-2-isoxazolines.[1] This protocol provides a potential pathway to new heterocyclic scaffolds derived from readily available natural products, which may be of interest in medicinal chemistry and drug discovery programs.

Proposed Reaction Scheme

The proposed synthesis involves the reaction of piperitenone oxide with hydroxylamine hydrochloride in the presence of a base. The reaction is expected to proceed via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by an intramolecular cyclization involving the epoxide ring, leading to the formation of a 5-hydroxy-isoxazoline derivative.

Reaction: Piperitenone Oxide + Hydroxylamine Hydrochloride → (3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol

Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials and Reagents:

  • Piperitenone oxide

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (NaOAc) or Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a solution of piperitenone oxide (1.0 eq) in ethanol (10 mL/mmol of piperitenone oxide) in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq).

  • Base Addition: To the stirring mixture, add sodium acetate (2.0 eq) or an equivalent amount of another suitable base like potassium hydroxide.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure isoxazoline derivative.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of (3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol.

ParameterValue
Reactants
Piperitenone Oxide (MW: 166.22 g/mol )1.0 g (6.02 mmol)
Hydroxylamine Hydrochloride (MW: 69.49 g/mol )0.63 g (9.03 mmol)
Sodium Acetate (MW: 82.03 g/mol )0.99 g (12.04 mmol)
Product
(3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol (MW: 197.27 g/mol )
Hypothetical Yield 75% (0.89 g)
Hypothetical Melting Point 110-112 °C
Hypothetical Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.85 (s, 1H), 4.70 (s, 1H), 3.50 (m, 1H), 2.90 (d, J = 16.5 Hz, 1H), 2.75 (d, J = 16.5 Hz, 1H), 2.20-1.80 (m, 4H), 1.75 (s, 3H), 1.60 (s, 3H), 1.25 (d, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.5 (C=N), 148.0 (C), 112.0 (CH₂), 95.0 (C-OH), 85.0 (CH), 45.0 (CH₂), 40.0 (CH), 35.0 (CH₂), 30.0 (CH), 22.0 (CH₃), 20.0 (CH₃), 18.0 (CH₃)

Note: The yield, melting point, and spectroscopic data are hypothetical and are provided for illustrative purposes based on known isoxazoline derivatives.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the isoxazoline derivative from piperitenone oxide.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Piperitenone Oxide, Hydroxylamine HCl, and Sodium Acetate in Ethanol B Heat and Stir (Monitor by TLC) A->B C Cool and Evaporate Solvent B->C D Partition between Water and Ethyl Acetate C->D E Extract Aqueous Layer with Ethyl Acetate (3x) D->E F Wash Combined Organic Layers with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Evaporate Solvent G->H I Purify by Column Chromatography H->I J Isolate Pure Isoxazoline Derivative I->J

Caption: Workflow for the synthesis of the isoxazoline derivative.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of a novel isoxazoline derivative from piperitenone oxide. The methodology is grounded in established synthetic transformations of analogous epoxy ketones. The resulting heterocyclic compound, with its unique stereochemistry derived from the natural product starting material, represents a potentially valuable scaffold for the development of new therapeutic agents. Further experimental validation and optimization of this protocol are encouraged to fully explore its potential.

References

Application Note: GC-MS Analysis Protocol for Piperitone Oxide in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperitone (B146419) oxide is a significant oxygenated monoterpenoid found in the essential oils of various plants, particularly within the Mentha genus.[1] Its presence and concentration are of great interest for the chemical profiling and quality control of essential oils due to its potential biological activities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and standard analytical technique for separating, identifying, and quantifying volatile compounds like piperitone oxide in complex mixtures such as essential oils.[2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data of this compound in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method.[1] The following table summarizes quantitative data reported in scientific literature.

Essential Oil SourceThis compound Concentration (%)Reference
Mentha suaveolens73.77 ± 6.41[1]
Mentha suaveolens56.28[1]
Mentha longifolia (Piedmont valley, Italy)77.43[1]
Mentha longifolia (Iran)7.41 - 59.67[1]
Mentha longifolia27.59[1]
Mentha piperita0.77 - 16.01[1]

Experimental Protocol

This protocol details the sample preparation, instrumentation, and data analysis steps for the identification and quantification of this compound in essential oils.

1. Materials and Reagents

  • Solvents: High-purity volatile solvents such as hexane, ethyl acetate, or ethanol.[1][3]

  • Standards: this compound analytical standard, internal standard (e.g., n-tridecane, not naturally present in the oil).[1][2]

  • Equipment: 2 mL autosampler vials with screw caps (B75204) and septa, micropipettes, volumetric flasks, 0.22 µm syringe filters.[1][2][4]

2. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[1]

  • Dilution: Dilute the essential oil sample in a high-purity volatile solvent like hexane. A typical dilution factor is 1:100 (v/v), but this may need adjustment based on the expected analyte concentration.[1][3] For example, add 10 µL of essential oil to 990 µL of hexane.

  • Internal Standard (Recommended for Accurate Quantification): Add a known concentration of an internal standard to the diluted sample. The internal standard helps correct for variations in injection volume and instrument response.[1][2]

  • Vialing: Transfer the final diluted sample into a 2 mL autosampler vial and cap securely. If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter.[2][4]

GCM_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilute in Volatile Solvent (e.g., 1:100 in Hexane) A->B C Add Internal Standard (Optional, for Quantification) B->C D Transfer to Autosampler Vial C->D E Inject Sample (1 µL) D->E F GC: Separation on Capillary Column E->F G MS: Ionization (EI) & Mass Analysis F->G H Data Acquisition (Chromatogram & Spectra) G->H I Peak Identification (Retention Index & Mass Spectrum) H->I J Quantification (Peak Area Integration) I->J K Generate Report J->K

Caption: Workflow for the GC-MS analysis of this compound.

3. GC-MS Instrumentation and Conditions

The following parameters are based on standard validated methods and can be adapted as needed.[3]

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector, or an equivalent system.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector:

    • Temperature: 250 °C[3]

    • Mode: Split (a 50:1 or higher split ratio is common to avoid column overload)[5]

    • Injection Volume: 1 µL[3]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final Hold: Hold at 240 °C for 5 minutes.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

    • Ion Source Temperature: 230 °C[2][3]

    • MS Transfer Line Temperature: 280 °C[2]

    • Mass Scan Range: m/z 40-500[3]

4. Data Analysis and Quantification

  • Identification: The identification of this compound is achieved by comparing the retention index and the mass spectrum of the eluted peak with reference spectra from commercial libraries (e.g., NIST, Wiley).[1][5]

  • Quantification:

    • Relative Percentage: This method calculates the concentration by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. This provides a relative abundance, not an absolute concentration.[1]

    • External Standard: For absolute quantification, a calibration curve is created by injecting a series of this compound standards of known concentrations. The concentration of the analyte in the sample is then determined from this curve.[2]

    • Internal Standard: This is the most accurate method. A known amount of an internal standard is added to both the calibration standards and the samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve. This corrects for injection and system variability.[1][2]

logical_quantification Logical Relationships in GC-MS Quantification cluster_relative Relative Quantification cluster_absolute Absolute Quantification A Chromatographic Data (Peak Areas) B Area % Calculation (Analyte Area / Total Area) A->B D External Standard Method A->D E Internal Standard Method A->E C Result: Relative Concentration (%) B->C G Result: Absolute Concentration (e.g., mg/mL) C->G Less Accurate F Prepare Calibration Curve with Analytical Standards D->F E->F F->G G->C More Accurate

Caption: Comparison of quantification methods in GC-MS analysis.

Method Validation

For use in regulated environments such as drug development, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[6]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (Intra-day and Inter-day precision).[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

References

Application Note: Quantitative Analysis of Piperitone Oxide using Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperitone (B146419) oxide is an oxygenated monoterpene found in the essential oils of various plants, notably within the Mentha species.[1][2] Its presence and concentration are of significant interest due to its potential biological activities and its role as a key marker in the chemical profiling and quality control of essential oils.[2][3] Accurate and precise quantification of piperitone oxide is crucial for the standardization of raw materials, formulation development, and ensuring the efficacy and safety of products in the pharmaceutical, food, and fragrance industries.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix (e.g., essential oil) using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method. GC-MS is an ideal technique for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4]

Experimental Protocols

This section details the methodologies for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound standard (≥95% purity)

  • Internal Standard (IS): n-Tridecane (≥99% purity)[1][5][6]

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade, ≥99% purity)[1][2]

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC vials with caps

Preparation of Standard Solutions

a. Stock Solutions:

  • This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

b. Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant known concentration of the internal standard (e.g., 10 µg/mL from the IS stock solution).[4]

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.[1]

  • Add a known amount of the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Add hexane to the flask to bring the total volume to 10 mL and mix thoroughly.[1]

  • Filter the solution through a 0.22 µm syringe filter into a GC vial for analysis.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A or similar[1]

  • Mass Spectrometer: Agilent 5975C or similar[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 50:1 (can be optimized based on sample concentration).[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 3 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 10 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Mass Scan Range: m/z 45-500.[1]

Data Analysis and Quantification
  • Identification: Identify the peaks corresponding to this compound and the internal standard (n-tridecane) in the chromatogram based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[1]

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to construct a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should be >0.99.[4]

  • Quantification: Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram. Determine the concentration of this compound in the sample by interpolating this ratio on the calibration curve.[1] The concentration is calculated using the following formula:

    Concentration of this compound = (Area_piperitone_oxide / Area_IS) * (Concentration_IS / RRF) * Dilution_Factor

    Where RRF is the Relative Response Factor, determined from the slope of the calibration curve.

Data Presentation

The quantitative data should be summarized for clarity and easy comparison.

Table 1: Quantitative GC-MS Data for this compound Analysis

ParameterValue
This compound
Retention Time (min)e.g., 15.2
Quantifier Ion (m/z)e.g., 110
Qualifier Ion 1 (m/z)e.g., 82
Qualifier Ion 2 (m/z)e.g., 97
Internal Standard (n-Tridecane)
Retention Time (min)e.g., 12.5
Quantifier Ion (m/z)e.g., 57
Qualifier Ion 1 (m/z)e.g., 43
Qualifier Ion 2 (m/z)e.g., 71
Calibration Curve
Linearity (r²)> 0.99
Range (µg/mL)1 - 100
Method Performance
Limit of Detection (LOD) (µg/mL)e.g., 0.1
Limit of Quantification (LOQ) (µg/mL)e.g., 0.5
Recovery (%)95 - 105%
Precision (RSD%)< 5%

Mandatory Visualization

The following diagram illustrates the workflow for the quantification of this compound using GC-MS with an internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh Sample & Standard B Dissolve in Solvent (Hexane) A->B C Add Internal Standard (n-Tridecane) B->C D Dilute to Final Volume C->D E Filter (0.22 µm) D->E F Inject Sample into GC-MS E->F Prepared Sample G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Identify Peaks (Retention Time & Mass Spectra) H->I Raw Data J Integrate Peak Areas I->J K Calculate Area Ratios (Analyte/IS) J->K L Construct Calibration Curve K->L M Quantify this compound in Sample L->M

Caption: Workflow for this compound Quantification by GC-MS.

References

High-Performance Liquid Chromatography (HPLC) for Piperitone Oxide Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) oxide is a naturally occurring monoterpene epoxide found in the essential oils of various plants, particularly within the Mentha genus. It exists as multiple stereoisomers, and its concentration is a critical quality parameter for essential oils used in the pharmaceutical, food, and fragrance industries. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification and separation of piperitone oxide and its isomers, providing an essential tool for quality control, stability testing, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the analysis of this compound using both reversed-phase and chiral HPLC techniques.

Reversed-Phase HPLC for Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of moderately polar compounds like this compound from complex matrices such as essential oils and plant extracts.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • For Essential Oils: Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask. Dissolve the oil in methanol (B129727) or acetonitrile (B52724), fill to the mark, and sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]

  • For Plant Material: Accurately weigh 1 g of powdered, dried plant material. Extract with 10 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or similar
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and water (60:40 v/v) or Gradient: A gradient of water (A) and acetonitrile (B) can be used for complex samples. A typical gradient could be: 0-15 min, 40% B; 15-25 min, linear gradient to 100% B; 25-30 min, 100% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection Wavelength 254 nm or ~260 nm (UV maximum for this compound)[1]

3. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time, which can be confirmed by spiking the sample with a pure standard.

  • Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary (Based on Structurally Similar Compounds)

The following table summarizes typical validation parameters for an RP-HPLC method for compounds structurally similar to this compound, such as piperitone and pulegone, as per ICH guidelines.

Validation ParameterTypical Specification/Value
Linearity Range (µg/mL) 10 - 500
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 3.5
Limit of Quantification (LOQ) (µg/mL) 11
Precision (%RSD, Repeatability) 0.29 - 1.60
Accuracy (% Recovery) 97.69 - 101.39
Robustness (%RSD) 0.34 - 1.90

Note: This data is for piperitone and is provided as a reference for what can be expected for a validated this compound method.

Chiral HPLC for Stereoisomer Separation

This compound contains chiral centers and exists as enantiomers and diastereomers.[1] The separation of these stereoisomers is crucial for understanding their specific biological activities. Chiral HPLC is the preferred method for this purpose.

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve the this compound sample (racemic or enantiomerically enriched) in the initial mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System HPLC with UV Detector
Column Chiral stationary phase (CSP), e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD)
Mobile Phase A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695) (e.g., n-Hexane:Isopropanol 90:10, v/v). The ratio is critical for achieving separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength ~260 nm

3. Method Optimization:

The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition. Varying the ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol or ethanol) is the primary way to optimize the resolution between stereoisomers.

Visualizations

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Plant Material or Essential Oil extraction Solvent Extraction (Methanol/Acetonitrile) start->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV/DAD Detection (254-260 nm) separation->detection quantification Quantification via Calibration Curve detection->quantification end End: Report Concentration quantification->end

Caption: Workflow for the quantitative analysis of this compound using RP-HPLC.

Logical Relationship for Chiral HPLC Separation

Chiral_HPLC_Logic piperitone_oxide This compound (Mixture of Stereoisomers) chiral_hplc Chiral HPLC Separation (Polysaccharide-based CSP) piperitone_oxide->chiral_hplc enantiomer_plus (+)-Piperitone Oxide chiral_hplc->enantiomer_plus enantiomer_minus (-)-Piperitone Oxide chiral_hplc->enantiomer_minus

Caption: Logical diagram illustrating the separation of this compound stereoisomers via chiral HPLC.

References

Application of Piperitone Oxide in the Development of New Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) oxide, a monoterpenoid found in the essential oils of various plants, particularly within the Mentha genus, has emerged as a promising candidate for the development of novel, eco-friendly insecticides. Its demonstrated efficacy against a broad spectrum of insect pests, coupled with a multifaceted mode of action, positions it as a valuable tool in integrated pest management (IPM) strategies and as a potential alternative to conventional synthetic pesticides, especially in the face of growing insecticide resistance.

This document provides detailed application notes, summarizing the insecticidal activity of piperitone oxide against key insect vectors and stored product pests. Furthermore, it outlines comprehensive experimental protocols for the evaluation of its biological activity and elucidates its proposed mechanisms of action through signaling pathway diagrams.

Data Presentation: Efficacy of this compound

The insecticidal properties of this compound have been demonstrated against various life stages of insects, including larval, adult, and egg stages. The following tables summarize the quantitative data on its efficacy.

Table 1: Insecticidal Activity of this compound against the Malaria Vector, Anopheles stephensi

Bioassay TypeParameterValueReference
Larvicidal (4th Instar)LD5061.64 µg/mL[1][2]
Adulticidal (Vapor Toxicity)LC5019.9 mg/mL[2]
OvicidalIH50 (50% Inhibition of Hatching)25.77 µg/mL[2]
Oviposition DeterrenceConcentration for 100% Inhibition60.0 µg/mL[1]
Developmental ToxicityConcentration for 100% Inhibition of Adult Emergence10.0 µg/mL

Table 2: Insecticidal Activity of this compound against Stored Product Pests

Target PestBioassay TypeParameterValueReference
Tribolium castaneum (Red Flour Beetle)Fumigant ToxicityLC504.8 µL/L air
Tribolium castaneum (Red Flour Beetle)Contact Toxicity (Topical Application)LD5013.1 µ g/insect
Sitophilus oryzae (Rice Weevil)Fumigant Toxicity-High mortality at 400 µl/L air[3]
Rhyzopertha dominica (Lesser Grain Borer)Fumigant ToxicityLC5087.11 µL/L (Rosemarinus officinalis oil, rich in oxygenated monoterpenes)[4]

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting the insect's nervous system. This multi-target approach is advantageous in delaying the development of insecticide resistance.

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to the accumulation of ACh, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.

Octopamine (B1677172) Receptor Modulation

This compound also interacts with octopamine receptors, which are unique to invertebrates and play a vital role in regulating various physiological processes, including behavior, heart rate, and metabolism. By modulating these receptors, this compound disrupts essential signaling pathways, contributing to its overall insecticidal effect.

Signaling Pathway Diagrams

cluster_AChE Acetylcholinesterase (AChE) Inhibition Piperitone_Oxide_AChE This compound AChE Acetylcholinesterase (AChE) Piperitone_Oxide_AChE->AChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Breaks down Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic ACh Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Continuous_Stimulation Continuous Nerve Stimulation Postsynaptic_Receptor->Continuous_Stimulation Leads to Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death cluster_Octopamine Octopamine Receptor Modulation Piperitone_Oxide_Octo This compound Octopamine_Receptor Octopamine Receptor Piperitone_Oxide_Octo->Octopamine_Receptor Modulates G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Production Adenylyl_Cyclase->cAMP Catalyzes Physiological_Disruption Disruption of Physiological Processes cAMP->Physiological_Disruption Insecticidal_Effect Insecticidal Effect Physiological_Disruption->Insecticidal_Effect Start Start Stock_Solution Prepare Stock Solution (1% this compound in Solvent) Start->Stock_Solution Test_Solutions Prepare Test Concentrations (e.g., 10-100 µg/mL) Stock_Solution->Test_Solutions Controls Prepare Solvent & Negative Controls Stock_Solution->Controls Larval_Exposure Expose Larvae (20-25 per replicate) in Test Solutions Test_Solutions->Larval_Exposure Controls->Larval_Exposure Incubation Incubate (27°C, 12:12 L:D) Larval_Exposure->Incubation Mortality_Assessment Assess Mortality (24 & 48 hours) Incubation->Mortality_Assessment Data_Analysis Calculate LC50 (Probit Analysis) Mortality_Assessment->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: The Use of Piperitone Oxide in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperitone (B146419) oxide is an oxygenated monoterpene naturally found in the essential oils of various plants, particularly within the Mentha species such as peppermint, spearmint, and cornmint[1][2]. It is recognized for its complex aroma profile, which is predominantly minty and herbal, with woody, camphoraceous, and fresh notes[3]. As a derivative of piperitone, a well-known flavoring and fragrance agent, piperitone oxide's role is primarily as a constituent of these complex essential oils rather than a standalone ingredient in formulations[4][5][6]. While some industry resources do not recommend the use of isolated cis- or trans-piperitone oxide directly in flavor or fragrance applications, its presence is critical to the overall sensory profile of the natural extracts in which it is found[7][8][9].

These application notes provide a comprehensive overview for researchers and scientists on the synthesis, isolation, and analysis of this compound. Furthermore, general protocols for the sensory evaluation and stability testing of fragrance formulations containing this compound-rich essential oils are detailed.

Data Presentation

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₂[3][10]
Molecular Weight 168.23 g/mol [3][11]
CAS Number 5286-38-4[3][10]
Boiling Point (est.) 231-236 °C[3][8]
Flash Point (est.) 90.90 - 102.13 °C[3][8]
Water Solubility (est.) 1.96 - 2.135 g/L[2][8]
logP (XLogP3-AA) 1.8 - 1.96[2][3]
Appearance Colorless to pale yellow clear liquid[7]
Odor Profile

The characteristic scent of this compound is multifaceted, contributing significantly to the aroma of the essential oils where it is present.

Odor NotePercentage ContributionSource(s)
Mint 68.28%[3]
Herbal 63.92%[3]
Woody 54.46%[3]
Camphoreous 54.38%[3]
Cooling 50.16%[3]
Fresh 44.80%[3]
Spicy 34.47%[3]
Sweet 31.53%[3]
Pine 30.99%[3]
Earthy 28.55%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Epoxidation

This compound can be synthesized from its precursor, piperitenone (B1678436), through nucleophilic epoxidation, commonly known as the Weitz-Scheffer reaction.[12] This method utilizes hydrogen peroxide under basic conditions.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equivalent) in methanol.[12]

  • Cooling: Cool the solution to 0 °C using an ice bath.[12][13]

  • Base Addition: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water, or a weakly basic phosphate buffer, to the cooled mixture.[12][13]

  • Oxidant Addition: Add 30% hydrogen peroxide (1.5-2.0 equivalents) dropwise to the basic solution, ensuring the temperature is maintained between 0 and 10 °C.[12][13]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[12]

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.[12][13]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[12][13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12][13]

  • Purification: Purify the crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.[12][13]

Workflow for the synthesis of this compound.
Protocol 2: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.[1][14]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[1]

  • Add a suitable solvent (e.g., hexane or ethyl acetate) to dissolve the oil.[1]

  • For internal standard quantification, add a known concentration of an internal standard (e.g., n-tridecane).[1]

  • Fill the flask to the mark with the solvent and mix thoroughly.[1]

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]

Instrumentation and Conditions:

ParameterRecommended SettingSource(s)
GC-MS System Agilent 7890A / 5975C or similar[1]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent[1][14]
Carrier Gas Helium @ 1.0 mL/min[1][14]
Injector Temp. 250 °C[1][14]
Injection Volume 1 µL[1]
Split Ratio 50:1 (or optimized)[1]
Oven Program 60°C (5 min), then 3°C/min to 180°C, then 20°C/min to 280°C (10 min)[1]
MS Transfer Line 280 °C[1]
Ion Source Temp. 230 °C[1]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Mass Scan Range m/z 45-500[1]

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum, comparing it to a reference library (e.g., NIST, Wiley).[1]

  • Quantification can be performed using either an external standard calibration curve or the internal standard method.[1]

  • For the external standard method, a calibration curve is constructed by plotting the peak area against the concentration of prepared standards.[1]

Workflow for GC-MS quantification of this compound.
Protocol 3: Isolation of this compound from Mentha Species

This protocol describes a general method for isolating this compound from plant material, such as spearmint (Mentha spicata) leaves, using hydrodistillation and chromatography.[15]

Materials:

  • Dried leaves of Mentha species

  • Clevenger-type apparatus

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Essential Oil Extraction: Subject the dried leaves to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.[15]

  • Chromatographic Separation:

    • Apply the obtained essential oil to a silica gel column.[15]

    • Employ a gradient elution system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[15]

    • Collect fractions and monitor them by TLC.[15]

  • Identification and Characterization:

    • Identify fractions containing this compound by comparing their TLC profiles with a known standard.[15]

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods like GC-MS and NMR.[15]

References

Application Notes and Protocols for In Vitro Evaluation of Piperitenone Oxide's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone (B1678436) oxide, a monoterpene epoxide predominantly found in the essential oils of Mentha species, has emerged as a compound of significant interest for its diverse pharmacological properties.[1][2][3][4] Its unique chemical structure, characterized by an epoxide ring and an α,β-unsaturated ketone, is believed to be central to its wide-ranging biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3] These application notes provide a comprehensive guide to standardized in vitro assays for the robust evaluation of piperitenone oxide's biological activity, enabling researchers to effectively screen and characterize its therapeutic potential.

Anticancer Activity: Cytotoxicity and Differentiation Induction

Piperitenone oxide has demonstrated notable anticancer effects, primarily through the induction of cell death (cytotoxicity) and by promoting cancer cells to differentiate into a less malignant state.[5]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., RCM-1 human colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of piperitenone oxide in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the piperitenone oxide dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Piperitenone Oxide

Cell LineAssayEndpointResultReference
RCM-1 (human colon cancer)Differentiation-Inducing AssayDuct Formation(+)-piperitenone oxide is a more potent inducer of differentiation than (-)-piperitenone oxide.[2][10]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_po Add Piperitenone Oxide to Cells seed_cells->add_po prepare_po Prepare Piperitenone Oxide Dilutions prepare_po->add_po incubate_48h Incubate for 48-72h add_po->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Apoptosis_Pathway PO Piperitenone Oxide Bcl2 Bcl-2 Family Modulation PO->Bcl2 Mitochondria Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Bcl2->Mitochondria Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS PO Piperitenone Oxide PO->NFkB PO->MAPK NO Nitric Oxide Production iNOS->NO Inflammation Inflammation NO->Inflammation DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_dpph Prepare DPPH Solution mix_reagents Mix DPPH and Piperitenone Oxide prepare_dpph->mix_reagents prepare_po Prepare Piperitenone Oxide Dilutions prepare_po->mix_reagents incubate_30min Incubate for 30 min in Dark mix_reagents->incubate_30min read_absorbance Read Absorbance at 517 nm incubate_30min->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_broth Add Broth to 96-well Plate prepare_po Create Serial Dilutions of Piperitenone Oxide prepare_broth->prepare_po add_bacteria Add Bacterial Suspension prepare_po->add_bacteria incubate_24h Incubate for 18-24h add_bacteria->incubate_24h observe_growth Observe for Visible Growth incubate_24h->observe_growth determine_mic Determine MIC observe_growth->determine_mic

References

Experimental protocol for studying differentiation-inducing activity in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Protocol for Studying Differentiation-Inducing Activity in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Differentiation-inducing therapy is an approach in cancer treatment that aims to trigger cancer cells to differentiate into mature, non-proliferating cells.[1][2] This strategy offers a less cytotoxic alternative to conventional chemotherapy.[2] Evaluating the efficacy of potential differentiation-inducing agents requires robust and reproducible experimental protocols. This document provides detailed methodologies for assessing differentiation-inducing activity in cancer cells, including cell viability assays, morphological analysis, quantification of differentiation markers, and functional assays. Additionally, it outlines key signaling pathways often implicated in cancer cell differentiation.

Key Concepts of Cancer Cell Differentiation

Cancer is often characterized by a loss of normal cellular differentiation.[3] Differentiation therapy seeks to reverse this process, converting malignant cells into more benign phenotypes with reduced proliferative and metastatic potential.[1] Agents known to induce differentiation in solid tumors include all-trans retinoic acid (ATRA), vitamin D3 analogs, and histone deacetylase (HDAC) inhibitors.[4][5] The success of this approach is well-documented in acute promyelocytic leukemia (APL) with the use of ATRA and arsenic trioxide.[5]

Experimental Protocols

Cell Culture and Treatment

This initial step involves culturing cancer cell lines and treating them with the experimental differentiation-inducing agent.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60 for myeloid differentiation, MCF-7 for breast cancer studies) in appropriate multi-well plates at a predetermined density.[6] The seeding density should allow for logarithmic growth during the experimental period.

  • Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Treatment: After allowing the cells to adhere and stabilize (typically 24 hours for adherent cells), replace the medium with fresh medium containing the differentiation-inducing agent at various concentrations.[6] Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for the induction of differentiation.[7]

Assessment of Cell Viability (MTT Assay)

It is crucial to distinguish between differentiation and cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of cells and medium).[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Morphological Assessment of Differentiation

Differentiation is often accompanied by distinct changes in cell morphology.[8][9]

Protocol:

  • Cell Preparation: Culture cells on glass coverslips in a multi-well plate and treat with the differentiation-inducing agent.

  • Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde or methanol).[10]

  • Staining: Stain the cells with a general cytological stain like Wright-Giemsa or Hematoxylin and Eosin (H&E) to visualize the nucleus and cytoplasm.[10][11]

  • Microscopy: Observe the cells under a light microscope. Look for changes such as an increased cytoplasm-to-nucleus ratio, a more condensed and segmented nucleus, and the appearance of specialized cell features.[3][8]

Quantification of Differentiation Markers

The expression of specific proteins and genes changes as cells differentiate. These can be quantified using various molecular biology techniques.[12][13]

  • Cell Preparation and Fixation: Prepare and fix cells on coverslips as described for morphological assessment.

  • Permeabilization: If targeting intracellular markers, permeabilize the cells with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a differentiation marker (e.g., CD11b for myeloid cells, cytokeratins for epithelial cells).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against differentiation markers and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.

  • Visualization: Detect the protein bands using a chemiluminescence detection system.

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for genes associated with differentiation.[12]

  • Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.[12]

Functional Assays of Differentiation

Functional assays confirm that the observed morphological and molecular changes translate to mature cell functions.

This assay measures the production of reactive oxygen species (ROS), a key function of mature phagocytes.[10]

Protocol:

  • Cell Preparation: Harvest and resuspend treated and control cells at 1 x 10^6 cells/mL.[10]

  • NBT and PMA Addition: Add NBT solution (final concentration 0.1 mg/mL) and phorbol (B1677699) 12-myristate 13-acetate (PMA) (final concentration 100 ng/mL) to stimulate ROS production.[11]

  • Incubation: Incubate at 37°C for 30-60 minutes.[11]

  • Quantification: Observe the formation of blue formazan precipitate. To quantify, lyse the cells and dissolve the formazan in DMSO.[10][11] Measure the absorbance at 570 nm.[11]

This method stains neutral lipids in lipid droplets, which are characteristic of adipocytes.[14][15]

Protocol:

  • Fixation: Wash differentiated cells with PBS and fix with 10% formalin for at least 1 hour.[14][16]

  • Staining Preparation: Prepare a working solution of Oil Red O by diluting a stock solution (0.35g in 100mL isopropanol) with water.[14][16]

  • Staining: Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes.[14][17]

  • Washing and Visualization: Wash the cells with water to remove excess stain and visualize the red lipid droplets under a microscope.[17]

  • Quantification (Optional): Elute the stain with isopropanol (B130326) and measure the absorbance spectrophotometrically.[17][18]

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison between different treatments and concentrations.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) ± SD% Viability vs. Control
Control (Vehicle)01.25 ± 0.08100%
Agent X11.21 ± 0.0696.8%
Agent X101.15 ± 0.0992.0%
Agent X1000.85 ± 0.0768.0%

Table 2: Functional Differentiation (NBT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) ± SDFold Change vs. Control
Control (Vehicle)00.12 ± 0.021.0
Agent Y10.25 ± 0.032.1
Agent Y100.58 ± 0.054.8

Table 3: Gene Expression of Differentiation Markers (RT-qPCR)

Gene MarkerTreatment GroupConcentration (µM)Relative Fold Change ± SEM
Marker AControl01.0 ± 0.1
Marker AAgent Z54.2 ± 0.3
Marker BControl01.0 ± 0.2
Marker BAgent Z58.5 ± 0.6

Signaling Pathways and Visualizations

Several signaling pathways are critical in regulating cancer cell differentiation.[19][20][21] Understanding these pathways can help in identifying therapeutic targets.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cancer Cell Culture treatment Treatment with Differentiation Inducer cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability morphology Morphological Analysis treatment->morphology markers Differentiation Marker Quantification (ICC, WB, qPCR) treatment->markers functional Functional Assays (e.g., NBT, Oil Red O) treatment->functional data_analysis Data Analysis and Table Generation viability->data_analysis morphology->data_analysis markers->data_analysis functional->data_analysis PI3K_Akt_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Proliferation Proliferation (-) Akt->Proliferation Survival Survival (+) Akt->Survival Differentiation Differentiation (?) Akt->Differentiation mTORC2 mTORC2 mTORC2->Akt Phosphorylation MAPK_ERK_pathway cluster_effects Cellular Outcomes GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival JAK_STAT_pathway cluster_outcomes Cellular Processes Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene outcomes Proliferation Differentiation Apoptosis Immune Response

References

Application Notes and Protocols for the Optical Resolution of Piperitenone Oxide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the optical resolution of piperitenone (B1678436) oxide enantiomers, a critical process for the evaluation of their distinct biological activities. The protocols outlined below cover three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

Introduction

Piperitenone oxide is a chiral monoterpenoid found in various essential oils, notably from Mentha species. As with many chiral molecules, the individual enantiomers of piperitenone oxide can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and study these enantiomers in their pure forms is crucial for drug discovery, development, and quality control. This document offers detailed protocols and comparative data to guide researchers in selecting and implementing the most suitable resolution strategy for their needs.

Data Presentation

The following table summarizes the quantitative data associated with the different resolution techniques described in these application notes.

Resolution TechniqueChiral Selector/AgentEnantiomeric Excess (ee)YieldReference
Chiral HPLCPolysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD)> 98%Analytical Scale[1][2]
Natural Isolation (M. spicata)N/A66%N/A[2]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Protocol:

a) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A polysaccharide-based chiral column is recommended. Examples include:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)

    • Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier is typically used. A starting condition is:

  • Flow Rate: 0.5 - 1.0 mL/min[1]

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm (due to the α,β-unsaturated ketone chromophore)[1]

  • Injection Volume: 10 µL

b) Sample Preparation:

  • Prepare a stock solution of racemic piperitenone oxide in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

c) Method Optimization:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier is a critical parameter. Systematically vary the percentage of isopropanol (e.g., from 5% to 20%) to optimize selectivity and resolution. Other alcohols like ethanol (B145695) can also be evaluated.

  • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution.

  • Temperature: Varying the column temperature can sometimes improve peak shape and resolution.

d) Data Analysis:

  • Identify the peaks corresponding to the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Enzymatic Kinetic Resolution (Proposed Protocol)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. This protocol is a proposed method based on general procedures for the kinetic resolution of cyclic ketones and may require optimization.

Protocol:

a) Materials:

  • Racemic piperitenone oxide

  • Lipase (B570770) (e.g., from Pseudomonas cepacia (PCL), Candida antarctica lipase B (CALB, Novozym 435), or Pseudomonas fluorescens (PFL))

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, diethyl ether, or tetrahydrofuran)

  • Phosphate buffer (pH 7) for hydrolysis-based resolutions

b) Procedure (Transesterification):

  • In a round-bottom flask, dissolve racemic piperitenone oxide (1 equivalent) in the chosen anhydrous organic solvent.

  • Add the lipase (e.g., 50-100 mg per mmol of substrate).

  • Add the acyl donor (e.g., 1.2 equivalents of vinyl acetate).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the product.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the product in high enantiomeric excess.

  • Filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted piperitenone oxide from the acylated product by column chromatography.

Diastereomeric Crystallization (Proposed Protocol)

This classical resolution technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, the diastereomers can be separated by fractional crystallization. This is a proposed protocol based on the resolution of ketones via the formation of diastereomeric hydrazones.

Protocol:

a) Materials:

  • Racemic piperitenone oxide

  • Chiral hydrazine (B178648) resolving agent (e.g., (R)- or (S)-1-phenylethylhydrazine)

  • Ethanol

  • Catalytic amount of acetic acid

  • Crystallization solvent (e.g., ethanol, hexane, or a mixture)

b) Procedure:

  • Formation of Diastereomeric Hydrazones:

    • Dissolve racemic piperitenone oxide (1 equivalent) and the chiral hydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude diastereomeric hydrazone mixture.

  • Fractional Crystallization:

    • Dissolve the crude diastereomeric mixture in a minimal amount of a hot crystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then, if necessary, in a refrigerator to induce crystallization.

    • Collect the crystals of the less soluble diastereomer by filtration.

    • The more soluble diastereomer will remain in the mother liquor.

    • Recrystallize the collected crystals to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • The separated diastereomeric hydrazone can be cleaved under mild acidic conditions to regenerate the enantiomerically pure piperitenone oxide.

Visualizations

Optical_Resolution_Workflow cluster_start Starting Material cluster_techniques Resolution Techniques cluster_hplc HPLC Outcome cluster_ekr EKR Outcome cluster_dc DC Outcome racemate Racemic Piperitenone Oxide hplc Chiral HPLC racemate->hplc ekr Enzymatic Kinetic Resolution racemate->ekr dc Diastereomeric Crystallization racemate->dc enantiomer1_hplc (+)-Piperitenone Oxide hplc->enantiomer1_hplc enantiomer2_hplc (-)-Piperitenone Oxide hplc->enantiomer2_hplc unreacted_enantiomer Unreacted Enantiomer ekr->unreacted_enantiomer product_enantiomer Product Enantiomer ekr->product_enantiomer less_soluble Less Soluble Diastereomer (Crystallized) dc->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) dc->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2

Caption: Workflow for the optical resolution of piperitenone oxide.

Diastereomeric_Crystallization_Process start Racemic Ketone (+/- Piperitenone Oxide) reaction Diastereomer Formation start->reaction reagent Chiral Resolving Agent (e.g., Chiral Hydrazine) reagent->reaction mixture Mixture of Diastereomers reaction->mixture crystallization Fractional Crystallization mixture->crystallization crystals Crystals of Less Soluble Diastereomer crystallization->crystals mother_liquor Mother Liquor with More Soluble Diastereomer crystallization->mother_liquor cleavage1 Cleavage of Chiral Auxiliary crystals->cleavage1 cleavage2 Cleavage of Chiral Auxiliary mother_liquor->cleavage2 enantiomer1 Enantiomerically Pure Piperitenone Oxide 1 cleavage1->enantiomer1 enantiomer2 Enantiomerically Pure Piperitenone Oxide 2 cleavage2->enantiomer2

Caption: Process flow for diastereomeric crystallization.

References

Troubleshooting & Optimization

How to increase the yield of piperitone oxide epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the epoxidation of piperitone (B146419) to piperitone oxide. Here, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help increase the yield and stereoselectivity of your reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the epoxidation of piperitone, providing potential causes and suggested solutions to improve reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Piperitone 1. Inactive Epoxidizing Agent: Peroxy acids like m-CPBA degrade over time, and hydrogen peroxide solutions can lose potency.[1] 2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could dominate at higher temperatures.[1][2] 3. Incorrect pH (for H₂O₂ epoxidation): The reaction with hydrogen peroxide is pH-sensitive and is typically favored under weakly basic conditions.[1] 4. Catalyst Issues (if applicable): The catalyst may be poisoned, used in an insufficient amount, or unsuitable for the substrate.[1]1. Reagent Quality Check: Use fresh or properly stored m-CPBA. The concentration of the hydrogen peroxide solution should be verified by titration.[1] 2. Temperature Optimization: For m-CPBA epoxidations, a common temperature range is 0°C to room temperature. Monitor the reaction closely.[1] For H₂O₂ reactions, focus on maintaining the correct pH, though temperature is still a factor.[1] 3. pH Adjustment: When using hydrogen peroxide, employ a phosphate (B84403) buffer to maintain a weakly basic environment (e.g., pH 8-9).[1] 4. Catalyst Screening: If using a catalyst, ensure its purity and activity. Consider screening different catalysts or increasing the catalyst loading.[1]
Formation of Significant Side Products (e.g., Diols) 1. Presence of Water: Epoxides can undergo acid- or base-catalyzed ring-opening to form diols, particularly in the presence of water.[1] 2. Acidic Conditions: Traces of acid can catalyze the hydrolysis of the epoxide. The byproduct of m-CPBA, m-chlorobenzoic acid, can contribute to this.[1] 3. Extended Reaction Times: Prolonged exposure to reaction conditions can lead to the degradation of the desired product.[1]1. Anhydrous Conditions: For m-CPBA epoxidations, use anhydrous solvents and reagents to minimize diol formation.[1] 2. Buffering: In hydrogen peroxide epoxidations, a buffer system helps control the pH and minimize acid-catalyzed side reactions.[1] Adding a mild base like sodium bicarbonate can neutralize the acidic byproduct of m-CPBA. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC and work up the reaction as soon as the starting material is consumed.
Low Diastereoselectivity (Formation of a Mixture of Isomers) 1. Nature of the Epoxidizing Agent: The steric bulk and approach of the oxidizing agent can influence the stereochemical outcome. 2. Reaction Conditions: Temperature and solvent can affect the transition state of the epoxidation, thereby influencing diastereoselectivity.1. Choice of Reagent: The diastereoselectivity of the epoxidation of chiral α,β-unsaturated ketones can be influenced by the choice of the epoxidizing agent. Exploring different peroxyacids or chiral catalytic systems is a standard approach. 2. Condition Screening: Systematically vary the reaction temperature and solvent to identify conditions that favor the formation of the desired diastereomer.
Difficult Product Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Polar Byproducts: Diols and other side products can have similar polarities to the epoxide, making chromatographic separation challenging.1. Optimize Reaction: Ensure the reaction goes to completion by monitoring it closely. 2. Work-up Procedure: A thorough aqueous work-up can help remove some polar impurities. Washing with a sodium bicarbonate solution can remove acidic byproducts. 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of piperitone? A1: The two most common methods are the use of meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane (B109758), and the use of hydrogen peroxide (H₂O₂) under weakly basic conditions, often with a phosphate buffer.[1] The hydrogen peroxide method is considered a "greener" alternative as its only byproduct is water.[1]

Q2: What is a typical yield for this compound synthesis? A2: The yield can vary significantly based on the chosen method and reaction conditions. While a specific yield for a standardized piperitone epoxidation is not consistently reported across the literature, optimizing the reaction to ensure complete conversion of the starting material while minimizing side-product formation is key to achieving a high yield.[1] For the precursor, piperitenone, a yield of 77.8% has been reported for its synthesis.[1]

Q3: How can I minimize the formation of diosphenolene as a byproduct? A3: Diosphenolene can form from the acid-catalyzed rearrangement of this compound.[1] To minimize its formation, it is crucial to avoid acidic conditions during the reaction and work-up. When using m-CPBA, which produces m-chlorobenzoic acid, adding a mild base like sodium bicarbonate to the reaction mixture can neutralize the acid.[1] During the work-up, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) is also recommended.[1]

Q4: What is the role of a phase-transfer catalyst in the epoxidation reaction? A4: A phase-transfer catalyst (PTC) can be beneficial, especially when using an inorganic oxidant like hydrogen peroxide with an organic substrate that is not soluble in the aqueous phase. The PTC helps transfer the reactive species (e.g., hydroperoxide anion) from the aqueous phase to the organic phase where the piperitone is, thereby increasing the reaction rate and potentially the yield.[3]

Q5: Are there stereoselectivity considerations in the synthesis of this compound? A5: Yes. The epoxidation of piperitone can lead to different stereoisomers. The choice of the epoxidizing agent and the reaction conditions can influence the diastereoselectivity. For enantioselective epoxidation to produce a specific enantiomer of this compound, a chiral catalyst, such as a Jacobsen-Katsuki catalyst, can be employed.[4][5] The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.

Data Presentation

Table 1: General Comparison of Common Epoxidation Reagents for α,β-Unsaturated Ketones
ReagentTypical ConditionsProsCons
m-CPBA Dichloromethane or Chloroform, 0°C to RTGenerally high yields, reliable, and well-understood mechanism.Produces a carboxylic acid byproduct that can cause epoxide ring-opening; not ideal for acid-sensitive substrates.[1]
H₂O₂ Methanol/Water, weakly basic (e.g., NaOH or phosphate buffer)"Green" oxidant (water is the only byproduct), inexpensive.Requires careful pH control; can be slower than m-CPBA.[1]
Table 2: Influence of Reaction Parameters on Epoxidation Yield (General Observations for Olefins)
ParameterEffect on YieldRationale
Temperature Yield generally increases with temperature up to an optimum, then decreases.[6][7][8]Higher temperatures increase reaction rate but can also promote side reactions like epoxide ring-opening and decomposition of the oxidant and product.[2][9]
Oxidant:Substrate Molar Ratio Yield increases with the ratio up to an optimum, then may plateau or decrease.An excess of oxidant can drive the reaction to completion, but a large excess can lead to over-oxidation or decomposition of the product.
Catalyst Loading Yield increases with catalyst loading up to an optimal point.[10]Higher catalyst concentration increases the reaction rate, but too much can lead to undesired side reactions or be economically inefficient.
Reaction Time Yield increases with time until the starting material is consumed; prolonged time can lead to decreased yield.[10]Sufficient time is needed for the reaction to go to completion, but extended times can result in product degradation.[1]
Solvent Can significantly impact reaction rate and selectivity.The solvent can influence the solubility of reagents and stabilize transition states. Protic solvents may participate in side reactions.

Experimental Protocols

Protocol 1: Epoxidation of Piperitone using m-CPBA

Materials:

  • Piperitone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% or higher purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve piperitone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred piperitone solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation of Piperitone using Hydrogen Peroxide (Weitz-Scheffer Reaction)

Materials:

  • Piperitone

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 eq) in methanol.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, add a solution of sodium hydroxide (0.5 eq) in water dropwise to the cooled solution.

  • To the basic solution, add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature remains between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_end Final Product piperitone Piperitone dissolve Dissolve Piperitone in Solvent piperitone->dissolve oxidant Epoxidizing Agent (m-CPBA or H2O2) add_oxidant Add Oxidant Dropwise oxidant->add_oxidant cool Cool to 0°C dissolve->cool cool->add_oxidant react Stir at RT add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_conversion Conversion Issues cluster_side_products Side Product Issues cluster_selectivity Selectivity Issues start Low Yield of This compound no_conversion Low/No Conversion start->no_conversion side_products Side Products Observed start->side_products low_selectivity Low Diastereoselectivity start->low_selectivity check_reagents Check Reagent Activity (m-CPBA, H2O2) no_conversion->check_reagents Inactive Reagents? optimize_temp Optimize Temperature no_conversion->optimize_temp Wrong Temperature? check_ph Check pH (for H2O2) no_conversion->check_ph Incorrect pH? use_anhydrous Use Anhydrous Conditions side_products->use_anhydrous Diols Formed? use_buffer Use Buffer/Base side_products->use_buffer Acid-catalyzed byproducts? monitor_time Monitor Reaction Time side_products->monitor_time Product Degradation? screen_reagents Screen Different Epoxidizing Agents low_selectivity->screen_reagents Reagent Choice? screen_conditions Screen Solvents & Temperatures low_selectivity->screen_conditions Conditions Suboptimal?

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing diosphenolene byproduct formation in piperitone oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of diosphenolene and other byproducts during the synthesis of piperitone (B146419) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing piperitone oxide?

A1: The most prevalent method for synthesizing this compound is the epoxidation of piperitone. The two primary oxidizing agents used for this transformation are:

  • Hydrogen Peroxide (H₂O₂) : This method, often referred to as the Weitz-Scheffer reaction, is typically performed under basic conditions. It is considered a "greener" alternative as the primary byproduct is water.[1][2]

  • meta-Chloroperoxybenzoic acid (m-CPBA) : A widely used reagent for the epoxidation of alkenes, this reaction is generally carried out in an inert solvent like dichloromethane (B109758) or chloroform.[2]

Q2: What is diosphenolene and why is it a common byproduct in this compound synthesis?

A2: Diosphenolene is an enolic diketone that can be a significant byproduct in the synthesis of this compound. Its formation occurs through the acid-catalyzed rearrangement of the this compound product.[2] It is crucial to control the acidity of the reaction and workup conditions to prevent this unwanted side reaction.

Q3: How can I minimize the formation of the diosphenolene byproduct?

A3: To minimize the formation of diosphenolene, it is critical to avoid acidic conditions throughout the synthesis and purification process.[2] Specific strategies include:

  • During m-CPBA Epoxidation: The m-CPBA reagent produces meta-chlorobenzoic acid as a byproduct. To neutralize this acid, a mild, non-nucleophilic base such as sodium bicarbonate can be added to the reaction mixture.

  • During Workup: Washing the organic layer with a mild basic solution, like saturated sodium bicarbonate solution, is essential to remove any residual acid before concentrating the product.[2]

  • Using Basic Epoxidation Conditions: Employing the Weitz-Scheffer reaction with hydrogen peroxide and a base (e.g., NaOH, KOH, or a phosphate (B84403) buffer) inherently avoids acidic conditions.[1]

Q4: Besides diosphenolene, what other byproducts might I encounter?

A4: Another common type of byproduct is the formation of diols. These are formed by the acid- or base-catalyzed ring-opening of the epoxide ring in this compound, particularly in the presence of water. To minimize diol formation, it is recommended to use anhydrous solvents and reagents, especially when using m-CPBA.[2]

Q5: What is a typical yield for this compound synthesis?

A5: The yield of this compound can vary depending on the chosen method and the optimization of reaction conditions. While specific comparative yields are not always reported, a key factor is the efficient conversion of the starting material while minimizing side product formation. For the precursor, piperitenone, a yield of 77.8% has been reported for its synthesis from mesityl oxide and methyl vinyl ketone.[2] Optimizing the subsequent epoxidation step is crucial for a high overall yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diosphenolene byproduct detected (e.g., by GC-MS). Acid-catalyzed rearrangement of this compound.- If using m-CPBA, ensure complete neutralization of the acidic byproduct with a bicarbonate wash during workup.- Switch to a basic epoxidation method, such as the Weitz-Scheffer reaction with H₂O₂ and NaOH.[1][2]
Presence of significant diol byproducts. Epoxide ring-opening due to the presence of water and acid/base catalysis.- Use anhydrous solvents and reagents for the reaction.- Ensure the workup is performed promptly and avoids prolonged contact with aqueous acidic or basic solutions.[2]
Low yield of this compound. - Incomplete reaction.- Degradation of the product during workup or purification.- Suboptimal reaction conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use mild workup and purification techniques, such as low-temperature rotary evaporation.- Systematically screen reaction conditions (e.g., temperature, reaction time, reagent stoichiometry).[2]
Difficulty in purifying the product. Co-elution of this compound with the starting material (piperitone) or byproducts during column chromatography.- Optimize the chromatographic conditions by testing different solvent systems or using a different stationary phase.- High-Performance Liquid Chromatography (HPLC) may offer better separation.[2]
Formation of an emulsion during workup. Presence of salts or other compounds that stabilize the oil-in-water mixture.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of Celite or anhydrous sodium sulfate (B86663).[2]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for this compound Synthesis

Parameter Method 1: Weitz-Scheffer Epoxidation Method 2: m-CPBA Epoxidation
Starting Material Piperitenone (1.0 equiv)Piperitenone (1.0 equiv)
Oxidizing Agent 30% Hydrogen Peroxide (1.5 - 2.0 equiv)[1]m-CPBA (typically 1.1 - 1.5 equiv)
Catalyst/Base NaOH or KOH (0.5 equiv) or Phosphate Buffer (pH 8-9)[1][2]Optional: Sodium Bicarbonate (to neutralize acid byproduct)[2]
Solvent Methanol or Methanol/Water[1]Dichloromethane or Chloroform[2]
Temperature 0 °C to room temperature[1]Typically 0 °C to room temperature
Reaction Time 4 - 8 hours[1]Varies, monitor by TLC
Key to Minimize Diosphenolene Reaction is inherently basic.Neutralize m-chlorobenzoic acid byproduct with a base during reaction and/or workup.[2]

Experimental Protocols

Protocol 1: Weitz-Scheffer Epoxidation of Piperitone

This protocol is based on the nucleophilic epoxidation of piperitone using hydrogen peroxide under basic conditions.[1]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: While stirring vigorously, slowly add a solution of sodium hydroxide (0.5 equivalents) in water dropwise to the cooled solution.

  • Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equivalents) dropwise, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Epoxidation of Piperitone using m-CPBA

This protocol outlines the epoxidation of piperitone using meta-chloroperoxybenzoic acid.

Materials:

  • Piperitone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve piperitone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the specific substrate and conditions.

  • Workup: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Piperitone_Oxide_Synthesis_and_Byproduct_Formation Piperitone Piperitone H2O2_NaOH H₂O₂ / NaOH (Weitz-Scheffer) Piperitone->H2O2_NaOH mCPBA m-CPBA Piperitone->mCPBA Piperitone_Oxide This compound (Desired Product) Acid_Catalyst Acid Catalyst (e.g., H⁺) Piperitone_Oxide->Acid_Catalyst Diosphenolene Diosphenolene (Byproduct) H2O2_NaOH->Piperitone_Oxide Epoxidation mCPBA->Piperitone_Oxide Epoxidation Acid_Catalyst->Diosphenolene Rearrangement

Caption: Chemical pathways in this compound synthesis.

Experimental_Workflow Start Start: Dissolve Piperitone in Solvent Cool Cool to 0 °C Start->Cool Add_Reagent Add Oxidizing Agent (H₂O₂/Base or m-CPBA) Cool->Add_Reagent React Stir and Monitor Reaction (TLC) Add_Reagent->React Workup Aqueous Workup (Quench and Bicarbonate Wash) React->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated this compound Purify->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic rect_node rect_node Start High Diosphenolene Byproduct? Using_mCPBA Are you using m-CPBA? Start->Using_mCPBA Yes Other_Issue Investigate other sources of acid (e.g., contaminated solvent). Start->Other_Issue No Check_Workup Was a basic (bicarbonate) wash performed? Implement_Wash Implement a thorough bicarbonate wash. Check_Workup->Implement_Wash No Switch_Method Consider switching to Weitz-Scheffer (H₂O₂/Base). Check_Workup->Switch_Method Yes Using_mCPBA->Check_Workup Problem_Solved Problem Likely Solved Implement_Wash->Problem_Solved Switch_Method->Problem_Solved

Caption: Troubleshooting logic for diosphenolene formation.

References

Challenges in the purification of piperitone oxide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Piperitone (B146419) Oxide

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatographic purification of piperitone oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is an oxygenated monoterpene found in the essential oils of various plants, particularly from the Mentha species.[1] Its purification is challenging primarily due to the presence of multiple stereoisomers, specifically cis and trans diastereomers, which have very similar polarities, making them difficult to separate by standard chromatographic techniques.[2][3] Additionally, the epoxide ring is sensitive and can be prone to degradation on acidic stationary phases like silica (B1680970) gel.[4]

Q2: What are the primary stereoisomers of this compound I should be aware of?

A2: this compound has chiral centers that give rise to different stereoisomers. The main forms encountered are the (1S,2S,4S)-trans-piperitone oxide and the (1S,2S,4R)-cis-piperitone oxide.[2] The relative amounts of these isomers can vary depending on the natural source or the synthetic method used for its preparation.[2] Their similar structures are the core reason for co-elution problems during chromatography.

Q3: What stationary phase is typically recommended for this compound purification?

A3: Silica gel is the most commonly used stationary phase for the column chromatography of this compound.[5][6] However, due to the potential for epoxide degradation on acidic silica, alternatives like neutral alumina (B75360) or deactivated silica gel can be used, especially if low yield or the appearance of new, more polar impurities is observed.[4]

Q4: How critical is Thin-Layer Chromatography (TLC) in this process?

A4: TLC is an indispensable tool for monitoring the purification of this compound.[6] It is used to:

  • Develop an appropriate mobile phase (eluent) before running the column.

  • Monitor the fractions collected from the column to identify which ones contain the desired isomers.[5]

  • Assess the purity of the combined fractions. Due to the close retention factors (Rf) of the isomers, careful TLC analysis is required.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the column chromatography of this compound.

Problem 1: Poor or No Separation of cis and trans Isomers

Symptoms:

  • TLC analysis of collected fractions shows both isomers present in almost all fractions.

  • A single, broad peak is observed if using automated flash chromatography with UV detection.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is not optimized to resolve the isomers.
Action: Develop a less polar solvent system. A common starting point is a mixture of n-hexane and ethyl acetate (B1210297).[6] Systematically decrease the percentage of the polar component (ethyl acetate) and check the separation on TLC. The goal is to achieve a low Rf value (e.g., 0.2-0.3 for the lower spot) to maximize the interaction time with the stationary phase.
Column Overloading Too much crude sample was loaded onto the column, exceeding its separation capacity.
Action: Reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Poor Column Packing An improperly packed column with channels or cracks leads to a non-uniform solvent front.
Action: Ensure the silica gel is packed as a uniform, homogenous slurry. Allow the packed column to settle without letting the top run dry before loading the sample.
Column Dimensions The column is too short or too wide for the separation.
Action: Use a longer, narrower column to increase the theoretical plates and improve resolution. This provides more surface area for the isomers to interact with, enhancing separation.
Problem 2: Low Yield or Complete Loss of Product

Symptoms:

  • The total weight of the material recovered after chromatography is significantly lower than the starting crude weight.

  • TLC analysis shows faint spots, or the desired product is not detected in any fraction.

Possible Causes & Solutions:

CauseSolution
Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause the epoxide ring of this compound to open or rearrange, forming highly polar byproducts that remain on the column.[4]
Action 1: Deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1% triethylamine (B128534) to neutralize the acidic sites. Let it stand for an hour before packing.
Action 2: Use a different stationary phase, such as neutral alumina, which is less acidic.[7]
Action 3: Run the column faster (using slight air pressure) to minimize the contact time between the compound and the silica gel.
Eluent is Not Polar Enough The solvent system is too non-polar, and the compound is irreversibly adsorbed onto the silica gel.
Action: After collecting the expected fractions, flush the column with a highly polar solvent, such as 100% ethyl acetate or a 9:1 mixture of ethyl acetate/methanol, to elute any remaining polar compounds.[8] Check these fractions by TLC.
Sample Application Issue The sample was not applied in a concentrated band at the top of the column.
Action: Dissolve the crude product in a minimal amount of solvent (preferably the eluent or a slightly more polar solvent) and load it carefully onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

A decision-making workflow for troubleshooting common issues is presented below.

G start Problem Encountered check_separation Poor Isomer Separation? start->check_separation Is it a separation issue? check_yield Low Product Yield? start->check_yield Is it a yield issue? check_separation->check_yield No optimize_solvent Optimize Eluent (Decrease Polarity) check_separation->optimize_solvent Yes check_degradation Product Degradation Likely check_yield->check_degradation Yes longer_column Use Longer/Narrower Column optimize_solvent->longer_column Still poor? reduce_load Reduce Sample Load longer_column->reduce_load Still poor? deactivate_silica Deactivate Silica (e.g., with Et3N) check_degradation->deactivate_silica use_alumina Use Neutral Alumina check_degradation->use_alumina

Caption: Troubleshooting decision tree for this compound purification.

Data & Analysis

The choice of eluent is the most critical parameter for separating this compound diastereomers. The following table provides illustrative data on how different solvent systems can affect the separation, as monitored by TLC on a standard silica gel plate.

Table 1: Effect of Eluent Composition on Isomer Separation

Eluent System (n-Hexane:Ethyl Acetate)Rf (trans-isomer)Rf (cis-isomer)ΔRf (Resolution)Comments
95:50.450.400.05Moderate separation, but spots may still be close. Good for faster elution.
90:100.300.220.08Optimal. Good separation (high ΔRf) with reasonable retention. Allows for cleaner fraction collection.
85:150.210.150.06Separation is maintained, but elution will be slower.
80:200.120.090.03Poor resolution and very slow elution. Spots are too close to the baseline.
Note: Rf values are representative and can vary based on the specific TLC plate, temperature, and chamber saturation.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol outlines a standard procedure for purifying crude this compound (typically obtained from synthesis or extraction) using silica gel column chromatography.[5][6]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • Using TLC, determine the optimal eluent system. Test various ratios of n-hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • The ideal system should give a good separation between the two isomer spots with the lower spot having an Rf of approximately 0.2-0.3.[9]

  • Column Packing (Slurry Method):

    • Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 n-hexane:ethyl acetate). Use approximately 40-50g of silica for every 1g of crude material.

    • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a firm bed. Do not let the solvent level drop below the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound (e.g., 1g) in a minimal amount of the eluent (1-2 mL).

    • Carefully pipette this solution onto the center of the sand layer at the top of the column, ensuring not to disturb the silica bed.

    • Drain the solvent just until the sample solution has fully entered the sand/silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to fill the column.

    • Begin eluting the column, collecting the solvent that passes through in small, equally sized fractions (e.g., 10-15 mL per fraction).

    • Maintain a constant level of eluent at the top of the column throughout the process.

  • Monitoring and Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

    • Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid stain, which is effective for terpenes).[10]

    • Identify the fractions containing the pure trans-isomer (typically elutes first), mixed fractions, and fractions with the pure cis-isomer.

  • Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques like GC-MS or NMR spectroscopy.[5]

The general workflow for this experimental protocol is visualized below.

G start Crude this compound tlc 1. Develop Eluent System (TLC Analysis) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap end Purified Isomer evap->end

Caption: Experimental workflow for this compound column chromatography.

References

Troubleshooting low conversion of piperitenone to piperitenone oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of piperitenone (B1678436) oxide from piperitenone. It addresses common issues leading to low conversion rates and offers detailed troubleshooting strategies and protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the epoxidation of piperitenone.

Question: Why is my conversion of piperitenone to piperitenone oxide low or non-existent?

Answer:

Low or no conversion is a frequent issue and can stem from several factors related to reagents and reaction conditions. A systematic check of the following is recommended:

  • Inactive Epoxidizing Agent:

    • Hydrogen Peroxide (H₂O₂): Solutions of H₂O₂ can degrade over time. It is crucial to use a fresh bottle or verify the concentration of your current stock via titration.[1]

    • meta-Chloroperoxybenzoic acid (m-CPBA): As a peroxy acid, m-CPBA can also degrade, especially with improper storage. Use a fresh batch for best results.[1]

  • Incorrect pH (for H₂O₂ epoxidation): The Weitz-Scheffer epoxidation using hydrogen peroxide is highly pH-dependent and favors weakly basic conditions.[1][2] If the medium is too acidic or strongly basic, the reaction will not proceed efficiently. The use of a phosphate (B84403) buffer (pH 8-9) can help maintain the optimal pH range.[1][2]

  • Inappropriate Reaction Temperature:

    • For H₂O₂ epoxidations, the reaction is often started at low temperatures (0-5 °C) and then allowed to warm to room temperature.[2] Temperatures that are too low may result in a very slow reaction rate, while excessively high temperatures can promote side reactions and degradation of the product.

    • m-CPBA epoxidations are also typically run at cooler temperatures (0 °C to room temperature) to control the reaction rate and minimize side products.[1]

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may simply need more time to reach completion. Typical reaction times can range from 4 to 12 hours.[2]

Question: I am observing significant side product formation. How can I improve the selectivity?

Answer:

The formation of byproducts is a common cause of low yields. Here are the likely culprits and their solutions:

  • Diol Formation: The primary byproduct is often the corresponding diol, formed by the ring-opening of the epoxide.

    • Presence of Water: This is particularly problematic in m-CPBA epoxidations. To minimize diol formation, use anhydrous solvents and reagents.[1]

    • Acidic Conditions: Traces of acid can catalyze the hydrolysis of the epoxide. The m-chlorobenzoic acid byproduct from m-CPBA can contribute to this.[1] In the case of H₂O₂ epoxidation, maintaining a buffered, weakly basic pH is crucial to prevent acid-catalyzed ring opening.[1][2]

  • Rearrangement Products: Acid-catalyzed rearrangement of piperitenone oxide can lead to the formation of other byproducts. Avoiding acidic conditions during both the reaction and the workup is essential.[1]

Question: How can I optimize the reaction conditions for better yield?

Answer:

Optimization is key to achieving high conversion. Consider the following parameters:

  • Reagent Stoichiometry: The molar ratio of the epoxidizing agent to piperitenone is critical. An excess of the oxidizing agent is typically used. For instance, 1.5 to 2.0 equivalents of hydrogen peroxide are common.[2]

  • Base Concentration (for H₂O₂ epoxidation): The amount of base (e.g., NaOH, KOH) should be catalytic, typically around 0.5 equivalents.[2]

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Methanol is commonly used for the Weitz-Scheffer reaction.[2] For m-CPBA epoxidations, chlorinated solvents like dichloromethane (B109758) are often employed.

  • Temperature Control: As mentioned, maintaining the recommended temperature range is crucial for minimizing side reactions.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Weitz-Scheffer epoxidation of piperitenone, based on analogous reactions with cyclic enones.

ParameterCondition 1Condition 2
Piperitenone 1.0 equiv1.0 equiv
Hydrogen Peroxide (30%) 1.5 equiv2.0 equiv
Base NaOH (0.5 equiv)KOH (0.5 equiv)
Solvent MethanolDioxane/Water
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 70 - 85%75 - 90%
[2]

Experimental Protocols

Protocol 1: Weitz-Scheffer Epoxidation of Piperitenone

This protocol describes the synthesis of racemic piperitenone oxide using hydrogen peroxide and sodium hydroxide (B78521) in methanol.[2]

Materials:

  • Piperitenone

  • Methanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equiv) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: While stirring, add a solution of sodium hydroxide (0.5 equiv) in water dropwise to the cooled solution.

  • Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equiv) dropwise, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude piperitenone oxide by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Visualizations

G cluster_0 Troubleshooting Low Conversion Low_Yield Low Yield of Piperitenone Oxide Check_Reagents Check Reagents Low_Yield->Check_Reagents Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions Side_Products Side Product Formation Low_Yield->Side_Products Inactive_H2O2 Inactive H₂O₂ or m-CPBA Check_Reagents->Inactive_H2O2 Incorrect_pH Incorrect pH (for H₂O₂) Check_Conditions->Incorrect_pH Incorrect_Temp Incorrect Temperature Check_Conditions->Incorrect_Temp Solution_Reagents Use fresh reagents/ Titrate H₂O₂ Inactive_H2O2->Solution_Reagents Solution_pH Use buffer (pH 8-9) Incorrect_pH->Solution_pH Solution_Temp Maintain 0°C to RT Incorrect_Temp->Solution_Temp Solution_Side_Products Use anhydrous conditions/ Avoid acid Side_Products->Solution_Side_Products

Caption: Troubleshooting flowchart for low piperitenone oxide yield.

G Start Start: Piperitenone in Methanol Cool Cool to 0°C Start->Cool Add_Base Add NaOH (aq) dropwise Cool->Add_Base Add_Oxidant Add H₂O₂ dropwise (maintain 0-5°C) Add_Base->Add_Oxidant React Stir 4-8h (allow to warm to RT) Add_Oxidant->React Monitor Monitor by TLC React->Monitor Workup Quench with NaHCO₃ (aq) Monitor->Workup Extract Extract with Diethyl Ether Workup->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End End: Purified Piperitenone Oxide Purify->End

Caption: Experimental workflow for Weitz-Scheffer epoxidation.

G Piperitenone Piperitenone (α,β-unsaturated ketone) Intermediate Stabilized Carbanion Intermediate Piperitenone->Intermediate Nucleophilic Attack Hydroperoxide Hydroperoxide Anion (from H₂O₂ + Base) Hydroperoxide->Intermediate Piperitenone_Oxide Piperitenone Oxide (Epoxide) Intermediate->Piperitenone_Oxide Intramolecular Ring Closure

Caption: Mechanism of Weitz-Scheffer epoxidation of piperitenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of Piperitenone oxide? A1: The most common method is the nucleophilic epoxidation of piperitenone. The two primary approaches for this are:

  • Weitz-Scheffer Reaction: This method uses hydrogen peroxide (H₂O₂) under weakly basic conditions.[2] It is considered a "greener" option as the main byproduct is water.[2]

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the epoxidation of alkenes and is typically carried out in an inert solvent like dichloromethane.[1]

Q2: What is a typical yield for Piperitenone oxide synthesis? A2: Yields can vary depending on the method and optimization of reaction conditions. For the Weitz-Scheffer epoxidation, yields can range from 70% to 90% under optimized conditions.[2] Achieving a high yield is dependent on minimizing the formation of side products.

Q3: Can this reaction be stereoselective? A3: The epoxidation of piperitenone can have stereoselectivity, which is influenced by the choice of the epoxidizing agent and the reaction conditions. To achieve high stereoselectivity, chiral catalysts or reagents can be employed, although this adds complexity to the synthesis.

Q4: What is the role of a phase-transfer catalyst in this reaction? A4: A phase-transfer catalyst (PTC) can be beneficial when using an aqueous oxidant like hydrogen peroxide with an organic substrate like piperitenone, which has low water solubility. The PTC helps to transfer the reactive hydroperoxide anion from the aqueous phase to the organic phase where the reaction occurs, which can increase the reaction rate and yield.[1]

Q5: How should I store piperitenone oxide? A5: Piperitenone oxide, like many epoxides, can be sensitive to heat, light, and acidic or basic conditions, which can cause degradation through hydrolysis or rearrangement.[3] For long-term storage, it is recommended to keep it as a solid at -20°C or below, protected from light and in a tightly sealed container.[3] Solutions should be prepared fresh or stored as aliquots at -80°C for short periods.[3]

References

Piperitone oxide stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of piperitone (B146419) oxide under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for piperitone oxide?

For long-term storage, this compound solid should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.[1] If working with solutions, it is best to prepare them fresh. For short-term storage of solutions, aliquots can be stored at -80°C, though repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[1]

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid under ideal conditions (-20°C, protected from light and moisture), it is expected to be stable for at least one year.[1] However, it is crucial to always refer to the manufacturer's certificate of analysis for specific shelf-life information.

Q3: How can I tell if my this compound sample has degraded?

Degradation of this compound, which is a solid at room temperature, may be indicated by changes in its physical appearance upon melting or when in solution.[1] Discoloration or changes in the viscosity of a this compound solution can suggest the formation of degradation products.[1] If such changes are observed, it is highly recommended to re-analyze the sample for purity before use.[1] A significant decrease in the biological activity of your sample can also be a strong indicator of chemical degradation, as the epoxide ring is often crucial for its function.[1]

Q4: What is the impact of temperature on the stability of this compound?

Elevated temperatures accelerate the degradation of this compound. Thermal decomposition can lead to molecular rearrangement or breakdown.[1] It is recommended to avoid storing this compound at high temperatures.

Q5: Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation. Exposure to light, especially UV light, can provide the energy needed for various degradation reactions.[1][2] Therefore, it is essential to store this compound in light-resistant containers.

Q6: How does pH affect the stability of this compound in aqueous solutions?

This compound has limited stability in aqueous solutions, particularly under non-neutral pH conditions.[2] The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to the opening of the ring and the formation of a diol.[1][2] Therefore, for experiments in aqueous media, it is advisable to use buffered solutions at a neutral pH (around 7.0) to minimize degradation.

Q7: Are there any recommended stabilizers for this compound?

While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing terpenoid epoxides may be applicable. The use of antioxidants could potentially inhibit oxidative degradation. Additionally, protecting the compound from light and storing it at low temperatures are the most effective stabilization methods. For solutions, using high-purity, anhydrous solvents can minimize hydrolysis.[1]

Q8: What are "this compound" and "piperitenone oxide"? Are they the same?

The terms "this compound" and "piperitenone oxide" are often used in literature to refer to similar monoterpene epoxides. "this compound" (CAS 5286-38-4) is a broader term that can encompass various isomers.[3][4][5][6] "Piperitenone oxide" is a more specific chemical name and is also a major component of certain essential oils like those from Mentha species.[2][7][8] For the purposes of stability, the general principles discussed here apply to this class of compounds. In some studies, both this compound and piperitenone (B1678436) oxide have been identified as distinct compounds within the same extract.[9]

Quantitative Stability Data

The following table provides an illustrative summary of the expected stability of this compound under various storage conditions. This data is representative of typical terpenoid epoxides and should be used as a guideline. Actual degradation rates will vary based on the specific purity of the sample, the presence of contaminants, and the precise experimental conditions.

Storage ConditionContainerDurationExpected Purity
-80°CTightly sealed, amber vial12 months>99%
-20°CTightly sealed, amber vial12 months>98%
4°CTightly sealed, amber vial6 months~95%
Room Temperature (in dark)Tightly sealed, amber vial1 month<90%
Room Temperature (exposed to light)Clear vial1 weekSignificant degradation
40°C (in dark)Tightly sealed, amber vial1 weekSignificant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Dissolve a known amount of this compound in a small volume of methanol and dilute with 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[1]

  • Photodegradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours.[1]

3. Analysis:

  • After the specified incubation times, neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method Development and Validation

This protocol provides a framework for developing and validating a stability-indicating HPLC method for this compound.

1. Method Development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

  • Detection: this compound has a UV maximum at approximately 260 nm, making UV detection suitable.[10]

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.[11]

  • Injection Volume: Use a consistent injection volume, such as 10 µL.[11]

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can separate this compound from its degradation products and any other potential impurities. This is achieved by analyzing stressed samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a specified range.

  • Accuracy: Determine the agreement between the measured value and the true value by analyzing samples with known concentrations of this compound.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Stability Issues start Start: Stability Issue Observed (e.g., low activity, unexpected peaks) check_storage Review Storage Conditions: - Temperature (-20°C or below?) - Light protection (amber vial?) - Tightly sealed container? start->check_storage improper_storage Action: Optimize Storage - Store at -20°C or -80°C - Use amber, sealed vials - Aliquot solutions to avoid freeze-thaw check_storage->improper_storage No proper_storage Storage Conditions are Optimal check_storage->proper_storage Yes end End: Identify Cause and Implement Corrective Actions improper_storage->end check_sample_age Check Sample Age and History: - Is the sample old? - Has it been handled improperly? proper_storage->check_sample_age old_sample Action: Use a Fresh Sample - Procure a new batch of this compound check_sample_age->old_sample Yes new_sample Sample is Fresh and Handled Correctly check_sample_age->new_sample No old_sample->end check_solvent Examine Solvents and Solutions: - Are solvents high-purity and anhydrous? - Is the pH of aqueous solutions neutral? new_sample->check_solvent solvent_issue Action: Use High-Purity/Anhydrous Solvents - Buffer aqueous solutions to pH 7 check_solvent->solvent_issue No good_solvent Solvents and Solutions are Appropriate check_solvent->good_solvent Yes solvent_issue->end analyze_purity Action: Re-analyze Sample Purity - Use a validated stability-indicating method (HPLC/GC-MS) good_solvent->analyze_purity analyze_purity->end

Caption: A logical workflow to troubleshoot this compound stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound piperitone_oxide This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) piperitone_oxide->hydrolysis oxidation Oxidation (O2, Light, Heat) piperitone_oxide->oxidation thermal_degradation Thermal Degradation (Heat) piperitone_oxide->thermal_degradation photodegradation Photodegradation (UV Light) piperitone_oxide->photodegradation diol Piperitone Diol (Ring Opening) hydrolysis->diol oxidation_products Various Oxidation Products oxidation->oxidation_products rearrangement_products Rearrangement/Decomposition Products thermal_degradation->rearrangement_products photodegradation_products Various Degradation Products photodegradation->photodegradation_products

Caption: Potential chemical degradation pathways of this compound.

References

Technical Support Center: Degradation Pathways of Piperitenone Oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of piperitenone (B1678436) oxide in aqueous solutions. The information is designed to assist researchers in designing experiments, interpreting results, and troubleshooting common issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My piperitenone oxide sample is showing unexpected peaks in HPLC/GC-MS analysis. What could be the cause?

A1: The appearance of new peaks is a strong indicator of piperitenone oxide degradation. The characteristics of these peaks can offer insights into the degradation pathway. Early eluting peaks in reverse-phase HPLC typically correspond to more polar compounds, which may form through the hydrolysis of the epoxide ring.[1] Conversely, later eluting peaks could indicate less polar products resulting from rearrangement or other reactions.

Possible Causes and Solutions:

  • Improper Storage: Piperitenone oxide is sensitive to temperature, light, and air.[1] For long-term storage, it is recommended to keep it as a solid at -20°C or below in a tightly sealed, light-protected container.[1] Solutions should be freshly prepared or stored in aliquots at -80°C for short durations.[1]

  • Contaminated Solvents: Ensure the use of high-purity, anhydrous solvents for sample preparation and analysis to prevent acid- or base-catalyzed degradation.

  • Sample Preparation: Minimize the time between sample preparation and analysis to avoid degradation at ambient conditions.

Q2: I've observed a significant decrease in the biological activity of my piperitenone oxide sample. Why is this happening?

A2: A loss of biological activity is a common consequence of chemical degradation. The epoxide ring in piperitenone oxide is often crucial for its biological function, and its cleavage can lead to a less active or inactive compound.[1]

Possible Causes and Solutions:

  • Age of the Sample: Older samples are more prone to degradation. It is advisable to use fresh samples for critical experiments.[1]

  • Improper Storage: As mentioned previously, inadequate storage conditions can accelerate degradation and lead to a loss of activity.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture, which may promote hydrolysis of the epoxide ring. It is recommended to aliquot stock solutions to avoid this.[1]

Q3: The physical appearance (e.g., color, viscosity) of my piperitenone oxide solution has changed. Is this a sign of degradation?

A3: Yes, changes in the physical appearance of a piperitenone oxide solution can indicate degradation. The formation of degradation products can lead to discoloration or changes in viscosity.[1] If you observe such changes, it is highly recommended to re-analyze the sample for purity before use.[1]

Q4: What are the primary degradation pathways for piperitenone oxide in aqueous solutions?

A4: Based on the chemistry of similar monoterpenoid epoxides, the primary degradation pathways for piperitenone oxide in aqueous solutions are:

  • Hydrolysis: The epoxide ring is susceptible to opening upon reaction with water, a process that can be catalyzed by either acid or base, leading to the formation of a diol.[1][2]

  • Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to various oxidation products.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through isomerization or rearrangement reactions.[2]

  • Thermal Decomposition: Elevated temperatures can cause rearrangement or decomposition of the molecule.[1]

Troubleshooting Guides

This section provides guidance on common experimental issues encountered when working with piperitenone oxide in aqueous solutions.

Issue 1: Rapid Degradation of Piperitenone Oxide in Solution
  • Possible Cause: The pH of the aqueous solution may not be optimal for stability. Piperitenone oxide is expected to be most stable at a neutral pH.

  • Troubleshooting Steps:

    • Monitor the pH of your aqueous solution.

    • If possible, buffer the solution to a neutral pH (around 7.0).

    • If the experimental conditions require acidic or basic pH, be aware that degradation will likely be accelerated. In such cases, conduct time-course experiments to quantify the rate of degradation.

Issue 2: Poor Mass Balance in Degradation Studies
  • Possible Cause 1: Degradation products may not be detectable by the primary analytical method (e.g., lack of a chromophore for UV detection).

  • Troubleshooting Steps:

    • Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Corona Charged Aerosol Detector (CAD), to ensure all non-volatile degradation products are observed.

  • Possible Cause 2: Degradation products may be volatile and lost during sample preparation or analysis.

  • Troubleshooting Steps:

    • Use Gas Chromatography (GC) to analyze for volatile degradation products.

  • Possible Cause 3: Degradation products may have adsorbed to the surfaces of the experimental containers.

  • Troubleshooting Steps:

Data Presentation

Table 1: Illustrative Summary of Forced Degradation of a Structurally Similar Compound (Carvone)

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Product (Illustrative)
Acid Hydrolysis0.1 M HCl24 hours60°C25%Carvone Hydrate
Base Hydrolysis0.1 M NaOH24 hours60°C40%Isomerized Products
Oxidative3% H₂O₂24 hoursRoom Temp15%Oxidized Derivatives
PhotolyticUV Light (254 nm)48 hoursRoom Temp60%Carvone Camphor
ThermalSolid State48 hours80°C10%Rearrangement Products

Note: This data is for illustrative purposes and is based on the degradation of carvone, a structurally related compound. Actual degradation rates and products for piperitenone oxide may vary.

Table 2: Stability of Mentha spicata Essential Oil (contains piperitenone oxide) Under Various Storage Conditions [1]

Storage ConditionContainer TypeObservation
-20°CSealed glass ampouleHigh stability, minimal changes in major components.
4°CSealed glass ampouleGood stability, minor degradation of some components.
23°C (in dark)Sealed glass ampouleModerate stability, noticeable degradation of some minor components.
23°C (exposed to light)Clear glass tubeSignificant degradation, especially of light-sensitive compounds.
35°CSealed glass ampouleAccelerated degradation of several components.
45°CSealed glass ampouleRapid and significant degradation of many components.

Experimental Protocols

Protocol 1: Forced Degradation Study of Piperitenone Oxide

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of piperitenone oxide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[2]

  • Photodegradation: Expose a solution of piperitenone oxide in methanol (100 µg/mL) in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.[2]

  • Thermal Degradation: Place a solid sample of piperitenone oxide in a hot air oven at 80°C for 48 hours.[1]

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Submit samples with significant degradation for LC-MS analysis to identify the degradation products.[2]

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This protocol provides a general framework for developing an HPLC method to quantify piperitenone oxide and its degradation products. Method optimization and validation are essential.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of piperitenone oxide).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can differentiate piperitenone oxide from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration of piperitenone oxide and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of piperitenone oxide that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.

Mandatory Visualizations

The following diagrams illustrate the proposed degradation pathways of piperitenone oxide and a typical experimental workflow.

G cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_thermal Thermal Degradation Piperitenone Oxide Piperitenone Oxide Protonated Epoxide Protonated Epoxide Piperitenone Oxide->Protonated Epoxide H+ (Acidic) Piperitenone Diol Piperitenone Diol Piperitenone Oxide->Piperitenone Diol OH- (Basic) H2O Protonated Epoxide->Piperitenone Diol H2O Piperitenone Oxide_photo Piperitenone Oxide Isomeric Ketones/Aldehydes Isomeric Ketones/Aldehydes Piperitenone Oxide_photo->Isomeric Ketones/Aldehydes UV Light Piperitenone Oxide_ox Piperitenone Oxide Further Oxidation\nProducts Further Oxidation Products Piperitenone Oxide_ox->Further Oxidation\nProducts [O] Piperitenone Oxide_therm Piperitenone Oxide Rearrangement\nProducts Rearrangement Products Piperitenone Oxide_therm->Rearrangement\nProducts Heat

Caption: Proposed degradation pathways of piperitenone oxide in aqueous solutions.

G Start Start: Piperitenone Oxide Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation Analytical_Method Analytical Method Selection Sample_Preparation->Analytical_Method HPLC HPLC-UV Analytical_Method->HPLC LCMS LC-MS/MS Analytical_Method->LCMS GCMS GC-MS Analytical_Method->GCMS Data_Analysis Data Analysis HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis Quantification Quantification of Degradation Data_Analysis->Quantification Identification Identification of Degradants Data_Analysis->Identification Report End: Stability Profile Quantification->Report Identification->Report

Caption: Experimental workflow for studying piperitenone oxide degradation.

References

Technical Support Center: Forced Degradation Studies for Piperitone Oxide Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on piperitone (B146419) oxide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for piperitone oxide?

A forced degradation study is essential to understand the chemical stability of this compound under various stress conditions that it might encounter during its lifecycle.[1][2] The objectives of such a study include:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of analytical methods, ensuring the method can accurately measure this compound in the presence of its degradants.[2]

  • Gaining insights into the intrinsic stability of the molecule to aid in formulation and packaging development.[2]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

Forced degradation studies for this compound typically involve subjecting the compound to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.[3][4] These conditions are more severe than standard accelerated stability testing to ensure that any potential degradation is observed in a shorter timeframe.[2]

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, which contains a strained epoxide ring, the primary degradation pathways are expected to be:

  • Hydrolysis (Acid- or Base-Catalyzed): The epoxide ring is susceptible to opening under both acidic and basic conditions, which would likely result in the formation of a diol (piperitone diol).[3][4]

  • Oxidation: The molecule may undergo further oxidation, especially in the presence of oxidizing agents.[3][4]

  • Thermal Degradation: High temperatures can cause molecular rearrangements or decomposition.[3]

  • Photodegradation: Exposure to UV light can provide the energy for various degradation reactions, potentially through isomerization or rearrangement.[3][4]

Q4: What are the expected degradation products of this compound?

While specific studies on this compound are limited, based on analogous compounds, the expected degradation products could include:

  • Piperitone diol: Formed from the hydrolytic opening of the epoxide ring.[4]

  • Isomeric ketones or aldehydes: Resulting from rearrangement reactions after the epoxide ring opens.[4]

  • Further oxidation products: If the compound is subjected to oxidative stress.[4]

Q5: Which analytical techniques are recommended for analyzing this compound and its degradation products?

A combination of chromatographic and spectrometric techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products. A C18 column is often a good starting point for method development.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.[4][5]

Q6: What are the ideal storage conditions for this compound to ensure its stability?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below, in a tightly sealed container, and protected from light.[3] If you have solutions, it is best to prepare them fresh or store aliquots at -80°C for short periods. It is also crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my this compound sample in solution.

  • Possible Cause: this compound has limited stability in aqueous solutions, especially under non-neutral pH conditions.[4] The strained epoxide ring makes it susceptible to degradation.

  • Solution:

    • Ensure you are using high-purity, anhydrous solvents for your stock solutions.

    • Prepare solutions fresh whenever possible.

    • If you must store solutions, use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[3]

    • Minimize the time between sample preparation and analysis.[3]

Issue 2: The biological activity of my this compound sample has significantly decreased.

  • Possible Cause: A loss of biological activity is a common consequence of chemical degradation.[3] The epoxide ring in this compound is often crucial for its biological functions, and its cleavage will likely result in a less active or inactive compound.[3]

  • Solution:

    • Use fresh samples for critical experiments.

    • Verify the purity of your sample using an appropriate analytical method like HPLC or GC-MS before conducting biological assays.

    • Ensure that your storage conditions are optimal (see FAQ 6).

Issue 3: I have noticed a change in the physical appearance (e.g., color, viscosity) of my this compound sample.

  • Possible Cause: While pure this compound is a solid at room temperature, changes in its appearance in solution or upon melting can indicate degradation.[3] The formation of degradation products can lead to discoloration or changes in viscosity.[3]

  • Solution:

    • If you observe any physical changes, it is highly recommended to re-analyze the sample for purity before use.

    • Consider the age of the sample and the storage conditions as potential contributing factors.

Issue 4: In my HPLC analysis, I am seeing multiple unexpected peaks in my stressed samples.

  • Possible Cause: These unexpected peaks are likely the degradation products of this compound. Forced degradation is designed to generate these products.

  • Solution:

    • This is an expected outcome of the study. The next step is to identify and characterize these degradation products using a technique like LC-MS/MS.

    • Ensure your HPLC method is "stability-indicating," meaning it can separate the parent peak from all the degradation product peaks. You may need to optimize your mobile phase, gradient, or column to achieve adequate resolution.

Issue 5: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause: The stress conditions may not be severe enough to induce degradation.

  • Solution:

    • Increase the severity of the stress conditions. For example, you can increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.

    • For thermal stress, you can increase the temperature in 10°C increments above the accelerated testing temperature.

    • For hydrolytic stress, you can try refluxing the sample at a higher temperature.

Data Presentation

The following table provides an illustrative summary of potential forced degradation results for this compound. This data is intended as an example of how to present experimental findings and is not based on a specific experimental dataset.

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Illustrative)No. of Degradants (Illustrative)Remarks
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2Significant degradation observed.
Alkaline Hydrolysis 0.1 M NaOH24 hours60°C25%3More degradation than under acidic conditions.
Neutral Hydrolysis Purified Water24 hours60°C5%1Minor degradation observed.
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp30%4Highly susceptible to oxidation.
Thermal Degradation Solid State48 hours80°C10%2Moderate degradation.
Photolytic Degradation Methanolic Solution48 hoursSunlight20%3Susceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[3] After the specified time, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound in methanol (100 µg/mL) in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.[4]

4. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.

  • Submit samples with significant degradation for LC-MS analysis to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the quantification of this compound and its degradation products. Method optimization and validation are essential.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water. You may need to add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Based on the UV absorbance of this compound.

  • Injection Volume: 20 µL.[5]

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can differentiate this compound from its degradation products.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base neutral Neutral Hydrolysis (Water, 60°C, 24h) stock->neutral oxidation Oxidative Degradation (3% H2O2, RT, 24h) stock->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock->thermal photo Photolytic Degradation (Solution, Sunlight, 48h) stock->photo neutralize Neutralize Acidic and Alkaline Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD neutral->hplc oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms If significant degradation

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation thermal Thermal Degradation parent->thermal photo Photodegradation parent->photo diol Piperitone Diol hydrolysis->diol isomers Isomeric Ketones/Aldehydes hydrolysis->isomers ox_products Further Oxidation Products oxidation->ox_products

Caption: Logical relationships of this compound degradation pathways.

References

Technical Support Center: Analysis of Piperitone Oxide and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting issues related to the degradation of piperitone (B146419) oxide, with a specific focus on the formation of its degradation products, such as piperitenone (B1678436) diol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of piperitone oxide in aqueous solutions?

This compound, a monoterpene α,β-epoxy ketone, exhibits limited stability in aqueous solutions, particularly under non-neutral pH conditions. The strained epoxide ring and the conjugated ketone system render it susceptible to various degradation reactions. While specific kinetic data for this compound is not extensively available in scientific literature, studies on analogous terpene epoxides indicate that hydrolysis, leading to ring-opening, can readily occur.[1]

Q2: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound and research on related α,β-epoxy ketones, the main degradation pathways include:

  • Hydrolysis (Acid- or Base-Catalyzed): The epoxide ring is prone to opening under both acidic and basic conditions, which typically results in the formation of a diol, such as piperitenone diol.[1][2]

  • Oxidation: Further oxidation can occur at other sites on the molecule, especially in the presence of oxidizing agents.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to isomerization or rearrangement reactions.[1][2]

  • Thermal Decomposition: Elevated temperatures can cause molecular rearrangement or decomposition.[2]

Q3: What are the expected degradation products of this compound?

While direct and exhaustive studies on the degradation products of this compound are limited, the following are anticipated based on the degradation of similar compounds:

  • Piperitenone diol: Formed through the hydrolytic opening of the epoxide ring.[1]

  • Isomeric ketones or aldehydes: May arise from rearrangement reactions after the epoxide ring opens.[1]

  • Further oxidation products: Can be generated under oxidative stress.[1]

Q4: Which analytical techniques are recommended for studying the degradation of this compound?

To monitor the degradation of this compound and identify its byproducts, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products. A C18 column is a common starting point for method development.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural confirmation of isolated degradation products.[1]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in solution.

  • Possible Cause: The pH of the aqueous solution may not be neutral. This compound is likely more stable at a neutral pH.

  • Troubleshooting Step: Ensure the aqueous solution is buffered to a neutral pH (around 7.0). If your experiment necessitates acidic or basic conditions, be aware that degradation will likely be accelerated. It is advisable to analyze samples at regular intervals to quantify the rate of degradation.[1]

Issue 2: Poor mass balance in degradation studies.

  • Possible Cause 1: Some degradation products may not be detectable by the primary analytical method (e.g., they lack a chromophore for UV detection).

  • Troubleshooting Step 1: Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Corona Charged Aerosol Detector (CAD), to ensure all non-volatile degradation products are observed.[1]

  • Possible Cause 2: Degradation products may be volatile and lost during sample preparation or analysis.

  • Troubleshooting Step 2: Utilize Gas Chromatography (GC) to analyze for volatile degradation products.[1]

  • Possible Cause 3: Degradation products may have adsorbed to the surfaces of the containers.

  • Troubleshooting Step 3: Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Rinsing containers with the analysis solvent can help recover any adsorbed material.

Issue 3: Difficulty in identifying unknown degradation products.

  • Possible Cause: Insufficient structural information from a single analytical technique.

  • Troubleshooting Step: Utilize hyphenated techniques like LC-MS/MS to obtain detailed mass fragmentation patterns and structural information. If a potential degradation product is hypothesized, synthesizing a reference standard for confirmation may be necessary.[1]

Issue 4: Inconsistent biological activity of this compound samples.

  • Possible Cause: Degradation of the this compound sample. The epoxide ring is often crucial for biological activity, and its cleavage can lead to reduced or no activity.

  • Troubleshooting Step: Use fresh samples for critical experiments and ensure proper storage conditions (solid, at or below -20°C, protected from light and moisture).[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2] If a change in the physical appearance of the sample (e.g., discoloration) is observed, re-analyze for purity before use.[2]

Data Presentation

Direct quantitative data on the degradation of this compound to piperitenone diol is limited in the available scientific literature. The following table provides an illustrative summary of expected results from a forced degradation study, based on protocols for this compound and data from structurally similar compounds. This table is intended as a guide for researchers to present their own experimental findings.

Stress ConditionReagentTemperatureDurationExpected % Degradation of this compoundMajor Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl60°C24 hoursSignificantPiperitenone diol
Alkaline Hydrolysis 0.1 M NaOH60°C24 hoursSignificantPiperitenone diol
Neutral Hydrolysis Purified Water60°C24 hoursModeratePiperitenone diol
Oxidative Degradation 3% H₂O₂Room Temp.24 hoursModerate to SignificantVarious oxidation products
Photolytic Degradation UV/Vis LightAmbientAs per ICH Q1BVariableIsomers, rearrangement products
Thermal Degradation Solid State80°C48 hoursLow to ModerateRearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound in a suitable solvent in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

4. Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (see Protocol 2).

  • Submit samples with significant degradation for LC-MS analysis to identify the degradation products.

Protocol 2: HPLC Method for this compound and its Degradation Products

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential.[3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:

    • 0-15 min: 60% A, 40% B

    • 15-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • Post-run equilibration: 5 min

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).[4]

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by a pure standard.

  • Degradation products, such as the more polar piperitenone diol, are expected to elute earlier than the parent compound.

  • Quantify the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Protocol 3: GC-MS Method for Volatile Degradation Products

This protocol is suitable for the analysis of this compound and any volatile degradation products.[3][5]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 45-500.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • For accurate quantification, a known concentration of an internal standard can be added.

  • Transfer the diluted sample to a GC vial.

3. Data Analysis:

  • Identify this compound and its degradation products by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley) and, if available, pure standards.

  • Quantify the relative amounts of each component based on their peak areas.

Mandatory Visualizations

This compound Degradation Pathway Piperitone_Oxide This compound Piperitenone_Diol Piperitenone Diol Piperitone_Oxide->Piperitenone_Diol Hydrolysis (Acid/Base) Isomeric_Ketones_Aldehydes Isomeric Ketones/Aldehydes Piperitone_Oxide->Isomeric_Ketones_Aldehydes Rearrangement Oxidation_Products Oxidation Products Piperitone_Oxide->Oxidation_Products Oxidation

Caption: Degradation pathways of this compound.

Experimental Workflow for Degradation Analysis cluster_0 Sample Preparation cluster_1 Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock_Solution->Stress_Conditions Neutralize Neutralize Acid/Base Samples Stress_Conditions->Neutralize GCMS_Analysis GC-MS for Volatile Products Stress_Conditions->GCMS_Analysis For volatile products HPLC_Analysis HPLC-DAD Analysis for Quantification Neutralize->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis If significant degradation

Caption: Workflow for analyzing this compound degradation.

References

Preventing hydrolysis and photodegradation of piperitone oxide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of hydrolysis and photodegradation of piperitone (B146419) oxide samples. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of piperitone oxide?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, oxidation, and thermal decomposition. The strained epoxide ring makes the molecule reactive, particularly in the presence of water, light, and heat.[1][2]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: For long-term storage, this compound should be stored as a solid at temperatures of -20°C or below.[1] It is crucial to keep it in a tightly sealed container to protect it from moisture and oxygen, and it must be shielded from light.[1] If working with solutions, it is best to prepare them fresh. For short-term storage, aliquots of solutions should be kept at -80°C and protected from repeated freeze-thaw cycles.[1]

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is highly dependent on storage conditions. When stored under ideal conditions (solid, at or below -20°C, protected from light and moisture), it is expected to be stable for at least one year.[1] Always refer to the manufacturer's certificate of analysis for specific stability information.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in common organic solvents such as ethanol, methanol (B129727), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO).[1] For experiments, particularly biological assays, it is imperative to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.[1]

Q5: I've observed a change in the color and viscosity of my this compound sample. What does this indicate?

A5: A change in the physical appearance of your this compound sample, such as discoloration or a change in viscosity, is a strong indicator of chemical degradation.[1] The formation of degradation products can alter the physical properties of the sample. If you observe such changes, it is highly recommended to re-analyze the purity of the sample before use.[1]

Troubleshooting Guides

Issue 1: Loss of Biological Activity in an Assay

  • Possible Cause: The this compound sample may have degraded, particularly through the opening of the epoxide ring, which is often crucial for its biological function.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the sample has been stored according to the recommended guidelines (-20°C or below, protected from light and moisture).[1]

    • Use a Fresh Sample: If the sample is old or has been stored improperly, it is best to use a fresh, unopened vial for critical experiments.[1]

    • Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, prepare aliquots of your stock solution.[1]

    • Re-analyze Purity: Use an appropriate analytical method, such as HPLC or GC-MS, to check the purity of your sample and look for the presence of degradation products.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC or GC-MS)

  • Possible Cause: The presence of new peaks in your chromatogram is a clear sign of this compound degradation. The characteristics of these new peaks can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Analyze Peak Characteristics:

      • Early Eluting Peaks: In reverse-phase HPLC, more polar compounds elute earlier. The appearance of early eluting peaks may suggest the formation of more polar degradation products, such as diols resulting from hydrolysis.[1]

      • Changes in Peak Shape or Area: A decrease in the peak area of this compound and the emergence of new peaks over time indicates degradation.

    • Review Sample Handling:

      • Solvent Purity: Ensure that the solvents used for sample preparation are of high purity and free from acidic or basic contaminants that could catalyze degradation.[1]

      • Minimize Exposure: Reduce the time the sample is exposed to ambient light and temperature during preparation and analysis.[1]

    • Identify Degradation Products: If significant degradation is observed, consider using mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the degradation products and elucidate their structures.[2]

Data Presentation

The following table summarizes the stability of essential oil components, including compounds structurally similar to this compound, under various storage conditions. This data provides valuable insight into the factors affecting the stability of this compound.

Storage ConditionContainer TypeDurationObservation
-20°CSealed glass ampoule6 monthsHigh stability, with minimal changes in the major components.[1]
4°CSealed glass ampoule6 monthsGood stability, with minor degradation of some components.[1]
23°C (in dark)Sealed glass ampoule6 monthsModerate stability, with noticeable degradation of some minor components.[1]
23°C (exposed to light)Clear glass tube6 monthsSignificant degradation, especially of light-sensitive compounds.[1]
35°CSealed glass ampoule6 monthsAccelerated degradation of several components.[1]
45°CSealed glass ampoule6 monthsRapid and significant degradation of many components.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade this compound under controlled stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2]

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[1][2]

  • Base Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M NaOH. Incubate the solution at 60°C for 24 hours.[1][2]

  • Oxidative Degradation: Dissolve a known amount of this compound in a small volume of methanol and dilute with 3% H₂O₂. Keep the solution at room temperature for 24 hours.[1][2]

  • Photodegradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours. A control sample should be kept in the dark under the same conditions.[1][2]

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[1]

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, using a suitable stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[1][2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the quantification of this compound and its degradation products. Method optimization and validation are essential.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a UV detector or a mass spectrometer.

  • Column: A C18 column is a common starting point for method development.[2]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Flow Rate: A standard flow rate of 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can differentiate this compound from its degradation products.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

  • Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis piperitone_oxide This compound diol Piperitone Diol piperitone_oxide->diol H₂O (Acid or Base Catalyzed)

Caption: Proposed hydrolysis pathway of this compound.

Photodegradation_Pathway cluster_photodegradation Photodegradation piperitone_oxide This compound rearrangement_products Isomeric Ketones or Aldehydes piperitone_oxide->rearrangement_products UV Light

Caption: Potential photodegradation pathway of this compound.

Stability_Workflow start Start: this compound Sample stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress_conditions analyze_samples Analyze Stressed and Control Samples stress_conditions->analyze_samples analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) analytical_method->analyze_samples identify_products Identify and Characterize Degradation Products (e.g., LC-MS) analyze_samples->identify_products assess_stability Assess Stability and Determine Degradation Pathways identify_products->assess_stability end End: Establish Storage & Handling Recommendations assess_stability->end

Caption: Workflow for a this compound stability study.

References

Troubleshooting piperitone oxide analysis: unexpected peaks in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperitone (B146419) oxide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your GC-MS experiments.

Category 1: Ghost Peaks & System Contamination

Question 1: I see peaks in my blank solvent injection or peaks that appear randomly across different runs. What are these "ghost peaks" and where do they come from?

Answer: Ghost peaks are signals in your chromatogram that do not originate from your injected sample. They are a common sign of system contamination. The source can often be isolated by running a "system blank" (a run with no injection) and a solvent blank.[1]

Potential Causes & Solutions:

  • Septum Bleed: Siloxanes from the injector septum can bleed into the system, especially at high injector temperatures.[2]

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly and consider lowering the injector temperature if feasible for your analysis.[2][3]

  • Liner Contamination: Non-volatile residues from previous injections can accumulate in the injector liner and slowly elute in subsequent runs.[3][4]

    • Solution: Replace the injector liner regularly. If you suspect contamination, clean the injector port according to the manufacturer's instructions.[1][4]

  • Carrier Gas Impurities: Contaminants in the carrier gas (e.g., from the gas cylinder or tubing) can concentrate on the column at low temperatures and elute as the oven temperature ramps up.[5]

    • Solution: Ensure you are using high-purity (99.9995% or higher) carrier gas and have installed and regularly replace gas filters.[1][5]

  • Syringe Contamination: Residue from previous samples can remain in the syringe.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections. Consider trying a new, clean syringe for a blank run to isolate this as the source.[1][3]

  • Sample Carryover: High concentration samples can leave residue in the injection port, which appears in the next run. This can be caused by an injection volume that is too large for the liner ("backflash").[2]

    • Solution: Reduce the injection volume or dilute the sample. Ensure your injection parameters (liner size, temperature, purge flow) are appropriate.[2][4]

Category 2: Sample Degradation & Isomerization

Question 2: I am observing peaks with mass spectra that seem related to piperitone oxide, but they have different retention times. Could my sample be degrading?

Answer: Yes, the appearance of new, related peaks is a strong indicator of sample degradation or isomerization. This compound's epoxide ring makes it susceptible to opening, and its structure can undergo rearrangement under certain conditions.[6]

Potential Causes & Solutions:

  • Thermal Degradation: High temperatures in the GC injector can cause thermally labile compounds like this compound to decompose.

    • Solution: Lower the injector temperature. If sensitivity is compromised, consider using a gentler injection technique like on-column or PTV (Programmed Temperature Vaporization) injection.[2][5]

  • Hydrolysis: The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a diol.[6][7] This is a common degradation pathway.

    • Solution: Ensure all solvents and glassware are anhydrous. Check the pH of your sample and buffer it to neutral if necessary. Store samples in a dry environment.[8]

  • Isomerization: this compound has several stereoisomers (e.g., cis and trans isomers) which will have different retention times but very similar or identical mass spectra.[9] Additionally, rearrangement to compounds like diosphenolene can occur, particularly under acidic conditions.[8]

    • Solution: If isomerization is suspected, compare your chromatogram to reference standards of the different isomers if available. To prevent acid-catalyzed rearrangement, ensure your sample handling and workup procedures are free from acidic conditions.[8]

Category 3: Synthesis-Related Impurities

Question 3: My this compound was synthesized in the lab. What kind of unexpected peaks might I see?

Answer: Synthesized samples can contain impurities from various stages of the reaction and purification process.

Potential Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is the precursor used for epoxidation, typically piperitenone.[10]

    • Solution: Compare the retention time and mass spectrum of the unexpected peak to a standard of piperitenone. Optimize the reaction conditions (e.g., reaction time, reagent stoichiometry) to ensure complete conversion.

  • Reaction Byproducts: Side reactions can lead to byproducts. For example, using m-CPBA can leave traces of m-chlorobenzoic acid, and acid-catalyzed rearrangement can form diosphenolene.[8]

    • Solution: Review the reaction mechanism for potential side products. Optimize purification steps like column chromatography to improve the separation of the desired product from byproducts.[8]

Data Presentation

Table 1: Common GC-MS Contaminants and Their Characteristic Ions This table lists common contaminants found in GC-MS systems and the mass-to-charge ratios (m/z) that are characteristic of them in a mass spectrum.[11]

Compound/Contaminant ClassCharacteristic m/z IonsLikely Source
Air & Water Leak 18, 28, 32, 44Air leak in the system, outgassing from ferrules
Siloxanes (Septum Bleed) 73, 207, 281, 355Injector septum, column bleed
Phthalates (Plasticizers) 149Plastic labware, sample vials, solvent contamination
Pump Oil (Foreline Pump) 69, 131, 219, 414, 502Backstreaming from the mechanical pump
Cleaning Solvents 31 (Methanol), 43, 58 (Acetone)Residual solvents from cleaning procedures
Adulterants Varies (e.g., Carbitol, Diethyl Phthalate)Intentional or unintentional adulteration of essential oil samples[12][13]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix.[14][15][16]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the essential oil or sample into a 10 mL volumetric flask.

    • Dissolve and dilute the sample with a high-purity volatile solvent (e.g., hexane, ethyl acetate).

    • Filter the solution through a 0.22 µm syringe filter into a GC autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (ratio 50:1 to 100:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3-5 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST, Wiley).

Protocol 2: System Cleanliness Check (Blank Runs)

To isolate the source of contamination, perform the following sequence of runs.[1]

  • System Blank: Run the GC-MS method (with the full temperature program) without making an injection. This helps identify contamination from the carrier gas or system hardware.

  • Solvent Blank: Inject a sample of the pure solvent used for sample dilution. This will identify contamination from the solvent, syringe, or injector port.

Visualization

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your GC-MS chromatogram.

G A Unexpected Peak Observed in Chromatogram B Run Solvent Blank & System Blank A->B C Is the peak present in the blank run? B->C D Peak is likely System Contamination C->D Yes E Peak is from Sample (Degradation, Isomer, Impurity) C->E No F Check & Replace: - Septum - Liner - Syringe - Gas Filters D->F G Compare Mass Spectrum to Library/Standards E->G H Does MS match This compound? G->H I Potential Isomer or Degradation Product (e.g., Diol) H->I Yes J Potential Synthesis Impurity or Matrix Component H->J No K Troubleshoot Sample: - Lower Injector Temp - Use Anhydrous Solvents - Check Sample pH I->K L Troubleshoot Synthesis: - Analyze Starting Materials - Optimize Purification J->L

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

References

Avoiding emulsion formation during piperitone oxide synthesis workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperitone (B146419) oxide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and workup of piperitone oxide, with a specific focus on preventing and resolving emulsion formation.

Troubleshooting Guide: Emulsion Formation During Workup

Emulsions are a common issue during the liquid-liquid extraction step of the this compound synthesis workup, leading to product loss and purification difficulties. This guide provides a systematic approach to troubleshooting and resolving these persistent emulsions.

Problem Potential Cause Suggested Solution
Persistent emulsion formation upon addition of extraction solvent. High concentration of surfactant-like impurities or byproducts from the reaction. Vigorous shaking during extraction can also contribute.[1][2]Preventative Measures: • Gently invert or swirl the separatory funnel instead of vigorous shaking.[1] • Before extraction, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[3][4]Resolution Techniques: • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, a technique known as "salting out".[1][3] • Add a small amount of a different organic solvent to alter the polarity of the organic phase.[1][2]
A thick, stable emulsion layer forms between the aqueous and organic phases. Presence of fine solid particulates.[4] High pH of the aqueous layer when using chlorinated solvents.[4]• Filter the entire mixture through a pad of Celite® or glass wool.[3][4] • If using chlorinated solvents like dichloromethane (B109758), neutralize or slightly acidify the aqueous layer before extraction.[4] • Allow the mixture to stand undisturbed for an extended period (e.g., 30 minutes to an hour) to see if separation occurs naturally.[3]
Emulsion persists even after adding brine. The emulsion is particularly stable due to the specific composition of the reaction mixture.Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stable emulsions.[1][2] • Heating/Cooling: Gently warming or cooling the mixture can sometimes destabilize the emulsion. This should be done cautiously to avoid degradation of the product. • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can help to break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of emulsion formation during the workup of this compound synthesis?

A1: Emulsion formation is typically caused by the presence of substances that act as surfactants, which can be residual starting materials, byproducts of the epoxidation reaction, or certain salts.[1][5] These molecules have an affinity for both the aqueous and organic phases, stabilizing the microscopic droplets of one liquid dispersed within the other.[2]

Q2: How can I prevent emulsion formation from the start?

A2: The most effective preventative measure is to minimize the agitation that causes emulsions. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion.[1] Another strategy is to remove the reaction solvent via rotary evaporation before the workup and then dissolve the crude product in your extraction solvent.[3][4]

Q3: What is "salting out" and how does it help break an emulsion?

A3: "Salting out" involves adding a saturated solution of a salt, most commonly sodium chloride (brine), to the emulsion.[1][3] This increases the ionic strength of the aqueous layer, making it more polar. This increased polarity forces the organic, surfactant-like molecules into the organic phase, destabilizing and breaking the emulsion.[2]

Q4: Are there any chemical additives other than brine that can break an emulsion?

A4: Yes, adding a small amount of a different organic solvent can sometimes break an emulsion by changing the overall properties of the organic phase.[1][2] Additionally, for emulsions caused by basic conditions, careful neutralization or slight acidification of the aqueous layer can be effective, particularly when using chlorinated extraction solvents.[4]

Q5: When should I consider physical methods for breaking an emulsion?

A5: If chemical methods like salting out are ineffective, physical methods are the next step. Filtration through a filter aid like Celite® is useful for removing particulate matter that may be stabilizing the emulsion.[4] For very persistent emulsions, centrifugation is often the most effective method.[2]

Experimental Protocol: Workup for this compound Synthesis with Emulsion Prevention

This protocol for the epoxidation of piperitone using hydrogen peroxide incorporates steps to minimize and address emulsion formation during the workup.[5][6]

1. Quenching the Reaction:

  • Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to quench any excess hydrogen peroxide. Continue adding until a peroxide test strip indicates the absence of peroxides.

2. Solvent Removal (Optional but Recommended for Emulsion Prevention):

  • If the reaction was performed in a water-miscible solvent like methanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[3][4]

3. Extraction:

  • Transfer the aqueous residue to a separatory funnel.

  • Add the extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to mix the layers.[1] Vent the funnel frequently.

  • Allow the layers to separate. If an emulsion forms, proceed to the troubleshooting steps below.

  • Drain the organic layer. Repeat the extraction two more times.

4. Washing the Combined Organic Layers:

  • Combine all organic extracts in the separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic byproducts.[5]

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and can also aid in breaking any minor emulsions that may have formed.[5][6]

5. Drying and Concentration:

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

6. Purification:

  • Purify the crude product by column chromatography on silica (B1680970) gel as needed.

Quantitative Data for Emulsion Breaking Techniques

The optimal parameters for breaking emulsions are highly dependent on the specific reaction conditions, scale, and the nature of the emulsion. The following table provides starting points for optimization.

Technique Parameter Typical Range Notes
Salting Out Concentration of NaCl solutionSaturated solutionA saturated brine solution is generally effective.
Centrifugation Speed2000 - 5000 rpmHigher speeds are more effective but should be balanced to avoid damaging equipment.
Time5 - 20 minutesLonger times may be necessary for very stable emulsions.
Solvent Addition Volume of additional solvent5 - 10% of the organic phase volumeThe choice of solvent should be miscible with the primary extraction solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound synthesis.

Emulsion_Troubleshooting start Emulsion Forms During Extraction gentle_mixing Action: Use Gentle Swirling/Inversion start->gentle_mixing salting_out Action: Add Saturated NaCl (Brine) gentle_mixing->salting_out wait Action: Let Stand for 30-60 min salting_out->wait check1 Emulsion Resolved? wait->check1 filter Action: Filter through Celite®/Glass Wool check1->filter No end_success Continue with Workup check1->end_success Yes check2 Emulsion Resolved? filter->check2 centrifuge Action: Centrifuge the Mixture check2->centrifuge No check2->end_success Yes check3 Emulsion Resolved? centrifuge->check3 solvent_addition Action: Add a Small Amount of a Different Organic Solvent check3->solvent_addition No check3->end_success Yes check4 Emulsion Resolved? solvent_addition->check4 check4->end_success Yes end_fail Consult with Senior Chemist / Re-evaluate Synthesis check4->end_fail No

References

Impact of repeated freeze-thaw cycles on piperitone oxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of piperitone (B146419) oxide solutions, particularly when subjected to repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for piperitone oxide solutions?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and in a tightly sealed container.[1] For solutions, it is best to prepare them fresh. If short-term storage is necessary, prepare aliquots in a suitable anhydrous solvent (e.g., DMSO, ethanol, acetonitrile) and store them at -80°C.[1] Aliquoting is crucial to avoid the detrimental effects of repeated freeze-thaw cycles.[1]

Q2: Why are repeated freeze-thaw cycles problematic for this compound solutions?

A2: Repeated freeze-thaw cycles can compromise the chemical integrity of this compound through several mechanisms. The process can introduce moisture from condensation, which may lead to hydrolysis of the epoxide ring.[1] It can also increase the solution's exposure to dissolved oxygen, potentially causing oxidation. Furthermore, localized changes in solute concentration during the freezing process can accelerate degradation reactions.

Q3: I see new peaks in my HPLC/GC-MS analysis after using a previously frozen stock solution of this compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram is a strong indicator that the this compound has degraded.[1] These new peaks likely represent degradation products such as piperitone diol (from hydrolysis) or other oxidized derivatives.[2] It is highly recommended to re-analyze the purity of your solution before proceeding with critical experiments.

Q4: My this compound solution has lost its biological activity. Could freeze-thaw cycles be the cause?

A4: Yes, a loss of biological activity is a common consequence of chemical degradation.[1] The epoxide ring in this compound is often crucial for its biological function.[1] If this ring is opened through hydrolysis (a likely result of freeze-thaw cycles), the resulting compound will likely be less active or completely inactive.[1]

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound are believed to be:

  • Hydrolysis: The epoxide ring can be opened by reaction with water, particularly under acidic or basic conditions, to form a diol.[1][2]

  • Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to the formation of various oxidation products.[1][2]

  • Photodegradation: Exposure to UV light can provide the energy for various degradation reactions.[1][2]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to rearrange or decompose.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of this compound due to improper storage or handling, such as multiple freeze-thaw cycles.Prepare fresh working solutions from a new, single-use aliquot of a stock solution stored at -80°C. Avoid using stock solutions that have been repeatedly frozen and thawed.
Appearance of new peaks in HPLC/LC-MS analysis The new peaks are likely degradation products of this compound.Characterize the new peaks using LC-MS/MS to identify the degradation products. Use a fresh, validated standard of this compound to confirm the retention time of the parent compound. For future experiments, minimize freeze-thaw cycles by preparing single-use aliquots.
Change in physical appearance of the solution (e.g., color, viscosity) This can indicate significant chemical degradation and the formation of impurities.[1]Discard the solution. It is highly recommended to re-purify or obtain a new batch of this compound.
Loss of biological activity in an assay Degradation of this compound, likely due to the opening of the epoxide ring.[1]Confirm the purity of the this compound solution using a stability-indicating analytical method like HPLC. Use a fresh, properly stored sample for subsequent experiments.

Data Presentation

The following table provides illustrative data on the impact of repeated freeze-thaw cycles on a solution of this compound (1 mg/mL in DMSO). This data is intended as an example to highlight the importance of proper handling. Actual results may vary based on experimental conditions.

Number of Freeze-Thaw Cycles This compound Purity (%) Total Degradation Products (%) Observations
0 (Initial)99.8<0.2Freshly prepared solution from solid compound.
199.10.9Minor degradation is observed.
396.53.5A noticeable increase in degradation products.
592.37.7Significant degradation, which could impact experimental outcomes.
1081.019.0Substantial loss of the active compound, likely to cause significant variability in bioassays.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Under Repeated Freeze-Thaw Cycles

This protocol outlines a procedure to assess the stability of this compound in a specific solvent after multiple freeze-thaw cycles.

1. Materials:

  • This compound (high purity solid)

  • Anhydrous solvent (e.g., HPLC-grade DMSO, ethanol, or acetonitrile)

  • Cryovials or other suitable containers

  • -80°C freezer and a controlled environment for thawing (e.g., a 25°C water bath)

  • HPLC system with a UV detector or a GC-MS system

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a relevant concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple single-use cryovials.

  • Initial Analysis (Cycle 0): Immediately analyze one of the freshly prepared aliquots using a validated stability-indicating HPLC or GC-MS method to determine the initial purity.

  • Freeze-Thaw Cycling:

    • Place the remaining aliquots in a -80°C freezer for at least 12 hours (or until fully frozen).

    • Thaw the samples in a controlled manner, for instance, in a 25°C water bath until completely liquid. This constitutes one freeze-thaw cycle.

  • Analysis at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, remove an aliquot for analysis.

  • Sample Analysis: Analyze each aliquot using the same analytical method as in step 3. Quantify the peak area of this compound and any degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of total degradation products at each interval. Compare the results to the initial analysis to determine the extent of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products. Method optimization and validation are essential.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[3] A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: Approximately 260 nm, based on the UV absorbance of the α,β-unsaturated ketone chromophore in this compound.[4]

  • Injection Volume: 10-20 µL.[3]

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can differentiate this compound from its degradation products. This can be achieved by analyzing stressed samples (e.g., acid/base hydrolyzed, oxidized).

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition and flow rate.[3]

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G cluster_prep Preparation cluster_cycle Freeze-Thaw Cycling cluster_analysis Analysis prep_solution Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_solution->aliquot freeze Freeze at -80°C aliquot->freeze analyze_0 Analyze Aliquot (Cycle 0) aliquot->analyze_0 thaw Thaw at Room Temp freeze->thaw 1 Cycle thaw->freeze Repeat analyze_n Analyze Aliquots (Cycles 1, 3, 5, 10) thaw->analyze_n compare Compare Results & Assess Degradation analyze_n->compare

Caption: Experimental workflow for assessing freeze-thaw stability.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway PO This compound Diol Piperitone Diol PO->Diol + H₂O (from condensation) Oxidized Further Oxidized Products PO->Oxidized + O₂ (increased exposure)

Caption: Potential degradation pathways of this compound.

References

Addressing thermal instability of piperitone oxide during isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to address the thermal instability of piperitone (B146419) oxide during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is piperitone oxide and why is its thermal stability a concern?

A1: this compound is a monoterpene epoxide found in the essential oils of various plants, particularly in the Mentha genus.[1][2] Its strained epoxide ring and conjugated ketone system make it susceptible to degradation under thermal stress, such as during standard distillation procedures.[3][4] This instability can lead to low yields, formation of impurities, and inconsistent results.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are driven by heat, acid, or base catalysis.[3][4]

  • Thermal Decomposition: High temperatures can cause molecular rearrangement or decomposition.[4]

  • Hydrolysis: The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a diol.[3][4]

  • Rearrangement: Acid-catalyzed rearrangement can lead to the formation of byproducts like diosphenolene.[5][6]

Q3: What are the likely degradation products I should be aware of?

A3: Based on the degradation pathways, potential products include piperitenone (B1678436) diol from hydrolysis and isomeric ketones or aldehydes, such as diosphenolene, from molecular rearrangements.[3][5][6]

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can sometimes be observed as a discoloration or change in the viscosity of the sample.[4] For accurate detection, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended to separate and identify the parent compound and any degradation products.[3][7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Low Yield of this compound Post-Purification Thermal Degradation: The compound is degrading due to excessive heat during distillation or solvent evaporation.- Utilize Vacuum Distillation: Lower the boiling point by reducing pressure. Aim for the lowest feasible temperature.[6]- Use Low-Temperature Extraction: Employ methods like Supercritical CO2 Extraction (SFE) which operates at lower temperatures (e.g., 40°C).[8]- Rotary Evaporation: When removing solvents, use a rotary evaporator with a temperature-controlled water bath set as low as possible.
Presence of Unexpected Peaks in GC-MS/HPLC Analysis Acid/Base-Catalyzed Rearrangement: Traces of acid or base in glassware, solvents, or on chromatographic media are causing degradation.- Neutralize Glassware: Ensure all glassware is thoroughly rinsed with deionized water to remove any acidic or basic residues.- Use Neutral Solvents: Employ high-purity, neutral solvents for extraction and chromatography.- Avoid Acidic Conditions: During workup, use a weakly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic reagents.[5]
Inconsistent Purity Between Batches Variable Extraction/Purification Parameters: Fluctuations in temperature, pressure, or duration of heating are leading to inconsistent levels of degradation.- Standardize Protocols: Meticulously log and control all parameters (temperature, pressure, time) for each run.[8]- Calibrate Equipment: Regularly calibrate heating mantles, vacuum gauges, and thermometers to ensure accuracy.
Formation of Diosphenolene Acid-Catalyzed Rearrangement: The epoxide ring is rearranging under acidic conditions.[5][6]- Maintain Neutral to Weakly Basic pH: During synthesis and workup, use buffers (e.g., phosphate (B84403) buffer pH 8-9) and avoid strong acids.[5][9]- Purify Promptly: Do not let the crude product sit for extended periods, especially if acidic impurities are present.

Experimental Protocols

Protocol 1: Low-Temperature Isolation by Vacuum Fractional Distillation

This protocol is designed to purify this compound from a crude essential oil mixture while minimizing thermal degradation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. A short-path distillation head is recommended to minimize the surface area and transit time.

  • Sample Preparation: Place the crude essential oil into a round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation: Seal the system and slowly evacuate it to the desired pressure. A pressure of around 3 mm Hg is a good starting point.[6]

  • Heating: Gently heat the flask using a heating mantle with continuous stirring.

  • Fraction Collection: Collect fractions based on the boiling point at the reduced pressure. This compound has been reported to boil at approximately 91°C at 3 mm Hg.[6]

  • Analysis: Analyze each collected fraction using GC-MS to determine its purity.[7] Combine fractions with high this compound content.

  • Storage: Store the purified this compound at -20°C or below in a tightly sealed container, protected from light.[4]

Protocol 2: High-Purity Purification via Column Chromatography

This method is suitable for obtaining high-purity this compound from an enriched fraction.[9][10]

Methodology:

  • Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase using a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of n-hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with n-hexane and gradually increase the solvent polarity by adding ethyl acetate. A gradient elution is effective.[10]

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid stain. This compound typically appears as a bright purple spot.[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C).

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC and/or GC-MS.[7][10]

Data & Visualizations

Table 1: Effect of Isolation Temperature on Product Purity

(Illustrative data based on common observations for thermally labile compounds)

Isolation MethodOperating Temperature (°C)Approximate Purity (%)Major Impurity Detected
Atmospheric Distillation~232°C65%Diosphenolene
Vacuum Distillation (3 mm Hg) ~91°C 95% Piperitone
Supercritical CO2 Extraction40°C92% (in crude extract)Piperitenone

Diagrams

G cluster_0 start Low Yield or Impure Product check_temp Was Isolation Temperature Kept Below 100°C? start->check_temp check_ph Were Neutral/Basic Conditions Maintained? check_temp->check_ph Yes solution_temp Implement Vacuum Distillation or Low-Temp Extraction check_temp->solution_temp No solution_ph Use Neutral Glassware & Basic Washes check_ph->solution_ph No end_node Improved Yield & Purity check_ph->end_node Yes solution_temp->end_node solution_ph->end_node

Caption: Troubleshooting logic for this compound purification.

G cluster_1 Optimized Isolation Workflow A Crude Essential Oil B Vacuum Fractional Distillation (<100°C) A->B C This compound Enriched Fraction B->C D Silica Gel Column Chromatography C->D E Pure Fractions (TLC Monitored) D->E F Low-Temp Solvent Removal (<40°C) E->F G High-Purity This compound F->G

Caption: Recommended workflow for high-purity isolation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up of piperidine (B6355638) synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues.

Troubleshooting Guides

Issue 1: Decreased or Inconsistent Yields Upon Scale-Up

Q: We are observing a significant drop in yield when scaling up our piperidine synthesis from gram to kilogram scale. What are the primary causes and how can we mitigate this?

A: A reduction in yield during scale-up is a frequent challenge, often stemming from issues with mass and heat transfer.[1][2] Key factors to consider include:

  • Inefficient Heat Transfer: Exothermic reactions can develop localized hot spots in larger reactors due to a lower surface-area-to-volume ratio, leading to product or reagent degradation.[1][2]

  • Poor Mixing: Inadequate agitation in large vessels can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of byproducts.[1]

  • Reagent Addition Rate: The rate of adding reagents becomes more critical at scale. A rapid addition can intensify exotherms and promote unwanted side reactions.[1]

Recommended Solutions:

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, natural convectionReactor with a cooling jacket, overhead stirrerEnsures efficient heat removal and precise temperature control.[1]
Mixing Magnetic stir barMechanical overhead stirrer with appropriate impeller designProvides homogenous mixing and improves mass transfer.[2]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via a pumpMinimizes exothermic spikes and maintains a low concentration of reactive species.[1]
Issue 2: Increased Impurity Profile at Larger Scales

Q: Our scaled-up reaction is producing a higher percentage of impurities, particularly over-alkylation byproducts and unreacted starting materials. What strategies can we employ to improve the purity of our product?

A: The formation of impurities is often magnified during scale-up.[1] Common impurities and their solutions include:

  • Over-alkylation Products (e.g., Quaternary Ammonium Salts): These can form when the alkylating agent reacts with the desired piperidine product.

    • Solution: Carefully control the stoichiometry, often using a slight excess of piperidine. Implement slow, controlled addition of the alkylating agent and maintain a lower reaction temperature to manage reactivity.[1]

  • Unreacted Starting Material: This is often a consequence of poor mixing or insufficient reaction time.

    • Solution: Enhance mixing efficiency and monitor the reaction to completion using in-process controls like TLC, GC, or LC-MS before initiating the work-up.[1]

  • Pyridine (B92270) Impurities: When synthesizing piperidine via pyridine hydrogenation, residual pyridine can be difficult to remove due to the formation of an azeotrope.[3]

    • Solution: While simple distillation is ineffective, azeotropic distillation with water or selective salt formation can be employed. Piperidine reacts with CO2 to form a solid carbonate salt, which can be separated by filtration, whereas pyridine does not.[3]

Issue 3: Challenges in Catalytic Hydrogenation of Pyridines

Q: We are struggling with the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine at a larger scale. The reaction is sluggish, and we are observing catalyst deactivation. How can we optimize this process?

A: The hydrogenation of pyridine rings can be challenging and often requires specific conditions to proceed efficiently.[4][5] Common issues and their resolutions are:

  • Sub-optimal Reaction Conditions: The hydrogenation of the pyridine ring is often more difficult than the reduction of other functional groups.

    • Solution: Elevated temperatures (60-80 °C) and pressures (30-80 bar) are frequently necessary for complete conversion.[5][6] Insufficient hydrogen pressure can lead to a significant drop in reaction rate.[4][5]

  • Catalyst Deactivation: The catalyst can be poisoned by starting materials, products, or impurities.

    • Poisoning: The nitrogen lone pair in pyridine and piperidine can strongly adsorb to the catalyst's active sites, leading to "self-poisoning" or product inhibition.[7] Impurities like sulfur or halides in the starting materials or hydrogen gas can also poison the catalyst.

    • Fouling (Coking): At elevated temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[7]

  • Catalyst Selection: The choice of catalyst is critical for successful pyridine hydrogenation.

    • Recommendation: Rhodium (Rh/C) and Platinum (Pt/C, PtO₂) based catalysts are often more effective than Palladium (Pd/C) for this transformation.[6]

Troubleshooting Workflow for Low Conversion in Pyridine Hydrogenation:

start Low Conversion in Pyridine Hydrogenation check_conditions Review Reaction Conditions (Temp, Pressure) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Age) start->check_catalyst check_purity Analyze Starting Material and H₂ Purity start->check_purity increase_severity Increase Temperature and/or Pressure check_conditions->increase_severity change_catalyst Screen Alternative Catalysts (e.g., Rh/C, Pt/C) check_catalyst->change_catalyst purify_reagents Purify Starting Materials or Use Higher Grade H₂ check_purity->purify_reagents increase_severity->start No success Successful Conversion increase_severity->success Yes change_catalyst->start No change_catalyst->success Yes purify_reagents->start No purify_reagents->success Yes start Start diazotization Diazotization of Aryl Amine (0-5 °C) start->diazotization prepare_coupling Prepare Coupling Mixture: Piperidine, Catalyst, Base, Solvent start->prepare_coupling add_diazonium Slowly Add Diazonium Salt to Coupling Mixture diazotization->add_diazonium prepare_coupling->add_diazonium heat_reaction Heat Reaction and Monitor Progress (TLC/GC) add_diazonium->heat_reaction workup Work-up: Quench, Extract, Dry heat_reaction->workup purification Purification: Chromatography or Distillation workup->purification end Final Product purification->end

References

Validation & Comparative

A Comparative Analysis of Piperitone Oxide and Piperitenone Oxide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar natural compounds is paramount. This guide provides a comprehensive comparative analysis of the bioactivities of two such monoterpenoids: piperitone (B146419) oxide and piperitenone (B1678436) oxide. While direct comparative experimental data remains limited for some activities, this document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate further research and drug discovery.

Executive Summary

Piperitone oxide and piperitenone oxide, both oxygenated monoterpenes found in various aromatic plants, exhibit a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, and cytotoxic effects. Notably, direct comparative studies are scarce, with the most definitive comparative data available in the realm of antimicrobial activity. Existing research suggests that piperitenone oxide possesses greater antimicrobial efficacy than this compound against certain pathogens. For other bioactivities, this guide presents the individual data for each compound to allow for indirect comparison and to highlight areas ripe for future investigation.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the bioactivities of this compound and piperitenone oxide.

Table 1: Comparative Antimicrobial Activity

CompoundMicroorganismAssayResultReference
Piperitenone Oxide Various bacteria & yeastsNot specifiedMore active than this compound[1]
This compound Various bacteria & yeastsNot specifiedApprox. 2-fold lower activity than Piperitenone Oxide[1]

Table 2: Insecticidal Activity

CompoundInsect SpeciesBioassayMetricValueReference
Piperitenone Oxide Anopheles stephensiLarvicidalLD5061.64 µg/mL[2][3]
Piperitenone Oxide Tribolium castaneumContact ToxicityLD5040.6-fold more toxic than malathion[4]
Piperitenone Oxide Sitophilus zeamaisContact ToxicityLC509.11 ppm[4]

No direct comparative data for the insecticidal activity of this compound was found in the reviewed literature.

Table 3: Anti-inflammatory and Cytotoxic Activity

Due to the limited availability of direct comparative studies, the anti-inflammatory and cytotoxic activities of each compound are presented separately.

Piperitenone Oxide

BioactivityModelAssayResultReference
Anti-inflammatoryCarrageenan-induced paw edema in ratsIn vivoInhibition of edema[5]
Differentiation-inducingHuman colon cancer RCM-1 cellsCell-basedPotent inducer of differentiation[6][7]

This compound

Data on the anti-inflammatory and cytotoxic activities of this compound is limited in the reviewed literature, preventing a direct comparison.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are summaries of key experimental protocols relevant to the bioactivities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds (this compound and piperitenone oxide) are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[6]

Insecticidal Activity: Larvicidal Bioassay

This bioassay is employed to evaluate the lethal effects of a compound on insect larvae.

  • Test Organism: Fourth instar larvae of the target insect (e.g., Anopheles stephensi) are used.

  • Preparation of Test Solutions: A series of concentrations of the test compounds are prepared in a suitable solvent.

  • Exposure: A defined number of larvae are introduced into vials containing the test solutions.

  • Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The lethal dose 50 (LD50), the dose required to kill 50% of the larval population, is calculated.[2]

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with the bioactivities of this compound and piperitenone oxide.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microorganism Culture C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Workflow for Antimicrobial Susceptibility Testing.

proposed_insecticidal_pathway cluster_synapse Neural Synapse Compound Piperitenone Oxide AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation Synapse Synaptic Cleft ACh->Synapse Increased Concentration Neuron Postsynaptic Neuron Synapse->Neuron Continuous Stimulation Effect Hyperexcitation, Paralysis, Death Neuron->Effect

Proposed Neurotoxic Mechanism of Piperitenone Oxide.

Conclusion

This comparative guide consolidates the current understanding of the bioactivities of this compound and piperitenone oxide. The available evidence indicates that piperitenone oxide is a more potent antimicrobial agent than this compound. However, a significant gap in knowledge exists regarding the direct comparative efficacy of these two compounds in insecticidal, anti-inflammatory, and cytotoxic activities. Further head-to-head experimental studies are crucial to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents from these natural monoterpenoids. The provided experimental protocols and proposed signaling pathways offer a foundational framework for researchers to build upon in their future investigations.

References

Comparative Guide to the Structure-Activity Relationship of Piperitone Oxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of piperitone (B146419) oxide and its analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and insecticidal applications. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development.

Key Structure-Activity Relationship Insights

The biological activity of piperitone oxide is significantly influenced by key structural features. The presence of the epoxide ring at C-1 and C-2 of the p-menthane (B155814) skeleton is crucial for its various biological effects.[1][2] Furthermore, the stereochemistry of the molecule plays a vital role, with the (+)-enantiomer of this compound demonstrating stronger differentiation-inducing activity in cancer cells compared to the (–)-enantiomer.[1][3] Analogs lacking the epoxide group, such as carvone (B1668592) and menthol, do not exhibit the same differentiation-inducing effect, underscoring the importance of this functional group.[2]

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (Differentiation-Inducing Effect)
CompoundCell LineActivityKey FindingsReference
(+)-Piperitenone OxideRCM-1 (Human Colon Cancer)Potent InducerStronger activity than the (-)-enantiomer. The epoxide at C-1 and C-6 is essential for activity.[1][3]
(-)-Piperitenone OxideRCM-1 (Human Colon Cancer)Weaker InducerLess active than the (+)-enantiomer.[1][3]
CarvoneRCM-1 (Human Colon Cancer)InactiveLacks the epoxide ring.[2]
MentholRCM-1 (Human Colon Cancer)InactiveLacks the epoxide ring.[2]
Table 2: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Piperitenone (B1678436) OxideStaphylococcus aureus172.8 (Average)[2]
Piperitenone OxideEscherichia coli512.2 (Average)
Carvone EpoxideStaphylococcus aureusLess Active[2]
PulegoneVarious microbesMore Active[2]
LimoneneVarious microbesModerately Active[2]
CarvoneVarious microbesModerately Active[2]

*Relative comparison as described in the source.

Table 3: Insecticidal Activity against Anopheles stephensi (Malarial Vector)
Compound/ExtractBioassayMetricValueReference
Piperitenone OxideLarvicidalLD₅₀61.64 µg/mL[4]
Mentha spicata var. viridis OilLarvicidalLD₅₀82.95 µg/mL
Piperitenone OxideOvicidalIH₅₀25.77 µg/mL[4]
Piperitenone OxideAdulticidal (Vapor)LC₅₀19.9 mg/mL[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Piperitenone Oxide Analogs (General Protocol)

A common method for the synthesis of piperitenone oxide is the epoxidation of piperitenone.

  • Dissolution: Dissolve piperitenone in a suitable solvent.

  • Epoxidation: Add an epoxidizing agent, such as hydrogen peroxide, in a phosphate (B84403) buffer under weakly basic conditions.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Work-up: Perform an extraction with an organic solvent.

  • Purification: Purify the resulting piperitenone oxide using column chromatography.[2]

Differentiation-Inducing Assay in RCM-1 Human Colon Cancer Cells

This assay assesses the ability of compounds to induce differentiation, a hallmark of reduced malignancy in cancer cells.

  • Cell Seeding: Seed RCM-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound enantiomers).

  • Incubation: Incubate the plates for 48-72 hours.

  • Observation: Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures, a marker of differentiation.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: Culture the bacterial strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Larvicidal Bioassay against Anopheles stephensi

This assay evaluates the lethal effects of compounds on mosquito larvae.

  • Test Organism: Use fourth instar larvae of A. stephensi.

  • Test Solutions: Prepare various concentrations of the test compound in tap water using an emulsifier (e.g., Tween-80).

  • Exposure: Place a single larva in each vial containing the test solution. A control group with only the emulsifier in water should be included.

  • Mortality Assessment: Record larval mortality after 24 hours of exposure.

  • Data Analysis: Calculate the LD₅₀ value using probit analysis.

Mandatory Visualizations

Signaling Pathway

The precise signaling pathway for this compound-induced differentiation is not fully elucidated. However, based on studies of structurally related compounds like piperine, a plausible mechanism involves the modulation of the TGF-β/SMAD signaling pathway.

G Conceptual Signaling Pathway for this compound-Induced Differentiation cluster_nucleus Conceptual Signaling Pathway for this compound-Induced Differentiation PO This compound Receptor Cell Surface Receptor (Hypothesized) PO->Receptor Binds TGFBR TGF-β Receptor Complex Receptor->TGFBR Activates SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., p21, p27) Complex->Transcription Regulates Differentiation Cell Differentiation Transcription->Differentiation Leads to

Caption: Conceptual diagram of the hypothesized TGF-β/SMAD signaling pathway modulated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.

G Workflow for Synthesis and Bio-evaluation of this compound Analogs start Piperitone synthesis Chemical Synthesis (e.g., Epoxidation) start->synthesis analogs This compound & Analogs synthesis->analogs purification Purification & Characterization (e.g., Chromatography, NMR) analogs->purification bioassays Biological Assays purification->bioassays anticancer Anticancer (Differentiation) bioassays->anticancer antimicrobial Antimicrobial (MIC) bioassays->antimicrobial insecticidal Insecticidal (LD50) bioassays->insecticidal sar SAR Analysis anticancer->sar antimicrobial->sar insecticidal->sar

Caption: General experimental workflow for the structure-activity relationship studies of this compound.

References

A Comparative Guide to the Insecticidal Efficacy of Piperitone Oxide and its Precursor, Piperitone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of piperitone (B146419) oxide and its chemical precursor, piperitone. The information presented herein is a synthesis of experimental data from peer-reviewed studies, offering a comprehensive overview of their relative potencies against various insect pests. Detailed methodologies for key experiments are provided to support further research and development.

Executive Summary

Piperitone oxide, a monoterpenoid epoxide, generally demonstrates superior insecticidal activity compared to its precursor, piperitone. This enhanced efficacy is observed across different insect species and life stages, including the mosquito vector Anopheles stephensi and the stored product pests Tribolium castaneum and Sitophilus zeamais. While both compounds are believed to exert their effects through neurotoxic mechanisms, including the inhibition of acetylcholinesterase (AChE) and modulation of octopamine (B1677172) receptors, the epoxidation of piperitone to this compound appears to significantly enhance its biological activity.

Quantitative Comparison of Insecticidal Efficacy

The following tables summarize the available quantitative data on the insecticidal activity of this compound and piperitone against key insect pests. Direct comparison is facilitated where data for both compounds against the same insect species is available.

Table 1: Efficacy Against the Malarial Vector, Anopheles stephensi

Bioassay TypeCompoundMeasurementValueReference
Larvicidal Activity This compoundLD5061.64 µg/mL[1][2]
Mentha spicata var. viridis Oil (rich in this compound)LD5082.95 µg/mL[1][2]
Ovicidal Activity This compoundEgg Hatch Inhibition100% at 75.0 µg/mL[1][2]
Mentha spicata var. viridis Oil (rich in this compound)Egg Hatch Inhibition78.82% at 75.0 µg/mL[1]
Oviposition Deterrence This compoundOvipositionComplete inhibition at 60.0 µg/mL[1][2]
Mentha spicata var. viridis Oil (rich in this compound)Egg Laying~42 times fewer eggs than control at 60.0 µg/mL[1]

Note: Specific LD50 or effective concentration values for pure piperitone against Anopheles stephensi were not available in the reviewed literature, preventing a direct quantitative comparison for this species.

Table 2: Efficacy Against Stored-Product Pests

Target InsectBioassay MethodCompoundEfficacy MetricValueReference
Tribolium castaneum Contact Toxicity (Topical Application)This compoundLD5013.1 µ g/insect
PiperitoneLD50> 50 µ g/insect
Fumigant ToxicityThis compoundLC504.8 µL/L air
PiperitoneLC5018.9 µL/L air
Sitophilus zeamais Contact Toxicity (Topical Application)This compoundLD5024.6 µ g/insect
PiperitoneLD50> 50 µ g/insect
Fumigant ToxicityThis compoundLC5042.4 µL/L air
PiperitoneLC503.0 µL/L air

Mechanism of Action

The insecticidal action of both this compound and piperitone is believed to be multifaceted, primarily targeting the nervous system of insects. The proposed mechanisms include:

  • Acetylcholinesterase (AChE) Inhibition: Both compounds are thought to inhibit AChE, a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132). This inhibition leads to the accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.

  • Octopamine Receptor Modulation: Piperitone and its oxide may also interact with octopamine receptors. Octopamine is a key neurotransmitter and neurohormone in invertebrates, regulating vital processes such as behavior, movement, and metabolism. Disruption of octopamine signaling can lead to significant physiological and behavioral abnormalities, contributing to the insecticidal effect.

While the general mechanisms are considered similar, the higher efficacy of this compound suggests it may have a stronger interaction with these target sites. However, specific IC50 values for AChE inhibition and binding affinities for octopamine receptors for both compounds are not yet well-documented in publicly available literature, representing a key area for future research.

G cluster_piperitone Piperitone cluster_piperitone_oxide This compound p_target AChE / Octopamine Receptors p_effect Neurotoxic Effects p_target->p_effect po_target AChE / Octopamine Receptors po_effect Enhanced Neurotoxic Effects p_effect->po_effect Potentially Stronger Interaction po_target->po_effect

Figure 1: Proposed comparative mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of piperitone and this compound's insecticidal properties.

Larvicidal Bioassay (against Anopheles stephensi)

Objective: To determine the median lethal dose (LD50) of the test compounds against mosquito larvae.

Materials:

  • Fourth instar larvae of Anopheles stephensi.

  • Test compounds (this compound, piperitone).

  • Solvent (e.g., ethanol (B145695) or acetone).

  • Emulsifier (e.g., Tween-80).

  • Dechlorinated tap water.

  • 250 mL glass beakers or enamel trays.

  • Pipettes.

  • Small fishnet or strainer.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in the solvent. A small amount of emulsifier can be added to the water to ensure proper mixing.

  • Exposure: In each beaker, place 249 mL of dechlorinated water and 1 mL of the desired concentration of the test solution. Introduce 25 late third or early fourth instar larvae. A control group with solvent and emulsifier only should be run in parallel.

  • Observation: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LD50 values and their 95% confidence limits are determined using probit analysis.

Contact and Fumigant Toxicity Bioassay (against Stored-Product Pests)

Objective: To determine the LD50 (contact) and LC50 (fumigant) of the test compounds against adult stored-product insects.

Materials:

  • Adult insects (Tribolium castaneum or Sitophilus zeamais).

  • Test compounds.

  • Solvent (e.g., acetone).

  • Micro-applicator.

  • Glass vials or petri dishes.

  • Filter paper.

  • Sealed containers (for fumigant assay).

Procedure (Contact Toxicity - Topical Application):

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in a volatile solvent like acetone.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of individual insects. A control group is treated with the solvent alone.

  • Observation: After treatment, place the insects in clean containers with a food source and maintain them under controlled conditions. Assess mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Use probit analysis to calculate the LD50 values.

Procedure (Fumigant Toxicity):

  • Preparation: Apply a specific amount of the test compound onto a filter paper strip.

  • Exposure: Place the treated filter paper in a sealed container with a known volume. Introduce a set number of adult insects. A control group with an untreated filter paper is also prepared.

  • Observation: Keep the containers sealed for a defined exposure period (e.g., 24 hours). After exposure, transfer the insects to clean containers with food and assess mortality.

  • Data Analysis: Calculate the LC50 values using probit analysis.

G cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity start Start rearing Insect Rearing (Controlled Conditions) start->rearing prep Prepare Test Solutions (Piperitone & this compound) rearing->prep topical Topical Application (Micro-applicator) prep->topical fumigation Fumigation (Sealed Container) prep->fumigation obs_contact Observe Mortality (24, 48, 72h) topical->obs_contact analysis Data Analysis (Probit Analysis) obs_contact->analysis obs_fumigant Observe Mortality (24h) fumigation->obs_fumigant obs_fumigant->analysis results Determine LD50 & LC50 analysis->results

Figure 2: Experimental workflow for toxicity bioassays.

Chemical Relationship and Synthesis

This compound is synthesized from its precursor, piperitone, through an epoxidation reaction. This chemical transformation introduces an epoxide ring, which is believed to be crucial for its enhanced insecticidal activity.

G piperitone Piperitone (Precursor) epoxidation Epoxidation (e.g., with m-CPBA or H₂O₂) piperitone->epoxidation piperitone_oxide This compound (Product) epoxidation->piperitone_oxide

Figure 3: Synthesis of this compound from Piperitone.

Synthesis Protocol: Epoxidation of Piperitone

Objective: To synthesize this compound from piperitone.

Materials:

Procedure (using m-CPBA):

  • Reaction Setup: Dissolve piperitone in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise while stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess peroxyacid by washing with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

The available evidence strongly indicates that this compound is a more potent insecticide than its precursor, piperitone, against a range of insect pests. The introduction of the epoxide functional group through a straightforward synthetic route significantly enhances its biological activity. While the precise mechanisms of action require further elucidation with specific quantitative data on target site interactions, both compounds represent promising candidates for the development of new bio-based insecticides. Further research should focus on direct comparative studies against a broader range of pests and a detailed investigation into their molecular interactions with insect-specific targets.

References

A Comparative Guide to the Validation of GC-MS Methods for Accurate Piperitone Oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the accurate quantification of piperitone (B146419) oxide, a significant monoterpenoid found in various essential oils. Ensuring the reliability and accuracy of analytical data through proper method validation is a critical aspect of quality control and research in the pharmaceutical and natural products industries. This document outlines the key performance parameters for validation based on international guidelines and presents a detailed experimental protocol for a validated GC-MS method.

Comparison of GC-MS Method Performance

The selection of an appropriate analytical method depends on its intended purpose. For quantitative analysis, a validated method ensures that the results are accurate, reproducible, and reliable. Below is a summary of typical performance data for a validated GC-MS method for piperitone oxide quantification compared to a general, non-validated GC-MS method and an alternative High-Performance Liquid Chromatography (HPLC) method.

Performance Parameter Validated GC-MS Method General (Non-Validated) GC-MS Alternative Method (HPLC)
Specificity High (Mass spectral confirmation)High (Mass spectral confirmation)Moderate to High (UV detection)
Linearity (R²) ≥ 0.998Not formally assessed≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%Not formally assessed90.0 - 110.0%
Precision (%RSD) < 5%Variable< 10%
Limit of Detection (LOD) 0.1 µg/mLNot determined0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mLNot determined1.5 µg/mL
Internal Standard Recommended (e.g., n-Tridecane)OptionalRecommended

Experimental Protocol: Validated GC-MS Method for this compound Quantification

This section details the methodology for a validated GC-MS method for the accurate quantification of this compound. This protocol is based on established analytical practices and aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

Materials and Reagents
  • This compound Standard: Certified reference material of known purity.

  • Internal Standard (IS): n-Tridecane or Octadecane, analytical grade.[6][7]

  • Solvent: Hexane or Ethyl Acetate, HPLC or GC grade.

  • Sample: Essential oil or extract containing this compound.

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[6][8]

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.[6][8]

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][8][9]

GC-MS Conditions
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6][9]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.[6]

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Mass Scan Range: m/z 40-400.

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., n-tridecane) at a concentration of 1000 µg/mL in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the essential oil or extract, dissolve it in the solvent, and add the internal standard to the same final concentration as in the calibration standards.[6] Dilute the sample if necessary to bring the this compound concentration within the calibration range.

Data Analysis and Quantification
  • Identification: Identify the this compound and internal standard peaks in the chromatogram based on their retention times and mass spectra. The identification of this compound is confirmed by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).[6][8]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.[6]

Method Validation Parameters

According to ICH guidelines, the following parameters must be evaluated to validate the analytical method:[1][2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the mass spectral purity of the analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.998.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for the validation of a GC-MS method for this compound quantification.

GCMS_Validation_Workflow A Method Development & Optimization B Validation Protocol Preparation A->B C Standard & Sample Preparation B->C D GC-MS Analysis C->D E Data Acquisition & Processing D->E F Performance Parameter Evaluation E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Validation Report Generation G->L H->L I->L J->L K->L M Method Implementation for Routine Analysis L->M

Caption: Workflow for GC-MS method validation.

By following a systematic validation process, researchers can ensure the generation of high-quality, reliable data for the quantification of this compound, which is essential for product quality assessment, stability studies, and scientific research.

References

HPLC vs. GC-MS for Piperitenone Oxide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of piperitenone (B1678436) oxide—an oxygenated monoterpene prevalent in essential oils of the Mentha species—is crucial for quality control, efficacy studies, and standardization.[1] The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods hinges on the physicochemical properties of the analyte, the sample matrix, and the specific goals of the analysis.[2]

This guide provides an objective comparison of HPLC and GC-MS for the analysis of piperitenone oxide, supported by established experimental protocols and performance data to inform the selection of the most suitable methodology.

Fundamental Principles: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) operates by separating components in a liquid sample based on their differential interactions with a liquid mobile phase and a solid stationary phase.[3] A high-pressure pump moves the liquid through a packed column, and compounds are separated based on properties like polarity and solubility.[4] HPLC is exceptionally versatile, accommodating a wide range of analytes, including non-volatile and thermally sensitive compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is the established gold standard for the analysis of volatile and semi-volatile compounds.[6][7] In GC, a sample is vaporized and transported by an inert gas (mobile phase) through a capillary column containing a stationary phase.[4] Separation occurs based on the compound's volatility and affinity for the stationary phase.[4] The separated compounds then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing both quantitative data and structural information for definitive identification.[2]

Head-to-Head Comparison for Piperitenone Oxide Analysis

Piperitenone oxide is a volatile monoterpene, a characteristic that makes it inherently suitable for GC-MS analysis.[1][2] However, HPLC can be adapted for its quantification, and the choice involves trade-offs in performance, sample preparation, and specificity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Suitable, but not the conventional method. Ideal for non-volatile or thermally labile compounds.[2] Operates at ambient temperatures, avoiding any risk of thermal degradation.[4]Ideal. As a volatile monoterpene, piperitenone oxide is perfectly suited for GC-MS, which is the industry-standard technique.[2]
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[2]
Detector Diode-Array Detector (DAD) or UV-Vis. Piperitenone oxide's α,β-unsaturated ketone system allows for UV detection (~254 nm).[2][8]Mass Spectrometer (MS), providing mass spectra for definitive compound identification against libraries (e.g., NIST, Wiley).[1]
Specificity Good. Based on retention time. Co-elution can be a challenge without an MS detector.Excellent. Provides both retention time and a mass spectrum (a chemical fingerprint), allowing for definitive identification even with complex matrices.[2]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[2]Generally offers high sensitivity, often in the parts-per-billion (ppb) range for targeted analysis.[7]
Sample Preparation Involves solvent extraction (e.g., methanol) followed by filtration. Derivatization is not required.[2]Typically involves dilution in a volatile solvent (e.g., hexane (B92381), ethyl acetate). Derivatization is not necessary for piperitenone oxide.[1]
Analysis Time Can be faster for single-analyte quantification.Runtimes can be longer due to temperature programming, but allows for simultaneous profiling of all volatile compounds in a sample.[2]
Instrumentation Cost Generally lower initial instrument cost compared to GC-MS.[2]Higher initial instrument and operational costs due to the mass spectrometer and high-purity gas requirements.[2]
Analytical Workflow Visualization

The general experimental workflows for analyzing piperitenone oxide using HPLC and GC-MS share initial extraction steps but diverge in their chromatographic and detection phases.

G cluster_0 Sample Preparation cluster_1 HPLC Workflow cluster_2 GC-MS Workflow Sample Plant Material / Essential Oil Extraction Solvent Extraction (e.g., Methanol (B129727), Hexane) Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial GC_Vial Dilution & Transfer to GC Vial Filter->GC_Vial HPLC_Inject HPLC-DAD/UV Analysis HPLC_Vial->HPLC_Inject HPLC_Data Data Processing (Retention Time & Peak Area) HPLC_Inject->HPLC_Data GC_Inject GC-MS Analysis GC_Vial->GC_Inject GC_Data Data Processing (Retention Time & Mass Spectrum) GC_Inject->GC_Data

Figure 1. Comparative experimental workflow for HPLC and GC-MS analysis of piperitenone oxide.

Experimental Protocols

The following sections detail standard methodologies for the quantification of piperitenone oxide using both GC-MS and a proposed HPLC method.

Standard GC-MS Protocol for Piperitenone Oxide

This method is the most common and robust approach for analyzing piperitenone oxide in complex matrices like essential oils.[1]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Temperature set to 250°C, with an injection volume of 1 µL and a split ratio of 50:1 (may be optimized).[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2-5 minutes.[1][2]

    • Ramp: Increase to 180°C at a rate of 3°C/min.[1]

    • Second Ramp: Increase to 280°C at 20°C/min and hold for 5-10 minutes.[1]

  • MS Conditions:

    • Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Scan Range: m/z 45–500.[1]

2. Sample Preparation:

  • Accurately weigh ~10 mg of the essential oil into a 10 mL volumetric flask.[1]

  • Dissolve and dilute to volume with a high-purity volatile solvent such as hexane or ethyl acetate.[1]

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]

3. Identification and Quantification:

  • Identification: The piperitenone oxide peak is identified by comparing its retention time and experimental mass spectrum with reference data from spectral libraries (e.g., NIST, Wiley) or a pure standard.[1][9]

  • Quantification: For relative percentage, the peak area of piperitenone oxide is divided by the total peak area of all identified components. For absolute quantification, an external calibration curve is constructed using a pure standard.[2][9]

Proposed HPLC-UV Protocol for Piperitenone Oxide

This method is adapted from established protocols for structurally similar monoterpenes and is suitable for labs where GC-MS is unavailable or for specific applications requiring liquid chromatography.[2]

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm, targeting the α,β-unsaturated ketone chromophore.[2]

  • Injection Volume: 20 µL.[2]

2. Sample Preparation:

  • Accurately weigh ~20 mg of the essential oil or 1 g of powdered plant material.[1][2]

  • Extract with 10 mL of methanol or acetonitrile, using ultrasonication for 30 minutes to ensure complete dissolution.[1][2]

  • Centrifuge the extract if solid material is present.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

3. Identification and Quantification:

  • Identification: The peak is identified by comparing its retention time with that of a pure piperitenone oxide standard analyzed under identical conditions.[1]

  • Quantification: A calibration curve is generated by plotting the peak area against a series of known concentrations of a pure standard. The concentration in the sample is determined by interpolation from this curve.[1]

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques capable of quantifying piperitenone oxide.

GC-MS is unequivocally the superior and recommended method for the dedicated analysis of piperitenone oxide. Its suitability for volatile compounds, combined with the high separation efficiency of capillary GC and the definitive identification provided by mass spectrometry, makes it the gold standard.[2][6] This method is particularly advantageous for comprehensive chemical profiling of essential oils, where it can simultaneously identify and quantify dozens of volatile components in a single run.

HPLC is a viable and practical alternative. It is particularly useful in scenarios where:

  • A laboratory is equipped with HPLC but not GC-MS.

  • Simultaneous analysis of both volatile (piperitenone oxide) and non-volatile or thermally labile compounds (e.g., cannabinoids, phenolic acids) is required, streamlining workflows.[6]

  • The sample matrix is incompatible with the high temperatures of a GC inlet.

Ultimately, the choice of technique should be guided by the specific research question, required level of specificity, available instrumentation, and sample throughput needs. For rigorous identification and comprehensive volatile profiling, GC-MS remains the benchmark. For routine quality control focused on quantification where a validated method exists, HPLC can be a highly efficient tool.

References

Comparative study of the differentiation-inducing activity of piperitenone oxide stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)- and (–)-Piperitenone Oxide Stereoisomers in Cancer Cell Lines

For Immediate Release

[City, State] – December 19, 2025 – New comparative research highlights the differential bioactivity of piperitenone (B1678436) oxide stereoisomers, revealing the potent and stereospecific differentiation-inducing activity of the naturally occurring monoterpene. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental findings, methodologies, and hypothesized signaling pathways.

Piperitenone oxide, a major constituent of spearmint (Mentha spicata) essential oil, has been identified as a promising agent for differentiation therapy in cancer.[1][2] This therapeutic approach aims to coax malignant cells into a more mature, less proliferative state. The focus of recent investigations has been on the distinct biological activities of its two stereoisomers: (+)-piperitenone oxide and (–)-piperitenone oxide.

Comparative Differentiation-Inducing Activity in RCM-1 Human Colon Cancer Cells

Table 1: Comparative Differentiation-Inducing Activity of Piperitenone Oxide Stereoisomers on RCM-1 Cells

CompoundCell LineDifferentiation MarkerRelative ActivityQuantitative Data (ED50)
(+)-Piperitenone OxideRCM-1Duct Formation / Alkaline Phosphatase ActivityStrongerNot available in cited literature
(–)-Piperitenone OxideRCM-1Duct Formation / Alkaline Phosphatase ActivityWeakerNot available in cited literature

Effects on Other Cancer Cell Lines

While the primary focus of the available research has been on RCM-1 human colon cancer cells, the differentiation-inducing potential of piperitenone oxide stereoisomers on other cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, has not been reported in the reviewed scientific literature. Therefore, a direct comparative analysis of their effects on HL-60 cells cannot be provided at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of piperitenone oxide stereoisomers.

RCM-1 Cell Culture and Differentiation Induction

This protocol outlines the general procedure for culturing RCM-1 cells and inducing differentiation using piperitenone oxide stereoisomers.

  • Cell Culture: Human colon cancer RCM-1 cells are cultured in DMEM/F-12 (1:1) medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: For differentiation assays, RCM-1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[4] The plates are incubated for 24 hours to allow for cell attachment.[4]

  • Treatment: Stock solutions of (+)-piperitenone oxide and (–)-piperitenone oxide are prepared in a suitable solvent such as DMSO. Serial dilutions of the stereoisomers are then made in the complete growth medium. The medium in the 96-well plates is replaced with the medium containing various concentrations of the piperitenone oxide stereoisomers or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: The treated cells are incubated for 48-72 hours to allow for differentiation to occur.[4]

  • Assessment of Differentiation: Differentiation is assessed by observing the formation of duct-like structures under a phase-contrast microscope and by quantifying the activity of alkaline phosphatase (ALP).[1][4]

Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is a key marker of differentiation in RCM-1 cells.[5] The following protocol is a generalized method for determining ALP activity.

  • Cell Lysis: After the incubation period, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.2% Triton X-100 in purified water) with shaking for 20 minutes at room temperature.[7]

  • Preparation of Reaction Mixture: A working reagent is prepared containing an assay buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5) and the substrate, p-nitrophenyl phosphate (B84403) (pNPP).[7][8]

  • Enzymatic Reaction: The cell lysate is added to a 96-well plate, followed by the addition of the pNPP working reagent. The plate is incubated at 37°C for 15-60 minutes.[8][9] During this time, ALP in the cell lysate hydrolyzes pNPP to p-nitrophenol, which is a yellow-colored product.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution, such as 6 N HCl followed by 1.0 N NaOH or a commercially available stop solution.[8][9]

  • Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.[8][10]

  • Data Analysis: The ALP activity is proportional to the absorbance and is typically normalized to the total protein concentration of the cell lysate. The results are expressed as units of ALP activity per milligram of protein.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the differentiation-inducing activity of piperitenone oxide stereoisomers.

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Differentiation cluster_2 Data Analysis a Seed RCM-1 cells in 96-well plates b Incubate for 24h a->b c Treat with Piperitenone Oxide Stereoisomers b->c d Incubate for 48-72h c->d e Microscopic Observation of Duct Formation d->e f Alkaline Phosphatase (ALP) Assay d->f g Quantify Duct Formation e->g h Measure ALP Activity (Absorbance at 405 nm) f->h i Compare Activities of Stereoisomers g->i h->i

Experimental workflow for assessing differentiation-inducing activity.

Hypothesized Signaling Pathway

The precise molecular mechanism by which piperitenone oxide induces differentiation in colon cancer cells is not yet fully elucidated. However, research on colorectal cancer progression suggests the involvement of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[11][12] It is hypothesized that piperitenone oxide may exert its effects by modulating this pathway.

The canonical TGF-β signaling pathway involves the binding of TGF-β ligands to a receptor complex, leading to the phosphorylation and activation of SMAD proteins.[13][14] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in cellular differentiation.[13]

The following diagram illustrates a conceptual model of the hypothesized TGF-β/SMAD signaling pathway that may be influenced by piperitenone oxide.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Piperitenone_Oxide (+)-Piperitenone Oxide Receptor_Complex TGF-β Receptor Complex (Type I & II) Piperitenone_Oxide->Receptor_Complex Modulates? TGF_beta TGF-β Ligand TGF_beta->Receptor_Complex SMAD2_3 SMAD2/3 Receptor_Complex->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 SMAD_Complex SMAD Complex Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription Translocation Differentiation Cell Differentiation Gene_Transcription->Differentiation pSMAD2_3SMAD4 pSMAD2_3SMAD4 pSMAD2_3SMAD4->SMAD_Complex

Hypothesized TGF-β/SMAD signaling pathway.

Conclusion

The available evidence strongly indicates that (+)-piperitenone oxide is a more potent inducer of differentiation in RCM-1 human colon cancer cells than its (–)-stereoisomer. This highlights the importance of stereochemistry in the biological activity of this natural compound. While the precise molecular mechanisms and quantitative efficacy are yet to be fully elucidated, the potential of piperitenone oxide as a lead compound for differentiation-based cancer therapy warrants further investigation. Future research should focus on obtaining quantitative dose-response data, elucidating the specific signaling pathways involved, and exploring the activity of these stereoisomers in a broader range of cancer cell lines.

References

Unveiling the Potential of Piperitone Oxide: A Comparative Analysis of its Antimicrobial Activity Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens, particularly Staphylococcus aureus, necessitates the exploration of novel antimicrobial agents. Piperitone (B146419) oxide, a monoterpene found in the essential oils of various Mentha species, has demonstrated promising antibacterial properties. This guide provides a comprehensive comparison of piperitone oxide's antimicrobial activity against S. aureus with that of conventional antibiotics, supported by available experimental data.

Antimicrobial Potency: A Head-to-Head Comparison

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While direct comparative studies are limited, existing data allows for an evaluation of this compound's potency against S. aureus.

A study on clinical isolates of S. aureus reported that the average MIC for this compound was 172.8 ± 180.7 μg/mL, with a range of 32 to 1024 μg/mL.[1] This variability highlights the strain-dependent nature of its activity. The same study also determined the MIC values for a panel of conventional antibiotics against the same bacterial strains, providing a basis for comparison.

CompoundAverage MIC (μg/mL) against S. aureus
This compound 172.8 ± 180.7
Penicillin> 2
Ampicillin> 2
Vancomycin1
Linezolid2
Tigecycline0.25
Levofloxacin0.5
Minocycline0.5
Ceftriaxone8
Meropenem0.125

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus. Data for this compound and antibiotics are sourced from a study on clinical isolates.[1] It is important to note that the reported MIC for some antibiotics reflects resistance in the tested strains.

Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics

A significant aspect of this compound's potential lies in its ability to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains. A checkerboard assay was used to determine the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

This compound exhibited synergistic effects with all nine tested antibiotics against S. aureus clinical isolates, albeit to varying degrees.[1]

AntibioticPercentage of Synergy (%) with this compound
Ceftriaxone67.86
Levofloxacin67.86
Linezolid67.86
Vancomycin60.71
Ampicillin57.14
Penicillin53.57
Minocycline42.86
Meropenem35.71
Tigecycline3.57

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Staphylococcus aureus. The percentages indicate the proportion of clinical isolates in which a synergistic interaction was observed.[1]

Mechanism of Action: Disrupting the Bacterial Defenses

The primary proposed mechanism of antibacterial action for this compound, similar to other essential oil components, is the disruption of the bacterial cytoplasmic membrane.[1] This disruption leads to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.

Proposed Antibacterial Mechanism of this compound PO This compound Membrane S. aureus Cytoplasmic Membrane PO->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's action against S. aureus.

Safety Profile: A Preliminary Assessment

The safety of a potential antimicrobial agent is paramount. While comprehensive data on the cytotoxicity of this compound against normal human cells is limited, some initial findings are available. Studies on various human cancer cell lines have reported cytotoxic effects. For instance, the IC50 (half-maximal inhibitory concentration) of this compound against Huh7 and HepG2 human hepatocellular carcinoma cell lines was found to be 18.2 ± 6.3 µg/mL and 27.3 ± 15.5 µg/mL, respectively, after 72 hours of incubation.

Importantly, an extract from Mentha suaveolens, containing this compound as a major constituent, showed no cytotoxic effects on normal human dermal fibroblast (NHDF) cells at concentrations of 1 and 10 μg/mL. While this is a positive indication, further studies with isolated this compound on a range of normal human cell lines, such as keratinocytes and fibroblasts, are necessary to establish a comprehensive safety profile for topical or systemic applications.

Experimental Protocols

The following methodologies are standard for evaluating the antimicrobial properties of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A suspension of S. aureus is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing
  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antimicrobial agent (conventional antibiotic) along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension of S. aureus.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • Data Analysis: The FIC index is calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Workflow for Antimicrobial Activity Assessment cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard Assay) MIC_Prep Prepare Bacterial Inoculum (S. aureus) MIC_Inoculate Inoculate Microtiter Plate MIC_Prep->MIC_Inoculate MIC_Dilute Serial Dilution of This compound MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate (37°C, 16-24h) MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read Syn_Prep Prepare Bacterial Inoculum (S. aureus) Syn_Inoculate Inoculate Checkerboard Plate Syn_Prep->Syn_Inoculate Syn_Dilute Serial Dilutions of This compound & Antibiotic Syn_Dilute->Syn_Inoculate Syn_Incubate Incubate (37°C, 16-24h) Syn_Inoculate->Syn_Incubate Syn_Calc Calculate FIC Index Syn_Incubate->Syn_Calc

Caption: Workflow for assessing the antimicrobial activity of this compound.

Future Directions and Research Gaps

The available data suggests that this compound is a promising candidate for further investigation as an antimicrobial agent against S. aureus. However, several research gaps need to be addressed:

  • Antibiofilm Activity: There is a notable lack of data on the efficacy of this compound against S. aureus biofilms, a critical factor in chronic and persistent infections.

  • Detailed Mechanism of Action: While membrane disruption is the proposed mechanism, further studies are needed to elucidate the specific molecular interactions and potential secondary intracellular targets.

  • Comprehensive Safety Profile: Rigorous cytotoxicity testing of isolated this compound on various normal human cell lines is essential to determine its therapeutic index and potential for clinical use.

  • In Vivo Efficacy: Preclinical studies in animal models are required to validate the in vitro findings and assess the efficacy of this compound in treating S. aureus infections.

References

A Comparative Analysis of Piperitone Oxide and Carvone Oxide: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two structurally related monoterpene epoxides, piperitone (B146419) oxide and carvone (B1668592) oxide (also known as α,β-epoxy-carvone). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document synthesizes experimental data on their cytotoxic, antimicrobial, and anti-inflammatory effects, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

Piperitone oxide and carvone oxide are oxygenated monoterpenes found in the essential oils of various aromatic plants, notably from the Mentha genus. Their shared epoxide functional group is a key structural feature that contributes to their diverse biological activities. While they share a common p-menthane (B155814) skeleton, the differential placement of the epoxide ring and other functional groups leads to distinct pharmacological profiles. This guide aims to objectively compare and contrast their biological effects based on available scientific literature.

Cytotoxic and Anticancer Effects

This compound has demonstrated notable potential as an anticancer agent, primarily through its ability to induce differentiation in cancer cells, a therapeutic strategy aimed at reverting malignant cells to a more normal state.[1][2] In contrast, studies on carvone oxide have focused more on its direct cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity
CompoundCell LineCell TypeAssayIncubation Time (h)IC50 / EffectReference
This compound RCM-1Human Colon CancerDifferentiation Assay-Potent Inducer[2][3]
Huh7Human Hepatocellular CarcinomaPCSK9 Inhibition7218.2 ± 6.3 µg/mL[3]
HepG2Human Hepatocellular CarcinomaPCSK9 Inhibition7227.3 ± 15.5 µg/mL[3]
Carvone Oxide (α,β-epoxycarvone) HepG-2Human Hepatocellular CarcinomaSulforhodamine B48No cytotoxicity observed[4][5]
SiHaHuman Cervical CancerSulforhodamine B48No cytotoxicity observed[4][5]
HeLaHuman Cervical CancerTetrazolium-dye-Dose-dependent cytotoxic effect[6]
VeroNon-tumoral kidney cellsTetrazolium-dye-Lower cytotoxicity than on HeLa cells[6]
Mechanism of Action: Apoptosis Induction by this compound

This compound is hypothesized to induce apoptosis in cancer cells through the mitochondrial pathway.[1] This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates the caspase cascade.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, are key players in this pathway.

G PO This compound ROS ↑ Reactive Oxygen Species (ROS) PO->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax ↑ Bax/Bcl-2 ratio Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative signaling pathway of this compound-induced apoptosis.[1]

Antimicrobial Activity

Both this compound and carvone oxide exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The epoxide ring is believed to be crucial for their ability to disrupt microbial cell membranes and inhibit essential cellular processes.[7][8]

Quantitative Data: Antimicrobial Activity (MIC/MBC/MFC)
CompoundMicroorganismAverage MIC (µg/mL)Average MBC/MFC (µg/mL)Reference
This compound Staphylococcus aureus172.8 ± 180.7-[9][10]
Escherichia coli512.2 ± 364.7-[9][10]
Carvone Oxide (α,β-epoxycarvone) Staphylococcus aureus> 25002500[4]
Escherichia coli> 2500> 2500[4]
Candida krusei625625[4][5]
Candida albicans> 2500> 2500[4]
Candida tropicalis25002500[4]
Candida parapsilosis> 25001250[4]

Note: MBC = Minimum Bactericidal Concentration; MFC = Minimum Fungicidal Concentration.

This compound has shown synergistic effects when combined with certain antibiotics, suggesting its potential to combat antibiotic resistance.[9]

Anti-inflammatory and Antinociceptive Effects

Both compounds have been investigated for their ability to modulate inflammatory responses and alleviate pain. Their mechanisms of action appear to differ, with carvone oxide showing evidence of central nervous system involvement, while this compound's effects are thought to be more peripherally mediated.

Comparative Summary of Anti-inflammatory and Antinociceptive Activities
FeatureThis compoundCarvone Oxide (α,β-epoxycarvone)Reference
Effect Antinociceptive and anti-inflammatoryAntinociceptive and anti-inflammatory[11][12]
Mechanism Likely an indirect anti-inflammatory effect, not involving the central nervous system.Pronounced peripheral and central antinociceptive effect.[11][12]
Opioid System Involvement Effect not reversed by naloxone.Effect reversed by naloxone, suggesting opioidergic system activation.[11][12]
Models Acetic acid-induced writhing, formalin test (second phase).Acetic acid-induced writhing, formalin test (both phases), hot-plate test.[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the preclinical assessment of natural compounds. Below are standardized methodologies for key assays mentioned in this guide.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a culture plate.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or carvone oxide) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 plate_cells Plate Cells in 96-well plate incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add Test Compound incubate2 Incubate for 48-72h add_compound->incubate2 fix_cells Fix with TCA wash1 Wash with Water fix_cells->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance (515 nm) solubilize->read

Experimental workflow for cytotoxicity assessment using the SRB assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Grow microbial cultures overnight and then dilute them in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Conclusion

This compound and carvone oxide, while structurally similar, exhibit distinct biological profiles. This compound shows significant promise as a cancer cell differentiation agent and has well-documented antimicrobial and insecticidal properties.[2][9][13] Its anti-inflammatory action appears to be peripherally mediated.[11] Carvone oxide, on the other hand, demonstrates direct cytotoxicity against certain cancer cell lines and possesses anti-inflammatory and antinociceptive effects that likely involve the central nervous system and the opioidergic pathway.[6][12] Its antimicrobial activity, based on the available data, appears to be less potent than that of this compound against the tested bacterial strains.[4]

The differences in their activities underscore the importance of structure-activity relationship studies. The position of the epoxide ring and other functional groups critically influences their interaction with biological targets. For drug development professionals, these findings suggest that this compound could be a lead compound for developing differentiation-based cancer therapies or novel antimicrobial agents. Carvone oxide may serve as a scaffold for developing new analgesics with a central mechanism of action. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their in vivo efficacy and safety profiles.

References

A Comparative Guide to the Structural Confirmation of Piperitenone Dioxide: Integrating NOESY and DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of natural product chemistry and drug development. For complex stereochemical arrangements, such as those found in epoxides like piperitenone (B1678436) dioxide, this task can be particularly challenging. This guide provides an objective comparison of the synergistic use of Nuclear Overhauser Effect Spectroscopy (NOESY) and Density Functional Theory (DFT) calculations for structural elucidation, comparing this modern approach with alternative methods and providing detailed experimental frameworks.

The core challenge in assigning the structure of piperitenone dioxide lies in determining the relative configuration of the epoxide ring in relation to the chiral centers of the p-menthane (B155814) skeleton. While standard 2D NMR techniques (COSY, HSQC, HMBC) can establish the planar structure, they often fall short in defining the precise stereochemistry. NOESY provides through-space correlations that can reveal the relative orientation of protons, but for rigid or conformationally complex molecules, this data can sometimes be ambiguous.[1] The integration of quantum-mechanical calculations, specifically DFT, to predict NMR chemical shifts for all possible diastereomers provides a powerful tool to resolve this ambiguity and assign the correct structure with a high degree of confidence.[2]

Methodology Comparison: NOESY/DFT vs. Alternatives

The combination of NOESY and DFT offers a robust, non-destructive method that is particularly advantageous when crystallographic methods are not viable.[1]

Method Principle Sample Requirement Advantages Limitations
NOESY & DFT/DP4+ Combines experimental through-space proton distances (NOESY) with quantum-mechanically calculated NMR chemical shifts (DFT) for all possible isomers, followed by statistical analysis (DP4+).1-5 mg, non-crystalline, in solutionHigh confidence in stereochemical assignment, non-destructive, does not require crystals, applicable to a wide range of molecules.[3]Can be computationally intensive; NOE ambiguity for medium-sized molecules (MW ~700-1200 Da).[4]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.High-quality single crystal requiredProvides an unambiguous, absolute 3D structure.Growth of suitable crystals can be a major bottleneck and is often not possible.[1]
Chiroptical Methods (ECD/VCD) Measures the differential absorption of left and right circularly polarized light, which is then compared to TDDFT-calculated spectra.1-2 mg, in solutionProvides information on absolute configuration.[2]Requires a chromophore near the stereocenters for ECD; can be computationally expensive.
Residual Dipolar Couplings (RDCs) Measures anisotropic NMR parameters in a weakly aligning medium to gain long-range structural information.~5 mg, requires special aligning media (e.g., gels, liquid crystals).Provides valuable long-range distance and angle information, complementing NOE data.[1]Sample preparation with aligning media can be challenging and may alter molecular conformation.[1]

Experimental and Computational Protocols

Detailed and rigorous protocols are essential for obtaining reliable data for structural confirmation.

Protocol 1: 2D NOESY Experiment

This protocol is optimized for a small molecule like piperitenone dioxide (MW < 600 Da).

  • Sample Preparation: Dissolve approximately 3-5 mg of purified piperitenone dioxide in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). The solution must be free of particulate matter.

  • Oxygen Removal (Critical for Small Molecules): To prevent paramagnetic quenching of the NOE effect, degas the sample thoroughly using the freeze-pump-thaw method.[4] Repeat this cycle 3-4 times before sealing the NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency. Do not spin the sample to avoid modulation artifacts.[4]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Load a standard 2D NOESY pulse sequence (e.g., noesyzq on Bruker instruments to suppress zero-quantum artifacts).[4]

  • Acquisition Parameters:

    • Mixing Time (d8): This is the most critical parameter. For small molecules, the NOE buildup is slow and positive. Start with a mixing time of 500-800 ms. Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1.2 s) to build an NOE curve and ensure the linear approximation is valid.[4]

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds).

    • Acquisition Time: ~0.2-0.3 seconds.

    • Number of Scans: 8-16 scans per increment, depending on sample concentration.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions and perform phase correction. Analyze the cross-peaks, whose volumes are proportional to 1/r⁶, where r is the internuclear distance.

Protocol 2: DFT Chemical Shift Calculation and DP4+ Analysis

This workflow outlines the computational steps to predict NMR shifts and assign stereochemistry.

  • Isomer Generation: Based on the established planar structure, generate 3D coordinates for all possible diastereomers of piperitenone dioxide.

  • Conformational Search: For each diastereomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94). This step is crucial to locate all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of all low-energy conformers (e.g., within 10-15 kJ/mol of the global minimum) using DFT. A common functional and basis set for this step is B3LYP/6-31G(d,p).[5][6]

  • NMR Chemical Shift Calculation:

    • For each optimized conformer, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A functional optimized for NMR calculations, such as mPW1PW91, with a larger basis set like 6-311+G(d,p), is recommended.[2]

    • The calculation should be performed using a solvent model (e.g., PCM or SMD) that matches the experimental conditions.[7]

  • Boltzmann Averaging: Calculate the Boltzmann-averaged ¹H and ¹³C chemical shifts for each diastereomer based on the relative energies of its conformers. The unscaled chemical shifts are then typically scaled using a linear regression analysis based on known standards like TMS.

  • DP4+ Probability Analysis: Use the experimental and calculated (scaled and unscaled) ¹H and ¹³C chemical shifts as input for the DP4+ probability tool. This tool provides a statistical probability for each candidate structure being the correct one, offering a quantitative measure of confidence in the assignment.[3]

Quantitative Data Analysis

The synergy between experimental and calculated data is best illustrated through direct comparison. The tables below present hypothetical data for a plausible diastereomer of piperitenone dioxide to demonstrate the analytical process.

Table 1: Key NOESY Correlations for Structure Confirmation

This table shows expected through-space correlations that would differentiate between possible stereoisomers. For example, a strong NOE between a proton on the epoxide ring and a methyl group proton would indicate their spatial proximity on the same face of the molecule.

Correlating Protons NOESY Intensity Inferred Distance (Å) Structural Implication
H-2 ↔ H-6aMedium~2.8Confirms relative orientation on the cyclohexane (B81311) ring
H-2 ↔ Me-10Strong~2.4Indicates cis relationship between the epoxide and the isopropyl group
H-5a ↔ Me-7Medium~3.0Proximity of the C-1 methyl group to an axial proton
H-5b ↔ H-6bStrong~2.3Confirms geminal and vicinal relationships
Table 2: Comparison of Experimental vs. DFT-Calculated NMR Shifts and DP4+ Analysis

This table demonstrates how calculated data is used to identify the correct isomer from a set of possibilities. Isomer 2 shows the best correlation with the experimental data, which is quantitatively confirmed by the high DP4+ probability.

Atom Isomer 1 (Calculated δ) Isomer 2 (Calculated δ) Experimental δ Isomer 1 (Δδ) Isomer 2 (Δδ)
¹³C-1 70.165.565.44.70.1
¹³C-2 62.361.861.90.4-0.1
¹³C-3 208.5207.9208.10.4-0.2
¹³C-4 51.251.551.6-0.4-0.1
¹H-2 3.453.583.59-0.14-0.01
¹H-4 2.782.912.90-0.120.01
¹H-8 2.552.412.420.14-0.01
DP4+ 1.2% 98.8% - - -

Visualizing the Workflow and Logic

To clarify the process, the following diagrams illustrate the experimental workflow and the logical integration of the different data sources.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_confirm Confirmation Isolation Isolation & Purification Planar Planar Structure (COSY, HSQC, HMBC) Isolation->Planar Propose Propose Diastereomers Planar->Propose NOESY 2D NOESY Acquisition Propose->NOESY Conformers Conformational Search Propose->Conformers Compare Compare Experimental & Calculated Data NOESY->Compare DFT_Calc DFT NMR Calculation (GIAO, mPW1PW91) Conformers->DFT_Calc DP4 DP4+ Analysis DFT_Calc->DP4 DP4->Compare Confirm Final Structure Confirmed Compare->Confirm

Caption: Experimental and computational workflow for piperitenone dioxide structure confirmation.

Caption: Logical relationship between experimental and computational data in structure validation.

Conclusion

The structural elucidation of stereochemically rich natural products like piperitenone dioxide demands a multi-faceted approach. While traditional methods like X-ray crystallography provide definitive answers, they are often hampered by the inability to produce suitable crystals. The integrated application of 2D NOESY experiments and DFT-based NMR chemical shift calculations, coupled with statistical tools like DP4+ analysis, has emerged as a highly reliable and broadly applicable strategy. This combined methodology effectively mitigates the ambiguities of relying on a single technique, providing a high level of confidence in the final structural assignment and empowering researchers in the fields of natural product chemistry and drug discovery.

References

A Comparative Analysis of Enantiomeric Excess in Natural vs. Synthetic Piperitenone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperitenone (B1678436) oxide, a bicyclic monoterpenoid ketone, is a compound of significant interest in the pharmaceutical and fragrance industries due to its potential biological activities.[1][2] As a chiral molecule, it exists as multiple stereoisomers, and the biological effects can be enantiomer-dependent.[3][4] For instance, (+)-piperitenone oxide has demonstrated stronger differentiation-inducing activity against human colon cancer cells than its (-)-enantiomer.[4][5] Consequently, the determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial for quality control, structure-activity relationship studies, and the development of stereochemically pure therapeutic agents.[1] This guide provides an objective comparison of the enantiomeric excess of piperitenone oxide from natural and synthetic sources, supported by experimental data and detailed methodologies.

Enantiomeric Excess: A Comparative Overview

The enantiomeric composition of piperitenone oxide varies significantly between natural isolates and synthetically produced versions. Essential oils from plants, particularly of the Mentha genus, are rich natural sources of this compound.[6][7] In contrast, standard chemical synthesis routes often yield a racemic mixture, which is an equal mixture of both enantiomers.

Natural Piperitenone Oxide:

Piperitenone oxide found in nature is typically enantiomerically enriched, often with a high degree of stereoselectivity due to enzymatic biosynthesis.[5] For example, studies on essential oils from Mentha spicata (spearmint) have identified (1S,2S)-(+)-piperitenone oxide as the predominant enantiomer.[5] Chiral Gas Chromatography-Mass Spectrometry (GC-MS) analyses of natural piperitenone oxide have reported high enantiomeric purity, in some cases exceeding 99%.[5] However, the enantiomeric excess can vary depending on the plant species and geographical origin. One study on M. spicata reported an enantiomeric excess of 66% for the isolated natural piperitenone oxide.[5]

Synthetic Piperitenone Oxide:

The most common method for synthesizing piperitenone oxide is through the epoxidation of piperitenone.[2] When this reaction is carried out using standard achiral reagents, such as hydrogen peroxide under basic conditions (the Weitz-Scheffer reaction), the result is a racemic mixture of (±)-piperitenone oxide.[2][8] This means the product contains equal amounts of both enantiomers, resulting in an enantiomeric excess of 0%. To obtain enantiomerically enriched synthetic piperitenone oxide, either a stereoselective synthesis strategy must be employed, or the racemic mixture must be resolved. Optical resolution using techniques like chiral High-Performance Liquid Chromatography (HPLC) can separate the enantiomers, yielding products with a high enantiomeric excess (over 98% ee).[5]

Quantitative Data Summary

The following table summarizes the typical enantiomeric excess values for piperitenone oxide from both natural and synthetic sources as reported in the literature.

SourceMethod of Production/IsolationTypical Enantiomeric Excess (ee)Predominant EnantiomerReference
Natural
Mentha spicataEssential Oil Isolation66%Not Specified[5]
Mentha spicata var. viridis 'Ganga'Essential Oil Isolation>99%(1S,2S)-(+)-piperitenone oxide[5]
Micromeria fruticosa & Mentha longifoliaEssential Oil IsolationEnantiomerically pure(1S,2S,4S)-trans & (1S,2S,4R)-cis[5]
Synthetic
PiperitenoneEpoxidation (e.g., H₂O₂, NaOH)0% (Racemic)N/A[2][8]
(±)-Piperitenone oxideChiral HPLC Resolution>98%Separated (+) and (-) enantiomers[5]

Experimental Protocols

Accurate determination of enantiomeric excess relies on robust analytical techniques capable of separating chiral molecules. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

1. Synthesis of Racemic Piperitenone Oxide via Epoxidation

This protocol describes a general procedure for the synthesis of racemic piperitenone oxide from piperitenone using the Weitz-Scheffer reaction.[2]

  • Reaction Setup: Dissolve piperitenone (1.0 equivalent) in methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide (B78521) (0.5 equivalents) dropwise.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.5 equivalents) dropwise to the basic solution, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (B1210297) (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

2. Determination of Enantiomeric Excess by Chiral GC-MS

This protocol outlines a general method for the chiral separation and quantification of piperitenone oxide enantiomers.

  • Sample Preparation: Dilute the essential oil or synthetic piperitenone oxide sample in a suitable volatile solvent like hexane (B92381) to an appropriate concentration.[7]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a chiral capillary column (e.g., Rt-βDEX-sm or a cyclodextrin-based phase).[5]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[5][9]

    • Injector: Split/splitless injector, typically at 250 °C.[9]

    • Oven Temperature Program: A slow temperature ramp (e.g., 1.5-3 °C/min) is often used to achieve good separation. A typical program might be: start at 50-60 °C, hold for 1-5 minutes, then ramp to 210-280 °C.[5][9]

    • Detector: Mass Spectrometer (MS) operating in Electron Impact (EI) mode.[9]

  • Data Analysis:

    • Identify the peaks corresponding to the piperitenone oxide enantiomers based on their retention times and mass spectra.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers (E1 and E2) with the formula: ee (%) = [|E1 - E2| / (E1 + E2)] x 100 .

3. Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method for the separation of piperitenone oxide enantiomers.[1]

  • Sample Preparation: Dissolve the piperitenone oxide sample in the mobile phase and filter through a 0.45 µm syringe filter.[1]

  • Instrumentation:

    • HPLC System: With a UV detector (detection wavelength ~260 nm for piperitenone oxide).[1]

    • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).[1]

    • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol.[1] The ratio is optimized to achieve baseline separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Data Analysis:

    • Identify the peaks for each enantiomer based on their retention times.

    • Calculate the enantiomeric excess using the peak areas as described in the GC-MS protocol.

Workflow Visualization

The following diagram illustrates the general workflow for the determination of the enantiomeric excess of a piperitenone oxide sample.

G cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing Natural Natural Source (e.g., Mentha sp.) Extraction Essential Oil Extraction Natural->Extraction Synthetic Synthetic Product Dissolution Dissolution in Solvent Synthetic->Dissolution Extraction->Dissolution GC Chiral GC-MS Dissolution->GC Volatile HPLC Chiral HPLC Dissolution->HPLC Non-Volatile/ Thermally Labile Integration Peak Integration GC->Integration HPLC->Integration Calculation ee Calculation %ee = |(E1-E2)/(E1+E2)|*100 Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for enantiomeric excess determination of piperitenone oxide.

References

Comparative Chemical Profiling of Mentha Species for Piperitone Oxide Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of piperitone (B146419) oxide content across various Mentha species, supported by experimental data from peer-reviewed studies. The objective is to offer a clear and concise resource for researchers interested in the natural sourcing and analysis of this bioactive monoterpenoid.

Quantitative Analysis of Piperitone Oxide in Mentha Species

The concentration of this compound varies significantly among different species of the Mentha genus, influenced by factors such as geographical origin, climate, and harvest season.[1][2] The following table summarizes the quantitative data on this compound content as reported in the scientific literature.

Mentha SpeciesThis compound Content (%)Geographic Origin/VarietyReference
Mentha suaveolens79.0Brazil[3]
Mentha suaveolens73.77 ± 6.41Romania[1][4]
Mentha suaveolens56.28Not Specified[4]
Mentha suaveolens40.2Not Specified[5]
Mentha longifolia83.7Jordan[6]
Mentha longifolia77.43Piedmont valley, Italy[4]
Mentha longifolia7.41 - 59.67Iran[4]
Mentha longifoliaup to 55Not Specified[7]
Mentha spicata69.7'Ganga' variety[6]
Mentha spicata65.5"Menthol Mint GH"[3]
Mentha spicata41.0Greece[8]
Mentha aquatica68.8"Common Mint"[3]
Mentha piperita0.77 - 16.01Not Specified[4]
Mentha rotundifolia19.7 - 31.4Northern Algeria[9]

Experimental Protocols

The primary method for the quantitative analysis of this compound in Mentha species is Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] This technique allows for the separation, identification, and quantification of volatile compounds within the essential oil.

Essential Oil Extraction

Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant material.[10]

  • Plant Material Preparation: The aerial parts of the Mentha plant (leaves, stems, and inflorescences) are collected, often at the full flowering stage.[11] The material can be used fresh or dried.

  • Hydrodistillation Process: A known quantity of the plant material is placed in a Clevenger-type apparatus with distilled water.[12] The mixture is heated to boiling.

  • Volatilization and Condensation: The steam, carrying the volatile essential oils, passes through a condenser, where it is cooled and returns to a liquid state.

  • Separation: The essential oil, being less dense than water, separates and is collected. The extraction is typically carried out for a period of 3 hours.[12]

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at 4°C.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The essential oil sample is diluted in a high-purity volatile solvent, such as hexane (B92381) or ethanol. A common dilution factor is 1:100 (v/v).[4] The diluted sample is then transferred to a 2 mL autosampler vial.[4]

  • GC-MS System: An Agilent 7890A GC system (or equivalent) coupled with an Agilent 5975C MS detector (or equivalent) is commonly used.[4]

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]

  • Operating Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

    • Injector Temperature: 250°C.[12]

    • Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, then ramped up to a final temperature of 240-280°C at a rate of 3-5°C/min.[12]

    • MS Detector: Operated in electron impact (EI) mode at 70 eV.[12]

  • Data Analysis:

    • Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[4]

    • Quantification: The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.[4] For more precise quantification, a calibration curve using a pure standard of this compound should be prepared.[4]

Visualized Workflows and Pathways

experimental_workflow cluster_collection Plant Material cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_output Results plant Mentha Species hydrodistillation Hydrodistillation plant->hydrodistillation drying Drying with Na2SO4 hydrodistillation->drying sample_prep Sample Dilution drying->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Interpretation gcms->data_analysis quantification This compound (%) data_analysis->quantification

Caption: Experimental workflow for this compound analysis.

biosynthetic_pathway GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Cytochrome P450 Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Piperitenone (B1678436) Piperitenone Isopiperitenone->Piperitenone Isopiperitenone Isomerase Piperitone_Oxide Piperitenone Oxide Piperitenone->Piperitone_Oxide Epoxidation (Cytochrome P450)

Caption: Biosynthesis of piperitenone oxide in Mentha.

References

Validating the Anti-inflammatory Potential of Piperitenone Oxide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of piperitenone (B1678436) oxide and its analogs. Due to a scarcity of direct mechanistic studies on piperitenone oxide, this guide incorporates data from the essential oil of Mentha suaveolens, where piperitenone oxide is the major constituent, for in-vivo comparisons. Furthermore, insights from structurally related compounds are leveraged to postulate potential mechanisms of action, offering a framework for future research and development.

Executive Summary

Piperitenone oxide, a monoterpene found in various essential oils, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies.[1][2] The primary anti-inflammatory effect is believed to be mediated through the inhibition of pro-inflammatory signaling pathways and mediators.[3] While direct quantitative data for pure piperitenone oxide and its analogs is limited, preliminary evidence suggests a promising anti-inflammatory profile that warrants further investigation.[4] This guide synthesizes the available data, outlines key experimental protocols for validation, and illustrates the putative signaling pathways involved.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of piperitenone oxide and related compounds. It is important to note that much of the in-vivo data for piperitenone oxide is derived from studies using the essential oil of Mentha suaveolens.

Table 1: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

TreatmentDose (mg/kg, p.o.)Time (hours)Edema Inhibition (%)Reference
Control (Vehicle)-1-50[3]
Indomethacin10345.3[3]
Mentha suaveolens essential oil (~74% Piperitenone Oxide)50328.1[3]
Mentha suaveolens essential oil (~74% Piperitenone Oxide)100339.4[3]
Mentha suaveolens essential oil (~74% Piperitenone Oxide)200352.7[3]

Table 2: In-Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

TreatmentDose (mg/kg, p.o.)Writhing Inhibition (%)Reference
Control (Vehicle)-0[5]
Indomethacin1060.2[5]
Piperitenone Oxide20060.0[5]
Mentha x villosa essential oil (EOMV)20046.4[5]

Table 3: In-Vitro Anti-inflammatory Activity of Piperidone Analogs (LPS-stimulated RAW 264.7 Macrophages)

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of NO (%)Reference
c610PotentPotentPotent[6]
c1010PotentPotentPotent[6]

Note: "Potent" indicates significant inhibition as reported in the study, without specific percentage values provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents. The following are standard protocols that can be employed for evaluating piperitenone oxide and its analogs.

In-Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (piperitenone oxide or a standard inhibitor like L-NMMA) and incubated for 1 hour.[4]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the unstimulated control).[4]

  • Incubation: The plates are incubated for 24 hours.[4]

  • Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[4]

  • Data Analysis: The percentage of NO inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined.

In-Vitro: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the COX-2 enzyme, which is crucial for the synthesis of prostaglandins.[4]

  • Assay Setup: The assay is performed in a 96-well plate.

  • Pre-incubation: The test compound (piperitenone oxide or a standard inhibitor like celecoxib) at various concentrations is pre-incubated with the COX-2 enzyme.[4]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[4]

  • Detection: The production of prostaglandin (B15479496) G2 (PGG2) is measured, often using a fluorescent probe that reacts with the peroxidase component of the COX enzyme.[4] The fluorescence is read at an appropriate excitation/emission wavelength.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined.[4]

In-Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[3][7]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.[3]

  • Grouping: Animals are divided into control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups (piperitenone oxide analogs at various doses).[3]

  • Administration: The test compounds or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3][7]

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Mandatory Visualizations

The following diagrams illustrate the putative signaling pathways involved in inflammation and a typical experimental workflow.

experimental_workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Model cluster_analysis Data Analysis RAW_cells RAW 264.7 Macrophages LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation NO_assay Nitric Oxide (NO) Production Assay LPS_stimulation->NO_assay Cytokine_assay Cytokine (TNF-α, IL-6) ELISA LPS_stimulation->Cytokine_assay IC50 IC50 Determination NO_assay->IC50 Cytokine_assay->IC50 COX2_assay COX-2 Enzyme Inhibition Assay COX2_assay->IC50 Rats Rats Drug_admin Compound Administration (p.o.) Rats->Drug_admin Carrageenan Carrageenan Injection (sub-plantar) Drug_admin->Carrageenan Paw_edema Paw Edema Measurement Carrageenan->Paw_edema Inhibition Percentage Inhibition Paw_edema->Inhibition Stats Statistical Analysis IC50->Stats Inhibition->Stats

Caption: General experimental workflow for evaluating anti-inflammatory agents.

NFkB_MAPK_pathways cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_inhibition Putative Inhibition by Piperitenone Oxide Analogs LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_translocated AP-1 AP1->AP1_translocated translocation IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades & releases NFkB_translocated NF-κB NFkB_p65_p50->NFkB_translocated translocation NFkB_complex IκB-p65/p50 (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_p65_p50 Gene_expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_expression AP1_translocated->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 Cytokines TNF-α, IL-6, IL-1β Gene_expression->Cytokines Inhibition_point1 IKK Inhibition? Inhibition_point1->IKK Inhibition_point2 MAPK Activation Inhibition? Inhibition_point2->MAPK

Caption: Putative anti-inflammatory signaling pathways (NF-κB and MAPK).

Discussion and Future Directions

The available evidence, primarily from studies on essential oils rich in piperitenone oxide and structurally similar compounds, suggests that piperitenone oxide analogs are promising candidates for anti-inflammatory drug development.[1][2][6] The antinociceptive effects appear to be linked to their anti-inflammatory properties.[5] The crucial role of the epoxide and ketone functional groups in the biological activity of piperitenone oxide has been noted, providing a basis for future structure-activity relationship (SAR) studies.[1]

The likely mechanism of action involves the modulation of key inflammatory signaling cascades, specifically the NF-κB and MAPK pathways.[3] Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][6]

To rigorously validate the anti-inflammatory potential of piperitenone oxide and its analogs, future research should focus on:

  • Isolation and purification: Conducting studies with pure piperitenone oxide and its synthesized analogs to obtain direct and accurate quantitative data.

  • In-vitro mechanistic studies: Elucidating the precise molecular targets by performing detailed in-vitro assays, including kinase inhibition assays for IKK and MAPKs, and quantifying the inhibition of pro-inflammatory cytokines and enzymes.

  • In-vivo efficacy and safety: Expanding in-vivo studies to include various models of acute and chronic inflammation to assess the therapeutic potential and establish a safety profile.

  • Structure-Activity Relationship (SAR) studies: Systematically synthesizing and evaluating a library of piperitenone oxide analogs to optimize potency and selectivity.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Piperitone Oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical results is paramount. This guide provides a comprehensive overview of the cross-validation of analytical results for piperitone (B146419) oxide, a significant monoterpene found in various essential oils. We will delve into common analytical techniques, present hypothetical comparative data, and provide detailed experimental protocols to aid in establishing robust inter-laboratory studies.

Piperitone oxide is an oxygenated monoterpene that contributes to the characteristic aroma and potential biological activities of several essential oils, particularly from the Mentha species.[1] Its accurate quantification is crucial for quality control, standardization, and efficacy assessments in the pharmaceutical, food, and fragrance industries.[1] However, variability in analytical methodologies, instrumentation, and laboratory practices can lead to discrepancies in reported results. Inter-laboratory cross-validation is a critical process to ensure the reliability and comparability of data generated across different sites.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile compounds and can be adapted for this compound analysis.[1][2]

Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Acceptance Criteria
Linearity (r²) >0.998>0.999>0.995>0.995
Accuracy (Recovery %) 98.5%101.2%97.8%95-105%
Precision (RSD %)
- Intra-day1.8%1.5%2.5%< 3%
- Inter-day2.5%2.1%3.8%< 5%
Limit of Detection (LOD) 0.2 µg/mL0.15 µg/mL1.0 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 0.7 µg/mL0.5 µg/mL3.5 µg/mLMethod Dependent
Reported Concentration 45.2 mg/g46.1 mg/g43.9 mg/gZ-score ±2

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is considered the industry standard for volatile compounds like this compound.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in a suitable solvent such as hexane (B92381) or ethyl acetate.

    • For absolute quantification, add a known concentration of an internal standard (e.g., n-tridecane).

    • Fill the flask to the mark with the solvent and mix thoroughly.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.[3]

    • Mass Spectrometer: Agilent 5977A or equivalent.[3]

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.[2]

    • MS Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Scan Range: m/z 45-500.[1]

  • Data Analysis:

    • The this compound peak is identified based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST, Wiley).[1]

    • Quantification can be performed using an external standard calibration curve or the internal standard method.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

While not the conventional method for volatile compounds, HPLC can be a viable alternative.[2]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in methanol (B129727) or acetonitrile (B52724) and sonicate for 10 minutes.

    • Fill the flask to the mark with the solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile is typically used.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30°C.[1][2]

    • Detection Wavelength: 254 nm.[1][2]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • The this compound peak is identified by its retention time, which can be confirmed by spiking a sample with a pure standard.[1]

    • A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions to determine the concentration in the sample.[1]

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a successful inter-laboratory study. The following diagrams illustrate a typical workflow for a cross-validation study and the logical relationship for evaluating the results.

Inter-Laboratory Cross-Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Standardized Analytical Protocol B->C D Prepare and Distribute Homogenized Samples C->D E Laboratories Analyze Samples Using Standardized Protocol D->E F Collect and Tabulate Results from All Labs E->F G Statistical Analysis (e.g., Z-scores, ANOVA) F->G H Identify and Investigate Outliers G->H I Final Report and Recommendations H->I

Caption: Workflow for an inter-laboratory cross-validation study.

Logical Relationship for Result Evaluation A Analytical Result from Lab X D Calculate Z-score A->D B Consensus Mean from All Labs B->D C Standard Deviation of All Labs C->D E Z-score within Acceptable Range? (e.g., ±2) D->E F Result is Concordant E->F Yes G Result is Discordant (Investigate) E->G No

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of piperitone (B146419) oxide and other structurally related monoterpenes, including carvone, limonene (B3431351), and menthol (B31143). The information presented is collated from various scientific studies to support further research and drug development.

Executive Summary

Piperitone oxide, a monoterpene found in various mint species, has demonstrated notable biological activities. However, its toxicological profile, particularly its genotoxicity, warrants careful consideration. In vitro studies have shown that this compound can induce both point mutations and DNA damage, a concern attributed to its epoxide and α,β-unsaturated carbonyl functional groups. This guide presents a comparative analysis of this compound's toxicity alongside the well-characterized monoterpenes carvone, limonene, and menthol, covering acute toxicity, cytotoxicity, and genotoxicity. While data on this compound's neurotoxicity and developmental toxicity are limited, this guide provides available information on related monoterpenes to offer a broader toxicological context.

Data Presentation

Table 1: Acute Toxicity (LD50) of this compound and Related Monoterpenes
CompoundTest OrganismRoute of AdministrationLD50 ValueReference
This compoundAnopheles stephensi (larvae)Water61.64 µg/mL[1][2]
PiperitoneRatOral2450 mg/kg
CarvoneRatOral1640 mg/kg
LimoneneRatOral4400 mg/kg
MentholRatOral>2000 mg/kg
Table 2: Cytotoxicity (IC50) of this compound and Related Monoterpenes in Human Cancer Cell Lines
CompoundCell LineCell TypeIncubation Time (h)IC50 ValueReference
This compoundHuh7Hepatocellular Carcinoma7218.2 ± 6.3 µg/mL[3]
This compoundHepG2Hepatocellular Carcinoma7227.3 ± 15.5 µg/mL[3]
CarvoneMCF-7Breast Cancer48~50 µM
LimoneneA549Lung Carcinoma48~200 µM
MentholA549Lung Carcinoma48Concentration-dependent cytotoxicity
Table 3: Summary of Genotoxicity Findings
CompoundAmes TestIn Vitro Micronucleus TestComet AssayStructural Alerts for Genotoxicity
This compoundPositivePositivePositiveEpoxide, α,β-unsaturated carbonyl
CarvoneNegativeNegativeNegativeα,β-unsaturated carbonyl
LimoneneNegativeNegativeNegativeEpoxide (in metabolite)
MentholNegativeNegativeNegativeNone

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Pre-incubate the bacterial culture with the test compound at various concentrations and the S9 mix (or buffer) for a defined period.

  • Plating: Mix the exposure culture with molten top agar (B569324) containing a trace amount of histidine and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells).

  • Treatment: Expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9 mix). Include appropriate negative and positive controls. The treatment duration is typically 3-6 hours followed by a recovery period, or a continuous treatment for 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, subject them to a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Mandatory Visualization

Putative Signaling Pathway for this compound-Induced Genotoxicity

G cluster_0 This compound Exposure cluster_1 Cellular Uptake and Interaction cluster_2 DNA Damage cluster_3 Cellular Response This compound This compound Cellular Membrane Cellular Membrane This compound->Cellular Membrane Direct DNA Adduct Formation Direct DNA Adduct Formation Cellular Membrane->Direct DNA Adduct Formation Epoxide & α,β-unsaturated carbonyl Generation of ROS Generation of ROS Cellular Membrane->Generation of ROS Base Modifications Base Modifications Direct DNA Adduct Formation->Base Modifications DNA Strand Breaks DNA Strand Breaks Generation of ROS->DNA Strand Breaks DNA Damage Response (DDR) Activation DNA Damage Response (DDR) Activation DNA Strand Breaks->DNA Damage Response (DDR) Activation Base Modifications->DNA Damage Response (DDR) Activation Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR) Activation->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR) Activation->Apoptosis If damage is severe DNA Repair DNA Repair DNA Damage Response (DDR) Activation->DNA Repair Cell Cycle Arrest->DNA Repair Allows time for repair Mutations Mutations DNA Repair->Mutations Error-prone repair

Caption: Putative signaling pathway for this compound-induced genotoxicity.

Experimental Workflow for In Vitro Genotoxicity Assessment

G cluster_0 Test Compound Preparation cluster_1 Cell/Bacterial Culture cluster_2 Exposure cluster_3 Genotoxicity Assays cluster_4 Data Analysis cluster_5 Conclusion Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Culture Preparation Culture Preparation Culture Preparation->Treatment Ames Test Ames Test Treatment->Ames Test Micronucleus Assay Micronucleus Assay Treatment->Micronucleus Assay Comet Assay Comet Assay Treatment->Comet Assay Scoring & Measurement Scoring & Measurement Ames Test->Scoring & Measurement Micronucleus Assay->Scoring & Measurement Comet Assay->Scoring & Measurement Statistical Analysis Statistical Analysis Scoring & Measurement->Statistical Analysis Genotoxicity Assessment Genotoxicity Assessment Statistical Analysis->Genotoxicity Assessment

Caption: Experimental workflow for in vitro genotoxicity assessment.

Discussion

The available data indicate that this compound possesses genotoxic potential in vitro, a finding that distinguishes it from the other monoterpenes reviewed. The presence of both an epoxide ring and an α,β-unsaturated carbonyl group in its structure are likely responsible for this activity, as these are known structural alerts for DNA reactivity.[4] In contrast, carvone, which also has an α,β-unsaturated carbonyl but lacks an epoxide, and limonene, whose epoxide is a metabolite, generally test negative in standard genotoxicity assays. Menthol, lacking these reactive moieties, is consistently found to be non-genotoxic.

The cytotoxic effects of this compound in cancer cell lines are observed at micromolar concentrations. A direct comparison of cytotoxic potency is challenging due to variations in experimental conditions across studies. However, the available IC50 values provide a baseline for understanding its potential as an anticancer agent, a property that may be linked to its genotoxic mechanism.

Information regarding the specific signaling pathways activated by this compound leading to its toxic effects is limited. Based on its structural features and the observed DNA damage, it is plausible that this compound induces a DNA damage response (DDR). This would involve the activation of sensor proteins that recognize DNA lesions, leading to the initiation of signaling cascades that can result in cell cycle arrest, apoptosis, or DNA repair. The generation of reactive oxygen species (ROS) is another potential mechanism that could contribute to its genotoxicity and cytotoxicity, activating stress-related pathways such as the MAPK and p53 signaling cascades. Further research is necessary to elucidate the precise molecular mechanisms underlying the toxicological profile of this compound.

Data on the neurotoxicity and developmental and reproductive toxicity of this compound are scarce. Studies on the essential oils of Mentha species, which contain this compound, have suggested some neuroprotective effects, but the specific contribution of this compound is unknown.[5] Developmental toxicity studies on this compound in insects have shown some effects, but mammalian data is lacking.[1] In contrast, limonene and menthol have been more extensively studied and are generally considered to have low neurotoxicity and developmental toxicity.

Conclusion

This compound exhibits a distinct toxicological profile compared to related monoterpenes like carvone, limonene, and menthol, primarily due to its demonstrated in vitro genotoxicity. While this property may be of interest in the context of anticancer drug development, it also raises safety concerns for other applications. The provided data and protocols offer a foundation for further investigation into the mechanisms of action and a more complete risk assessment of this compound. Future studies should focus on elucidating the specific signaling pathways involved in its toxicity and on conducting in vivo studies to assess its toxicological profile in a whole-organism context.

References

A Comparative Guide to Assessing the Peak Purity of Piperitone Oxide via HPLC with Diode-Array Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of compounds is a critical step in quality control and efficacy assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against other common analytical techniques for assessing the peak purity of piperitone (B146419) oxide, a significant monoterpene found in various essential oils.[1][2]

Methodology Comparison: HPLC-DAD vs. Alternatives

The selection of an analytical method for purity assessment depends on various factors, including the analyte's volatility, the complexity of the sample matrix, and the required sensitivity and specificity.[3] While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for volatile compounds like piperitone oxide, HPLC-DAD offers a robust alternative, particularly for less volatile or thermally labile compounds.[1][3]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] The Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, acquires absorbance data across a wide UV-visible range simultaneously.[4] This capability allows for the assessment of peak purity by comparing the UV spectra at different points across a chromatographic peak.[5] If the spectra are homogenous, the peak is considered pure.[5] This technique is particularly useful for identifying co-eluting impurities that have different UV spectra from the main compound.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): As the industry standard for volatile compounds, GC-MS separates components based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection and identification by mass spectrometry.[3] GC-MS provides excellent specificity due to the structural information obtained from the mass spectrometer, allowing for the definitive identification of co-eluting compounds.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for direct quantification without needing a specific reference standard for the analyte itself.[1] It uses an internal standard of known purity for quantification. While powerful, it may be less practical for routine purity screening of multiple samples compared to chromatographic techniques.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC-DAD, GC-MS, and qNMR for the purity assessment of this compound. The quantitative values are illustrative to provide a comparative framework.

FeatureHPLC-DADGC-MSqNMR
Principle Liquid chromatography with UV-Vis spectral analysis[3][7]Gas chromatography with mass spectrometric detection[3]Nuclear magnetic resonance spectroscopy[1]
Applicability for this compound Suitable, especially for less volatile matrices[1][3]Ideal due to the volatile nature of this compound[3]Applicable, provides direct quantification[1]
Specificity Good; DAD aids in peak purity assessment[3]Excellent; mass spectra provide structural information[3]High; based on unique nuclear magnetic properties
Illustrative Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 µg/mL~10-100 µg/mL
Illustrative Limit of Quantification (LOQ) ~5-30 µg/mL~0.5-5 µg/mL~50-300 µg/mL
Precision (%RSD) < 2%[3]< 5%< 1%
Sample Throughput HighHighLow to Medium
Instrumentation Cost Moderate[3]High[3]Very High

Experimental Protocols

Detailed Methodology for HPLC-DAD Peak Purity Assessment of this compound

This protocol provides a framework for a stability-indicating HPLC method for the quantification and peak purity assessment of this compound.[8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be:

    • 0-15 min: 60% A, 40% B

    • 15-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B[1]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 30 °C.[1][3]

  • Injection Volume: 10 µL.[1]

  • DAD Settings:

    • Detection Wavelength: 254 nm for quantification (based on the UV absorbance of the α,β-unsaturated ketone chromophore in this compound).[2][3]

    • Spectral Range: 200-400 nm for peak purity analysis.

    • Slit Width: 4 nm.

    • Data Acquisition Rate: 5 Hz.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the essential oil or sample containing this compound into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) or acetonitrile.

  • Fill the flask to the mark with the solvent and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

3. Data Analysis for Peak Purity:

  • Identify the this compound peak based on its retention time, confirmed by running a pure standard.[1]

  • Utilize the chromatography software's peak purity function to analyze the peak. The software compares the UV-Vis spectra at the upslope, apex, and downslope of the peak.

  • A "purity angle" or "purity index" is calculated. A value below a certain threshold (often provided by the software) indicates that the peak is spectrally pure and not co-eluted with any impurity that has a different UV spectrum.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the peak purity of this compound using HPLC-DAD.

Caption: Workflow for HPLC-DAD Peak Purity Assessment.

Peak_Purity_Logic start Chromatographic Peak of this compound spectra Acquire UV-Vis Spectra at Multiple Points (Upslope, Apex, Downslope) start->spectra comparison Normalize and Compare Spectra spectra->comparison pure Spectra are Homogeneous (Purity Angle < Threshold) comparison->pure Yes impure Spectra are Inhomogeneous (Purity Angle > Threshold) comparison->impure No result_pure Peak is Spectrally Pure pure->result_pure result_impure Co-eluting Impurity Detected impure->result_impure

Caption: Logical Flow of Spectral Comparison for Peak Purity.

References

Safety Operating Guide

Proper Disposal of Piperitone Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for piperitone (B146419) oxide, a monoterpene oxide used in various research applications.

Key Safety and Handling Information

Before handling piperitone oxide, it is crucial to review all available safety information. Although a specific Safety Data Sheet (SDS) for this compound was not identified in public databases, information on the related compound, piperitone, indicates that it can cause skin irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound. This information is critical for a proper risk assessment and in communications with waste disposal professionals.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂Scent.vn
Molecular Weight 168.23 g/mol PubChem, Scent.vn
CAS Number 5286-38-4PubChem, thegoodscentscompany.com
Boiling Point (estimated) 231°CScent.vn
Flash Point (estimated) 102.13 °CScent.vn
Solubility Soluble in alcoholthegoodscentscompany.com

Step-by-Step Disposal Procedure

The disposal of this compound should follow a structured plan to ensure safety and compliance. The following workflow provides a general procedure for the disposal of laboratory chemicals of this nature.

G General Disposal Workflow for this compound cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Segregation and Storage cluster_2 Phase 3: Professional Disposal cluster_3 Phase 4: Final Steps A Identify this compound for Disposal B Review Available Safety Information & Chemical Properties A->B C Segregate from Incompatible Materials B->C D Store in a Labeled, Sealed, and Appropriate Container C->D E Maintain in a Well-Ventilated and Secure Area D->E F Contact Licensed Environmental Waste Disposal Service E->F G Provide Chemical Information and Quantity F->G H Follow Service's Packaging and Labeling Instructions G->H I Arrange for Chemical Waste Pickup H->I J Document the Disposal Process I->J

General Disposal Workflow for this compound

Experimental Protocols

Currently, there are no established and publicly available experimental protocols for the on-site neutralization or treatment of this compound. Due to the lack of specific reactivity data, attempting to neutralize or treat this chemical without expert guidance could be hazardous. Therefore, the recommended procedure is to engage a licensed waste disposal service that is equipped to handle such chemicals.[3][4]

References

Personal protective equipment for handling Piperitone oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling Piperitone (B146419) oxide in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for Piperitone oxide, this document incorporates data from available sources and establishes safety protocols based on guidelines for the broader class of terpene epoxides. It is imperative to handle this compound with caution, assuming it may possess hazards associated with this chemical family.

I. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. Due to the absence of a comprehensive SDS, toxicity data is largely unavailable. General safety precautions for terpene epoxides should be strictly followed.

PropertyValueCitation
Chemical Formula C₁₀H₁₆O₂[1][2]
Molecular Weight 168.23 g/mol [1]
Appearance Colorless to pale yellow clear liquid (estimated)[3][4]
Boiling Point 235.00 to 236.00 °C @ 760.00 mm Hg (estimated)[3]
Flash Point 196.00 °F / 90.90 °C (Tag Closed Cup, estimated)[3]
Vapor Pressure 0.050000 mmHg @ 25.00 °C (estimated)[3][4]
Water Solubility 213.5 mg/L @ 25 °C (estimated)[3][4]
logP (o/w) 1.272 (estimated)[3][4]
Oral/Dermal/Inhalation Toxicity Not determined. Handle as a potentially hazardous substance.[3][4]

II. Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to ensure personnel safety. The following steps outline the necessary precautions for working with this compound.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

B. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

C. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.

  • Remove any contaminated clothing immediately and launder it before reuse.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Assess Task Involving this compound aerosol_risk Potential for Aerosolization? start->aerosol_risk spill_risk Potential for Splash or Spill? ppe_base Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves spill_risk->ppe_base No ppe_splash Enhanced PPE: - Face Shield - Chemical Apron spill_risk->ppe_splash Yes aerosol_risk->spill_risk No ppe_aerosol Respiratory Protection: - NIOSH-approved Respirator (Organic Vapor Cartridge) aerosol_risk->ppe_aerosol Yes end_ppe Proceed with Task ppe_base->end_ppe ppe_splash->ppe_base ppe_aerosol->spill_risk

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

III. Emergency Procedures

Immediate and appropriate action during an emergency is vital to minimize harm.

A. First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

B. Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a sealable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

C. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: A water jet may scatter the material and spread the fire.

  • Hazards from Combustion: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Diagram: Chemical Spill Workflow

Spill_Workflow spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess alert Alert Personnel & Evacuate Area assess->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use inert absorbent) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area (Soap and water) collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose report Report Incident dispose->report

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.